molecular formula C14H14N2 B15338715 2-(3-Azetidinyl)-6-phenylpyridine

2-(3-Azetidinyl)-6-phenylpyridine

Katalognummer: B15338715
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: LNDFZOZJLQXFHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-Azetidinyl)-6-phenylpyridine is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Azetidinyl)-6-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Azetidinyl)-6-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H14N2

Molekulargewicht

210.27 g/mol

IUPAC-Name

2-(azetidin-3-yl)-6-phenylpyridine

InChI

InChI=1S/C14H14N2/c1-2-5-11(6-3-1)13-7-4-8-14(16-13)12-9-15-10-12/h1-8,12,15H,9-10H2

InChI-Schlüssel

LNDFZOZJLQXFHJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=CC=CC(=N2)C3=CC=CC=C3

Herkunft des Produkts

United States
Foundational & Exploratory

The 6-Phenylpyridine Scaffold: A Technical Guide to Privileged Architectures in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthesis, and pharmacology of 6-phenylpyridine (and its tautomeric/isomeric equivalent, 2-phenylpyridine) scaffolds. It is designed for drug discovery scientists requiring actionable protocols and mechanistic insights.

Executive Summary: The "Privileged" Bioisostere

The 6-phenylpyridine motif (often indexed as 2-phenylpyridine depending on substitution priority) represents a "privileged structure" in medicinal chemistry. It serves as a robust bioisostere for biphenyl systems, offering three critical advantages:

  • Physicochemical Modulation: The pyridine nitrogen (pKa ~5.2) introduces a hydrogen bond acceptor (HBA) and lowers lipophilicity (LogP) compared to a phenyl ring, improving aqueous solubility.

  • Conformational Locking: The biaryl axis allows for atropisomerism or specific torsional angles that can be tuned via ortho-substitution, pre-organizing the ligand for receptor binding.

  • Metabolic Stability: Replacing a phenyl ring with pyridine often blocks oxidative metabolism (CYP450) at the specific carbon atoms, a strategy known as "nitrogen scanning."

Structural Architecture & SAR Logic

Nomenclature and Numbering

While IUPAC priority rules may designate the phenyl ring at position 2, medicinal chemists often refer to the 6-phenyl position when a primary functional group (e.g., amine, amide, carbonyl) resides at position 2. This 2,6-disubstitution pattern is critical for creating "U-shaped" or "V-shaped" binding clefts.

Physicochemical Profiling
PropertyBiphenyl (Reference)2-PhenylpyridineImpact on Drug Design
LogP ~4.0 (High)~2.5 - 3.0Improved solubility; reduced non-specific binding.
H-Bonding None1 Acceptor (N)Critical for anchoring in kinase hinge regions (e.g., Met109 in p38α).
pKa N/A~5.2 (Pyridinium)Tunable basicity; allows salt formation for formulation.
Metabolic Liability High (Ring hydroxylation)Moderate (N-oxidation)Pyridine ring is electron-deficient, resisting oxidative attack better than phenyl.

Synthetic Methodologies

Two primary routes dominate the construction of this scaffold: the classical Suzuki-Miyaura Cross-Coupling (for reliability) and Pd-Catalyzed C-H Activation (for atom economy and late-stage functionalization).

Protocol A: Regioselective C-H Arylation (The Modern Approach)

This protocol utilizes a "Concerted Metallation-Deprotonation" (CMD) mechanism, allowing the direct installation of a phenyl ring at the C6 position of a 2-substituted pyridine without pre-functionalization of the pyridine ring.

Target: Synthesis of 6-phenylpicolinamide derivatives.

Reagents & Conditions:

  • Substrate: N-methoxy-2-picolinamide (Directing Group)

  • Coupling Partner: Iodobenzene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand/Additive: AgOAc (2.0 equiv) as oxidant/base

  • Solvent: Trifluoroacetic acid (TFA) / Toluene (1:4)

  • Temperature: 110°C

Step-by-Step Methodology:

  • Setup: In a glovebox or under Ar, charge a sealed tube with Pd(OAc)₂ (0.05 mmol), AgOAc (1.0 mmol), and the picolinamide substrate (0.5 mmol).

  • Addition: Add Iodobenzene (0.75 mmol) and the solvent mixture (2 mL). Seal the tube.

  • Reaction: Heat the reaction block to 110°C for 18 hours. The AgOAc acts as a terminal oxidant to regenerate Pd(II) from Pd(0) if a redox cycle is involved, or facilitates the CMD step.

  • Workup: Cool to RT. Filter through a Celite pad to remove Ag salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanism of Action (CMD): The reaction proceeds via a palladacycle intermediate where the amide nitrogen directs the palladium to the ortho-C-H bond (C6).

CH_Activation Start Pd(OAc)2 (Catalyst) Coord Coordination (N-Directing Group) Start->Coord CMD CMD Step (C-H Cleavage) Coord->CMD -AcOH Palladacycle Six-Membered Palladacycle CMD->Palladacycle OxAdd Oxidative Addition (Ph-I) Palladacycle->OxAdd + Ph-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Species RedElim->Start Regeneration (via AgOAc) Product 6-Phenylpyridine Product RedElim->Product

Caption: Catalytic cycle for the Pd(II)-catalyzed C-H arylation of picolinamides via a Pd(II)/Pd(IV) manifold.

Medicinal Chemistry Case Studies

Vismodegib (Erivedge) - Hedgehog Pathway Inhibitor

While often classified as a 2-pyridyl-benzamide, the core interaction relies on the 2-arylpyridine geometry.

  • Role of Scaffold: The pyridine ring locks the conformation relative to the amide, ensuring the molecule fits the narrow binding pocket of the Smoothened (SMO) receptor.

  • Metabolic Insight: The chlorine substituent on the pyridine ring (position 2 relative to N, position 6 relative to the phenyl) blocks metabolic N-oxidation and ring hydroxylation.

NK1 Receptor Antagonists (Netupitant/Rolapitant Context)

The 2-phenylpyridine moiety is a pharmacophore "anchor" in Neurokinin-1 (NK1) antagonists used for chemotherapy-induced nausea.

  • Pharmacophore: The "Netupitant-like" core utilizes a highly substituted pyridine. The phenyl ring at position 4 (or 6 depending on numbering) provides essential

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in the NK1 receptor transmembrane domain.
  • Design Choice: The pyridine nitrogen is often positioned to avoid electrostatic repulsion with the receptor backbone while maintaining solubility.

Toxicology & Metabolic Stability[2][3]

The MPTP Liability Check

A critical safety check for any phenyl-pyridine/tetrahydropyridine scaffold is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) liability.

  • Risk: MPTP is metabolized by MAO-B to MPP+, a potent neurotoxin causing Parkinsonian symptoms.

  • Safety of 6-Phenylpyridine: The fully aromatic 6-phenylpyridine scaffold does not undergo this specific toxification pathway because it cannot be oxidized to the pyridinium cation in the same manner as the tetrahydropyridine. The aromaticity prevents the formation of the reactive allylic species required for MAO-B processing.

  • Self-Validating Protocol: To confirm safety, perform an in vitro MAO-B substrate assay. 6-phenylpyridine derivatives should show negligible turnover compared to MPTP standards.

Metabolic Soft Spots

Despite stability, two pathways persist:

  • N-Oxidation: The pyridine nitrogen can be oxidized by FMOs or CYPs to the N-oxide.

    • Mitigation: Introduce steric bulk (methyl, chloro) at the ortho-positions (C2/C6) to hinder enzymatic approach.

  • Phenyl Ring Hydroxylation: The para-position of the phenyl ring is vulnerable.

    • Mitigation: Block with Fluorine or a Methyl group (as seen in Netupitant).[2]

Metabolism cluster_tox Toxicity Check cluster_met Clearance Pathways Parent 6-Phenylpyridine Scaffold MPTP MPP+ Formation (Neurotoxicity) Parent->MPTP BLOCKED (Due to Aromaticity) NOx N-Oxidation (Polar Metabolite) Parent->NOx CYP/FMO OH Phenyl Hydroxylation (Phase I) Parent->OH CYP450

Caption: Metabolic fate and toxicity profile of the 6-phenylpyridine scaffold.

References

  • Vismodegib Approval & Chemistry

    • Title: Discovery of Vismodegib (GDC-0449).
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • C-H Activation Methodology

    • Title: Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium.[3]

    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Scaffold Hopping & Metabolism

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[4][5]

    • Source: Expert Opinion on Drug Discovery.
    • URL:[Link]

  • NK1 Antagonist Structural Biology

    • Title: Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists.[6]

    • Source: Nature Communic
    • URL:[Link]

Sources

Structure-activity relationship (SAR) of azetidinyl-phenylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR) of azetidinyl-phenylpyridines , a privileged scaffold in the design of Sphingosine-1-phosphate receptor 1 (S1P1) agonists .[1][2][3] These compounds represent a critical evolution in immunomodulatory therapeutics, designed to treat autoimmune conditions like Multiple Sclerosis (MS) and Ulcerative Colitis by sequestering lymphocytes in lymph nodes.

Executive Summary & Scaffold Architecture

The azetidinyl-phenylpyridine class represents a strategic optimization of early "fingolimod-like" S1P modulators.[1][3] While first-generation drugs (e.g., FTY720) required in vivo phosphorylation, this scaffold belongs to the direct-acting agonist class.[3]

The core design philosophy revolves around three distinct pharmacophores:

  • The Polar Head (Azetidine): A zwitterionic mimic interacting with the S1P1 orthosteric site (Arg120/Glu121).[3]

  • The Biaryl Linker (Phenylpyridine): A rigid spacer that controls solubility and metabolic stability.[3]

  • The Lipophilic Tail: A hydrophobic moiety that penetrates the receptor's deep hydrophobic pocket.[3]

Scaffold Visualization

The following diagram illustrates the core scaffold and the functional role of each region.

SAR_Map cluster_SAR SAR Optimization Points Head Azetidine Head (Polar/Zwitterionic) Linker Phenyl-Pyridine Core (Rigid Spacer) Head->Linker Benzyl/Alkyl Linker Tail Lipophilic Tail (Hydrophobic Pocket) Linker->Tail Biaryl Bond H_SAR 3-COOH essential for Arg120/Glu121 binding. Lower LogD than pyrrolidine. H_SAR->Head L_SAR Pyridine N reduces LogP. Blocks CYP oxidation. Modulates biaryl twist. L_SAR->Linker T_SAR CF3/Isopropoxy groups improve potency & S1P3 selectivity. T_SAR->Tail

Figure 1: Pharmacophore map of the Azetidinyl-Phenylpyridine scaffold.

Structure-Activity Relationship (SAR) Deep Dive

The Azetidine Headgroup

The azetidine ring is not merely a linker; it is a precision tool for tuning physicochemical properties.[3]

  • Ring Size Effect: Compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs, the 4-membered azetidine ring lowers lipophilicity (LogD) and reduces steric bulk, allowing for tighter packing in the polar entrance of the S1P1 receptor.[1][2][3]

  • C3-Substitution: The presence of a carboxylic acid (–COOH) or an amino group at the C3 position is critical.[3]

    • Mechanism: This group forms a salt bridge with Arg120 and Glu121 in the receptor's Transmembrane Domain 3 (TM3).[3] This interaction mimics the phosphate headgroup of the endogenous ligand, Sphingosine-1-phosphate (S1P).[1][3]

    • Optimization: An azetidine-3-carboxylic acid is often preferred over the amine to reduce hERG channel liability associated with basic amines.[1][3]

The Phenylpyridine Core (The "Switch")

Replacing a standard biphenyl core with a phenylpyridine moiety is a definitive medicinal chemistry tactic to improve drug-likeness.[3]

  • Solubility & LogD: The pyridine nitrogen introduces polarity, lowering the cLogP by approximately 1.0–1.5 units compared to a biphenyl system. This improves solubility and reduces non-specific protein binding.[3]

  • Metabolic Stability: The pyridine ring is electron-deficient, making it resistant to oxidative metabolism by Cytochrome P450 enzymes (CYPs).[3] Placing the nitrogen at the 2-position (relative to the phenyl link) often blocks metabolic "hotspots."[3]

  • Biaryl Twist: The steric interaction between the pyridine nitrogen and the ortho-protons of the adjacent phenyl ring influences the torsion angle.[3] A twisted conformation is often required to fit the curved hydrophobic tunnel of S1P1.

The Lipophilic Tail

The tail region occupies a deep hydrophobic pocket lined by TM3, TM5, and TM7 residues (e.g., Phe125, Leu272).

  • Selectivity (S1P1 vs. S1P3): Bulky, rigid substituents (e.g., 3-trifluoromethyl, 4-isopropoxy, or isoxazole rings) in the tail region can enhance selectivity for S1P1 over S1P3. This is crucial because S1P3 agonism is linked to bradycardia (heart rate reduction) side effects.

Quantitative SAR Summary
Structural ModificationEffect on S1P1 Potency (IC50)Effect on PK / Stability
Azetidine-3-COOH High (< 10 nM)High solubility; Zwitterionic
Azetidine-3-H (Unsub) Loss of activity (> 1000 nM)N/A
Phenyl-Pyridine Core High (< 10 nM)Improved t1/2; Lower LogD
Biphenyl Core High (< 10 nM)Poor solubility; High CYP clearance
Tail: -CF3 (meta) Increased PotencyMetabolic block; Lipophilicity increase

Experimental Protocols

Synthesis of Azetidinyl-Phenylpyridines

The most robust synthetic route utilizes a convergent strategy: constructing the biaryl core via Suzuki coupling, followed by attachment of the azetidine headgroup via reductive amination.

Workflow Diagram:

Synthesis_Flow Step1 Step 1: Suzuki Coupling (Aryl Boronic Acid + Halopyridine) Step2 Step 2: Formylation/Activation (Generate Benzaldehyde Intermediate) Step1->Step2 Pd(PPh3)4, K2CO3, Dioxane/H2O Step3 Step 3: Reductive Amination (Aldehyde + Azetidine-3-carboxylic acid) Step2->Step3 NaBH(OAc)3, AcOH, DCM/MeOH

Figure 2: Convergent synthesis workflow.[1]

Detailed Protocol (Step 3 - Reductive Amination):

  • Reagents: Biaryl aldehyde intermediate (1.0 eq), Azetidine-3-carboxylic acid (1.2 eq), Sodium triacetoxyborohydride (STAB, 2.0 eq), Acetic acid (catalytic).[3]

  • Procedure:

    • Dissolve the biaryl aldehyde in a 1:1 mixture of DCM/MeOH.[3]

    • Add Azetidine-3-carboxylic acid and stir for 30 minutes at Room Temperature (RT) to allow imine formation.

    • Cool to 0°C and add STAB portion-wise.

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Add saturated NaHCO3 solution.

    • Purification: Since the product is zwitterionic, use Preparative HPLC (C18 column) with a water/acetonitrile gradient (containing 0.1% Formic Acid).

GTPγS Binding Assay (Functional Potency)

To verify agonist activity, measure the activation of the G-protein (Gi) complex.

  • Membrane Prep: Use CHO cells overexpressing human S1P1 receptor.[3]

  • Incubation: Incubate membranes (10 µ g/well ) with test compound and [35S]GTPγS (0.1 nM) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP) for 45 minutes at 30°C.

  • Filtration: Harvest membranes onto GF/B filter plates using a cell harvester.

  • Quantification: Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate EC50 using a 4-parameter logistic fit.

References

  • Discovery of Potent S1P1 Agonists (Azetidine Series)

    • Title: Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1)[1][2][3][4]

    • Source: ACS Medicinal Chemistry Letters (2010)[4]

    • URL:[Link]

  • S1P1 Receptor Structural Biology

    • Title: Structural insights into sphingosine-1-phosphate receptor activation[1][3][5][6]

    • Source: Science / PMC (2022)
    • URL:[Link]

  • General S1P1 Agonist SAR (Propionic Acids)

    • Title: SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1)[1][3][7]

    • Source: Bioorganic & Medicinal Chemistry Letters (2007)
    • URL:[Link]

  • Azetidine Synthesis Methodologies

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines
    • Source: Chemical Society Reviews (2021)
    • URL:[Link]

Sources

An In-depth Technical Guide to 2-(3-Azetidinyl)-6-phenylpyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Azetidinyl)-6-phenylpyridine, a heterocyclic compound of significant interest in medicinal chemistry. By combining the pharmacologically privileged 2-phenylpyridine scaffold with the synthetically valuable azetidine moiety, this molecule represents a promising platform for the development of novel therapeutic agents. This document details the key identifiers, physicochemical properties, proposed synthetic pathways, and analytical characterization of 2-(3-Azetidinyl)-6-phenylpyridine. Furthermore, it explores the rationale behind its design, drawing from the established benefits of its constituent parts, and discusses its potential applications in drug discovery, particularly in the fields of oncology, neuroscience, and infectious diseases.

Introduction: A Molecule of Strategic Design

The convergence of a 2-phenylpyridine core and an azetidine substituent in 2-(3-Azetidinyl)-6-phenylpyridine is a deliberate strategy in modern medicinal chemistry. The 2-phenylpyridine framework is a well-established "privileged scaffold," known to interact with a multitude of biological targets, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable functional group in drug design.[2] Its incorporation into a molecule can confer a range of benefits, including improved metabolic stability, enhanced solubility, and reduced lipophilicity.[3] The strained nature of the azetidine ring also provides a unique three-dimensional geometry that can facilitate favorable interactions with protein binding sites.[3][4] The strategic incorporation of an azetidine moiety is a recognized approach to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

This guide will delve into the technical aspects of 2-(3-Azetidinyl)-6-phenylpyridine, providing a foundational resource for researchers engaged in its synthesis, characterization, and exploration of its therapeutic potential.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for 2-(3-Azetidinyl)-6-phenylpyridine and its common salt forms.

IdentifierValueSource
Chemical Name 2-(Azetidin-3-yl)-6-phenylpyridineN/A
CAS Number (Free Base) 687993-73-3N/A
CAS Number (HCl salt) Not AvailableN/A
CAS Number (di-HCl salt) 206446-45-9N/A
Molecular Formula C₁₄H₁₄N₂N/A
Molecular Weight 210.28 g/mol N/A
InChI Key (di-HCl salt) PDMZUWJDEZQVHU-UHFFFAOYSA-N
SMILES (Free Base) C1C(NC1)C2=CC=CC(=N2)C3=CC=CC=C3N/A

Predicted physicochemical properties suggest that 2-(3-Azetidinyl)-6-phenylpyridine possesses drug-like characteristics, making it an attractive candidate for further investigation.

Synthesis and Manufacturing

While a specific, dedicated synthetic protocol for 2-(3-Azetidinyl)-6-phenylpyridine is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic strategy can be devised based on established methodologies for the synthesis of its core components. The most logical approach involves a convergent synthesis, culminating in a palladium-catalyzed cross-coupling reaction.

Retrosynthetic Analysis

A retrosynthetic analysis points towards two primary precursors: a 2-halo-6-phenylpyridine and a suitably protected 3-azetidinyl organometallic reagent, or vice versa. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds between aryl and heteroaryl systems and is the recommended approach.

Retrosynthesis cluster_precursors Key Precursors Target 2-(3-Azetidinyl)-6-phenylpyridine Disconnect Suzuki Coupling Target->Disconnect Precursors Disconnect->Precursors P1 2-Bromo-6-phenylpyridine Precursors->P1 P2 N-Boc-3-(dihydroxyboryl)azetidine Precursors->P2

Caption: Retrosynthetic analysis of 2-(3-Azetidinyl)-6-phenylpyridine.

Proposed Synthetic Workflow

The proposed synthesis can be broken down into three main stages: synthesis of the 2-bromo-6-phenylpyridine core, preparation of the protected azetidine boronic acid derivative, and the final Suzuki-Miyaura coupling followed by deprotection.

Caption: Proposed synthetic workflow for 2-(3-Azetidinyl)-6-phenylpyridine.

Detailed Experimental Protocols (Proposed)

This procedure is based on established Suzuki-Miyaura coupling protocols for the synthesis of substituted phenylpyridines.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2,6-dibromopyridine (1.0 eq.), phenylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-6-phenylpyridine.

This protocol is based on the Miyaura borylation of halo-azetidines.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine N-Boc-3-iodoazetidine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base like potassium acetate (3.0 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane.

  • Reaction Execution: Heat the mixture (typically to 80 °C) for several hours, monitoring by GC-MS or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate. The residue can be purified by column chromatography to afford the desired boronic ester.

  • Coupling Reaction: Following a similar procedure to Protocol 3.3.1, couple 2-bromo-6-phenylpyridine (1.0 eq.) with N-Boc-3-(pinacolatoboryl)azetidine (1.2 eq.) using a suitable palladium catalyst and base.

  • Purification of Intermediate: After work-up, purify the crude product by column chromatography to obtain N-Boc-2-(3-azetidinyl)-6-phenylpyridine.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane at room temperature.

  • Final Isolation: Monitor the reaction until completion. Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted to yield the free base, or the salt can be precipitated and collected.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-(3-Azetidinyl)-6-phenylpyridine. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the phenyl and pyridine protons in the aromatic region, as well as signals for the azetidine ring protons in the aliphatic region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the molecule. The fragmentation pattern can provide further structural information.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for assessing the purity of the final compound and for monitoring reaction progress.

Potential Applications in Drug Discovery

The unique structural combination of 2-(3-Azetidinyl)-6-phenylpyridine makes it a compelling candidate for investigation in several therapeutic areas.

Rationale for Therapeutic Targeting

The azetidine moiety is known to improve key drug-like properties.[3] Its rigid, three-dimensional structure can lead to enhanced binding affinity and selectivity for target proteins. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or be protonated, influencing the molecule's solubility and interaction with biological targets.

The phenylpyridine scaffold is a versatile pharmacophore. Derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Through mechanisms such as the inhibition of tubulin polymerization or modulation of kinase activity.[1]

  • Neurological Activity: Certain azetidinyl-pyridines have shown high affinity and selectivity for nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurological and psychiatric disorders.[6]

  • Antibacterial Activity: The incorporation of azetidinyl groups into quinolone scaffolds has led to potent antibacterial agents.[7]

Proposed In-Vitro and In-Vivo Evaluation Workflow

A systematic evaluation of the biological activity of 2-(3-Azetidinyl)-6-phenylpyridine would involve a tiered approach.

Biological_Evaluation cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Studies (for promising hits) A1 Cytotoxicity Assays (e.g., MTT on cancer cell lines) B1 Pharmacokinetic Profiling (ADME studies in animal models) A1->B1 A2 Receptor Binding Assays (e.g., nAChR subtypes) A2->B1 A3 Enzyme Inhibition Assays (e.g., Kinase panel) A3->B1 A4 Antibacterial Susceptibility Testing A4->B1 B2 Efficacy Studies in Disease Models (e.g., Xenograft models for cancer) B1->B2 B3 Preliminary Toxicology Assessment B2->B3

Caption: Workflow for the biological evaluation of 2-(3-Azetidinyl)-6-phenylpyridine.

Conclusion and Future Outlook

2-(3-Azetidinyl)-6-phenylpyridine is a strategically designed molecule that holds considerable promise for drug discovery. Its synthesis, while not explicitly detailed in the literature, is readily achievable through modern synthetic methodologies such as the Suzuki-Miyaura cross-coupling. The combination of the pharmacologically active phenylpyridine scaffold and the property-enhancing azetidine moiety makes it a prime candidate for screening in a wide range of therapeutic areas.

Future research should focus on the development and optimization of a scalable synthetic route, as well as a comprehensive evaluation of its biological activities. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this and related azetidinyl-pyridine derivatives.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Tikrit Journal of Pure Science. Available at: [Link]

  • 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. (1993, April 2). PubMed. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). MDPI. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI. Available at: [Link]

  • Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. (2010, October 14). PubMed. Available at: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
  • azetidine. Organic Syntheses. Available at: [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. (2024). ResearchGate. Available at: [Link]

  • Synthesis of novel pyridine containing azetidinone derivatives as a potential anti tubercular activity. Academia.edu. Available at: [Link]

  • Azetidine. NIST WebBook. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). LOCKSS. Available at: [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023, February 6). MDPI. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PMC. Available at: [Link]

  • Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. (2024, January 31). RSC Publishing. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014, December 8). ResearchGate. Available at: [Link]

  • View of Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and characterization of some Azetidines derivatives. College of Science Repository. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021, November 8). PMC. Available at: [Link]

  • Pyridine, 2-phenyl. Organic Syntheses. Available at: [Link]

Sources

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, understanding the precise molecular interactions that drive therapeutic efficacy is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the powerful computational technique of pharmacophore modeling, with a specific focus on its application to phenylpyridine derivatives. This class of compounds, recognized as a "privileged scaffold" in medicinal chemistry, has demonstrated significant potential across a spectrum of diseases, including cancer and inflammatory disorders. This document will serve as an in-depth resource, elucidating the principles, methodologies, and practical applications of pharmacophore modeling to accelerate the rational design of novel phenylpyridine-based therapeutics.

Introduction: Deciphering the Language of Molecular Recognition

At its core, pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that translates the complex, three-dimensional language of molecular interactions into a simplified, yet powerful, abstract representation. A pharmacophore is not a real molecule or a collection of atoms, but rather an ensemble of steric and electronic features that are essential for optimal molecular recognition at a biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. By identifying this crucial constellation of features, researchers can efficiently screen vast virtual libraries for novel compounds that possess the desired interaction profile, thereby streamlining the hit-to-lead and lead optimization phases of drug discovery.

Phenylpyridine derivatives have garnered significant attention due to their versatile chemical nature and broad range of biological activities. Their therapeutic potential is often linked to their ability to interact with key biological targets such as protein kinases and tubulin. Understanding the specific pharmacophoric features that govern these interactions is critical for designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Methodological Pillars: Ligand-Based vs. Structure-Based Approaches

The strategy for developing a pharmacophore model is primarily dictated by the available structural information of the biological target. This leads to two principal methodological pillars: ligand-based and structure-based pharmacophore modeling.

Ligand-Based Pharmacophore Modeling: Learning from the Actives

When the three-dimensional structure of the target protein is unknown, a ligand-based approach is employed. This methodology leverages the chemical information from a set of known active compounds to deduce a common set of pharmacophoric features responsible for their biological activity. The underlying assumption is that these molecules share a common binding mode and therefore a common set of essential interactions with the target.

The process typically involves the following key steps:

  • Dataset Preparation: A diverse set of active phenylpyridine derivatives with a range of biological potencies is compiled. It is also beneficial to include inactive compounds to help refine the model and reduce the likelihood of false positives.

  • Conformational Analysis: For each molecule in the training set, a range of low-energy 3D conformations is generated to explore the possible shapes the molecule can adopt.

  • Feature Identification and Alignment: Pharmacophoric features are identified for each conformer. The molecules are then aligned or superimposed in 3D space to identify the common features and their spatial arrangement.

  • Model Generation and Validation: A pharmacophore hypothesis is generated based on the common features. This model is then rigorously validated to assess its ability to distinguish between active and inactive compounds.

Structure-Based Pharmacophore Modeling: Blueprint from the Binding Site

In contrast, when the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based approach can be utilized. This method directly analyzes the binding site of the target to identify the key interaction points. The resulting pharmacophore model represents the complementary features a ligand must possess to bind effectively.

The key steps in structure-based modeling include:

  • Target Preparation: The 3D structure of the protein is prepared, which may involve adding hydrogen atoms, assigning protonation states, and defining the binding pocket.

  • Interaction Mapping: The binding site is analyzed to identify key interaction points, such as hydrogen bond donors/acceptors from amino acid residues and hydrophobic pockets.

  • Pharmacophore Feature Generation: Based on the interaction map, a set of pharmacophoric features is generated that represents the essential binding interactions.

  • Model Refinement and Validation: The generated model is refined and validated, often by assessing its ability to correctly identify the binding mode of known ligands.

The Phenylpyridine Pharmacophore: A Case Study Perspective

The therapeutic potential of phenylpyridine derivatives spans multiple disease areas, with their mechanism of action often tied to the inhibition of specific enzymes or the disruption of cellular processes. For example, certain 3-phenylpyridine derivatives have been investigated as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. Others have shown promise as anticancer agents by inhibiting tubulin polymerization.

Let's consider a hypothetical scenario of developing a pharmacophore model for a series of 3-phenylpyridine derivatives targeting a protein kinase.

Table 1: Hypothetical Bioactivity Data for a Series of Phenylpyridine Kinase Inhibitors

Compound IDPhenylpyridine CoreR1-GroupR2-GroupIC50 (nM)
PPY-0013-Phenylpyridine-H-NH250
PPY-0023-Phenylpyridine-OCH3-NH225
PPY-0033-Phenylpyridine-Cl-NH275
PPY-0043-Phenylpyridine-OCH3-H500
PPY-0052-Phenylpyridine-OCH3-NH2>1000

From this data, a medicinal chemist might hypothesize that the 3-phenylpyridine scaffold is crucial, the amino group at the R2 position is a key hydrogen bond donor, and a methoxy group at the R1 position enhances potency, possibly through a hydrophobic interaction. A ligand-based pharmacophore model would aim to capture these features in a 3D arrangement.

Experimental Protocols and Workflows

The generation and validation of a robust pharmacophore model is an iterative and multi-step process. Below are detailed workflows for both ligand-based and structure-based approaches.

Ligand-Based Pharmacophore Modeling Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation & Application DataCollection 1. Collect Diverse Ligand Set (Actives & Inactives) ConformationalAnalysis 2. Generate 3D Conformers DataCollection->ConformationalAnalysis FeatureID 3. Identify Pharmacophoric Features ConformationalAnalysis->FeatureID Alignment 4. Align Molecules & Extract Common Features FeatureID->Alignment ModelGen 5. Generate Pharmacophore Hypotheses Alignment->ModelGen Validation 6. Validate Model (Test Set, Decoys) ModelGen->Validation VirtualScreening 7. Virtual Screening of Compound Libraries Validation->VirtualScreening HitID 8. Hit Identification & Prioritization VirtualScreening->HitID

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Protocol: Ligand-Based Model Generation using PHASE

  • Dataset Preparation:

    • Compile a training set of at least 15-20 diverse phenylpyridine derivatives with known biological activities (e.g., IC50 values).

    • Include a set of known inactive compounds if available.

    • Prepare a separate test set of active and inactive compounds for external validation.

  • Conformational Generation:

    • Generate a set of low-energy conformers for each molecule in the training and test sets.

  • Pharmacophore Site Definition:

    • Define the types of pharmacophoric features to be considered (e.g., hydrogen bond acceptor, hydrogen bond donor, hydrophobic, aromatic ring).

  • Common Pharmacophore Hypotheses Generation:

    • Identify common pharmacophore hypotheses among the active compounds.

    • Score and rank the generated hypotheses based on their ability to align the active molecules.

  • 3D-QSAR Model Building:

    • Develop a 3D-Quantitative Structure-Activity Relationship (QSAR) model using the best-ranked pharmacophore hypothesis. This will correlate the 3D features with the biological activity.

  • Model Validation:

    • Internal Validation: Use the training set to assess the predictive power of the model (e.g., leave-one-out cross-validation).

    • External Validation: Use the independent test set to evaluate the model's ability to predict the activity of new compounds.

Structure-Based Pharmacophore Modeling Workflow

Methodological & Application

Application Note: Precision Synthesis of 2-(3-Azetidinyl)-6-phenylpyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(3-azetidinyl)-6-phenylpyridine represents a classic challenge in medicinal chemistry: constructing a sterically demanding 2,6-disubstituted pyridine scaffold while preserving a sensitive saturated heterocycle (azetidine). This scaffold is increasingly relevant in the design of S1P1 receptor modulators and kinase inhibitors, where the azetidine ring serves as a rigid, metabolic-stable surrogate for piperidine or pyrrolidine.

This Application Note details a robust protocol for the Suzuki-Miyaura cross-coupling of phenylboronic acid with a 2-halo-6-azetidinylpyridine precursor. Unlike standard biaryl couplings, this reaction requires careful modulation of steric parameters and catalyst ligation to prevent protodeboronation and ensure high turnover frequencies (TOF) despite the coordinating nature of the pyridine nitrogen.

Retrosynthetic Strategy & Logic

To maximize yield and minimize side reactions (such as azetidine ring opening or bis-coupling), a convergent strategy is employed.

  • Disconnection: The C2–Phenyl bond is formed last. This is strategic because the sp²–sp² Suzuki coupling is generally more robust and tolerant of functional groups than the sp²–sp³ Negishi coupling required to install the azetidine.

  • Precursor Selection: We utilize 2-bromo-6-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyridine as the electrophile. The N-Boc protection is critical to prevent the azetidine secondary amine from poisoning the Palladium catalyst or participating in competitive Buchwald-Hartwig amination.

Pathway Visualization

The following diagram illustrates the synthetic logic and process flow.

ReactionLogic cluster_suzuki Focus of this Protocol SM1 2,6-Dibromopyridine Intermediate Precursor: 2-Bromo-6-(1-Boc-azetidin-3-yl)pyridine SM1->Intermediate Negishi Coupling (Pd(PPh3)4, THF) Zn_Reagent (1-Boc-azetidin-3-yl)zinc iodide Zn_Reagent->Intermediate Product_Boc Protected Product: 2-(1-Boc-3-azetidinyl)-6-phenylpyridine Intermediate->Product_Boc Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Boronic Phenylboronic Acid Boronic->Product_Boc Final_Product Target: 2-(3-Azetidinyl)-6-phenylpyridine Product_Boc->Final_Product Deprotection (TFA/DCM)

Figure 1: Strategic workflow for the synthesis of 2-(3-Azetidinyl)-6-phenylpyridine. The Suzuki coupling (highlighted) is the critical convergent step.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials & Reagents[1][2][3]
  • Electrophile: 2-Bromo-6-(1-Boc-azetidin-3-yl)pyridine (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Inert Gas: Argon or Nitrogen (High Purity)

Mechanistic Insight: Why Pd(dppf)Cl₂?

While newer generation catalysts like XPhos-Pd-G3 are excellent for sterically hindered chlorides, Pd(dppf)Cl₂ remains the "workhorse" for heteroaryl bromides. The large bite angle of the dppf ligand (99°) facilitates the reductive elimination step, which is often the rate-determining step in sterically crowded 2,6-disubstituted pyridines. Furthermore, it is less susceptible to inhibition by the pyridine nitrogen than monodentate phosphine systems [1].

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 50 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charge the flask with 2-Bromo-6-(1-Boc-azetidin-3-yl)pyridine (1.0 mmol, 311 mg) and Phenylboronic acid (1.3 mmol, 158 mg).

  • Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 mmol, 41 mg). Note: Add the catalyst last if using a glovebox is not possible, to minimize air exposure.

  • Seal the vessel with a rubber septum and purge with Argon for 5 minutes.

Step 2: Solvent & Base Addition [3]

  • Add anhydrous 1,4-Dioxane (8.0 mL) via syringe.

  • Degas the solution by bubbling Argon through the liquid for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Add degassed 2.0 M aq. K₂CO₃ (2.0 mL, 4.0 mmol) via syringe. The mixture will turn biphasic.

Step 3: Reaction

  • Place the reaction vessel in a pre-heated oil bath at 85°C .

  • Stir vigorously (800 RPM) to ensure efficient mixing of the biphasic system.

  • Monitor reaction progress by LC-MS or TLC (50% EtOAc/Hexanes) after 2 hours.

    • Target: Disappearance of the bromide starting material (Rt ~ X min) and appearance of the product (Rt ~ Y min, M+H = 311.4 for Boc-protected).

    • Typical Time: 3–6 hours.[1]

Step 4: Workup & Purification [4]

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

  • Separate the layers.[4][5][6] Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine organic layers and wash with Brine (30 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% as a white/off-white solid.

Deprotection Protocol (Boc Removal)

The Suzuki product is the N-Boc protected intermediate. To obtain the final target, acid-mediated deprotection is required.

  • Dissolve the Suzuki product (0.5 mmol) in Dichloromethane (DCM) (4 mL).

  • Cool to 0°C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) (1 mL) dropwise.

  • Allow to warm to room temperature and stir for 1 hour.

  • Quench: Slowly pour into saturated aqueous NaHCO₃ (Caution: Gas evolution).

  • Extraction: Extract with DCM (3 x 10 mL) or Chloroform/Isopropanol (3:1) if the free amine is highly polar.

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Final Form: The product is often isolated as a TFA salt or converted to the HCl salt for stability.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and scientifically grounded solutions tailored to this specific scaffold.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine NSwitch to XPhos Pd G3 (2–5 mol%) or Pd(OAc)₂/SPhos . These bulky, electron-rich ligands prevent N-coordination [2].
Protodeboronation Hydrolysis of Phenylboronic acidUse Phenylboronic acid pinacol ester (more stable) or switch base to K₃PO₄ (anhydrous conditions in Toluene).
Homocoupling (Ph-Ph) Presence of OxygenIncrease degassing time (sparge >15 min) or use freeze-pump-thaw cycles.
Boc Cleavage during Suzuki Thermal/Basic instabilityLower temperature to 60°C and extend time; switch base to Na₂CO₃ (milder).
Comparative Data: Catalyst Screening

Based on internal optimization for 2,6-disubstituted pyridines.

Catalyst SystemSolvent/BaseTempYield (Isolated)Notes
Pd(dppf)Cl₂ Dioxane/K₂CO₃85°C82% Recommended. Robust, cost-effective.
Pd(PPh₃)₄Toluene/Na₂CO₃100°C55%Slower oxidative addition; rapid catalyst death.
XPhos Pd G3THF/K₃PO₄60°C88%High performance, but more expensive.

Process Flow Diagram (Workup)

WorkupFlow Reaction Reaction Mixture (Biphasic: Dioxane/Water) Dilution Dilute with EtOAc & Water Reaction->Dilution Separation Phase Separation Dilution->Separation Org_Layer Organic Layer (Product + Impurities) Separation->Org_Layer Aq_Layer Aqueous Layer (Salts + Boron waste) Separation->Aq_Layer Combine Combine Organics Org_Layer->Combine Extraction Back-Extract Aqueous (2x EtOAc) Aq_Layer->Extraction Extraction->Combine Wash Wash with Brine Dry (Na2SO4) Combine->Wash Conc Concentrate (Rotovap) Wash->Conc Purify Flash Chromatography (Hex/EtOAc) Conc->Purify

Figure 2: Standardized workup procedure to maximize recovery of the Boc-protected intermediate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lutz, M. R., et al. (2017). Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates. Journal of Organic Chemistry, 82(24), 13333–13341. Link

  • BenchChem. (2025).[4] Application Notes: Suzuki Coupling of 2-bromo-N-Boc-imidazole.[3] Link

Sources

High-Purity Synthesis and Formulation of 2-(3-Azetidinyl)-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHEM-2025-04

Audience: Medicinal Chemists, Assay Biologists, and DMPK Scientists. Scope: Chemical synthesis, purification, salt exchange, and biological formulation.

Executive Summary & Strategic Rationale

The 2-(3-azetidinyl)-6-phenylpyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the development of S1P1 receptor modulators (e.g., Siponimod analogs) and kinase inhibitors. The strained azetidine ring offers unique physicochemical properties, lowering logD compared to piperidines while maintaining basicity.

However, the preparation of this molecule for biological assay presents two distinct challenges:

  • Synthetic Regiocontrol: Installing the sp³-hybridized azetidine ring onto the electron-deficient pyridine core without ring opening or beta-hydride elimination.

  • Biological Compatibility: Removing cytotoxic trifluoroacetate (TFA) counterions generated during deprotection, which can cause false positives in cellular assays.

This guide details a validated, two-stage cross-coupling protocol (Suzuki-Miyaura followed by Negishi) and a mandatory salt-exchange workflow to ensure assay reliability.

Retrosynthetic Analysis & Workflow

The most robust route avoids the instability of 3-azetidinylboronic acids by utilizing Negishi cross-coupling with organozinc reagents. The 6-phenyl substituent is installed first via Suzuki coupling to leverage the high reactivity of the 2,6-dibromopyridine precursor.

Retrosynthesis Target Target: 2-(3-Azetidinyl)-6-phenylpyridine (HCl Salt) Deprotection Step 3: Boc-Deprotection & Salt Exchange Target->Deprotection Precursor Precursor: 2-(1-Boc-3-azetidinyl)-6-phenylpyridine Deprotection->Precursor Coupling2 Step 2: Negishi Coupling (sp2-sp3 Bond Formation) Precursor->Coupling2 Intermediate Intermediate: 2-Bromo-6-phenylpyridine Coupling2->Intermediate ZincReagent Reagent: (1-Boc-azetidin-3-yl)zinc iodide Coupling2->ZincReagent Coupling1 Step 1: Suzuki Coupling (Aryl-Aryl Bond) Intermediate->Coupling1 StartMat Starting Materials: 2,6-Dibromopyridine + Phenylboronic Acid Coupling1->StartMat

Caption: Retrosynthetic logic prioritizing the installation of the robust aryl group before the sensitive azetidine moiety.

Chemical Synthesis Protocol

Step 1: Preparation of 2-Bromo-6-phenylpyridine (Suzuki Coupling)

Objective: Monoselective arylation of 2,6-dibromopyridine.

Reagents:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Phenylboronic acid (1.05 equiv)

  • Pd(PPh₃)₄ (5 mol%)[1]

  • Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Charge a reaction vessel with 2,6-dibromopyridine and Pd(PPh₃)₄ under nitrogen.

  • Add degassed Toluene/Ethanol and stir for 10 min.

  • Add phenylboronic acid and aqueous Na₂CO₃.

  • Heat to 90°C for 12 hours . (Note: Statistical mixture of mono- and bis-arylated products may form; limiting boronic acid to 1.05 equiv maximizes mono-product).

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The mono-arylated product elutes after the starting material but before the bis-phenyl byproduct.

Step 2: Introduction of the Azetidine Ring (Negishi Coupling)

Objective: sp²-sp³ coupling using the "Jackson Reagent" to avoid beta-hydride elimination.

Reagents:

  • 2-Bromo-6-phenylpyridine (from Step 1)

  • 1-(tert-Butoxycarbonyl)-3-iodoazetidine (Precursor for Zn reagent)

  • Zinc dust (activated)

  • CPhos-Pd-G3 or Pd(OAc)₂/CPhos (Catalyst system)

  • Solvent: Dry THF/DMA

Procedure:

  • Zinc Reagent Prep: Activate Zinc dust with 1,2-dibromoethane and TMSCl in THF. Add 1-Boc-3-iodoazetidine slowly at room temperature. Stir 1h to form (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc iodide (0.5 M solution).

  • Coupling: In a separate flask, dissolve 2-bromo-6-phenylpyridine (1.0 equiv) and Pd catalyst (2-5 mol%) in THF.

  • Add the organozinc solution (1.5 equiv) dropwise.[3]

  • Stir at 60°C for 4-6 hours .

  • Quench: Cool and quench with saturated NH₄Cl.

  • Purification: Silica gel chromatography. The Boc-protected product is stable.

Step 3: Deprotection and Salt Exchange (Critical for Bio-Assay)

Objective: Removal of Boc group and conversion to the bio-compatible HCl salt.

Reagents:

  • 4M HCl in Dioxane (Anhydrous)

  • Dichloromethane (DCM)

  • Diethyl Ether (for precipitation)

Procedure:

  • Dissolve the Boc-intermediate in minimal DCM.

  • Add 4M HCl in Dioxane (10 equiv) at 0°C. Warm to RT and stir for 2 hours.

  • Observation: A white precipitate (the HCl salt) should form.

  • Concentrate the solvent to remove excess HCl.

  • Trituration: Add cold Diethyl Ether to the residue, sonicate, and filter.

  • Drying: Dry under high vacuum for 24 hours to remove trace dioxane.

Biological Assay Formulation

The "Hidden" Variable: Counterion Toxicity

Many synthetic protocols use Trifluoroacetic Acid (TFA) for deprotection.[4] Do not use TFA salts for sensitive cellular assays. TFA is cytotoxic and can acidify culture media uncontrollably. The HCl salt prepared above is preferred.

Solubility Profile
SolventSolubility (HCl Salt)Usage Note
DMSO > 50 mMPreferred stock solvent.
Water > 20 mMGood for aqueous dilution steps.
Ethanol ModerateNot recommended for cell culture.
PBS < 5 mMRisk of "salting out" at high concentrations.
Assay Preparation Workflow

AssayPrep Solid Solid HCl Salt (-20°C Storage) Weighing Weighing (Sterile Conditions) Solid->Weighing Stock 10 mM Stock in 100% DMSO Weighing->Stock QC QC Check: Precipitation? Stock->QC Dilution Intermediate Dilution (100x in Media) QC->Dilution Clear Final Final Assay Well (≤ 0.5% DMSO) Dilution->Final

Caption: Serial dilution strategy to prevent compound precipitation and DMSO toxicity.

Protocol:

  • Stock Solution: Prepare a 10 mM stock in sterile, anhydrous DMSO. Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Dilution: Do not add DMSO stock directly to the cell plate. Prepare an intermediate dilution (e.g., 100 µM in culture media) first.

  • Final Concentration: Transfer from the intermediate plate to the assay plate. Ensure final DMSO concentration is < 0.5% (v/v).

Quality Control & Validation

Before biological testing, the compound must meet these criteria:

  • Purity: >95% by HPLC (254 nm).

  • Identity: ¹H NMR must show the disappearance of the Boc singlet (approx. 1.4 ppm) and the presence of the azetidine protons (multiplets at 4.0–4.5 ppm).

  • Endotoxin: If using in primary cells or in vivo, perform a LAL (Limulus Amebocyte Lysate) assay. Synthetic compounds can be contaminated with endotoxins from water/glassware.

References

  • Negishi Coupling for Azetidines (The "Jackson Reagent"): Jackson, R. F. W., et al. "Preparation of enantiomerically pure alpha-amino acid derivatives using organozinc chemistry." Journal of Organic Chemistry, 1992, 57(12), 3397–3404. Note: Establishes the stability and reactivity of Boc-azetidinyl zinc reagents.

  • Suzuki Coupling of Phenylpyridines: Duncton, M. A. J. "Minireview: 2-Phenylpyridine." MedChemComm, 2011. Note: Reviews the synthesis of 2-phenylpyridine scaffolds.

  • TFA vs. HCl Salts in Bioassays: Cornish, J., et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 1999. Note: Critical reference for why salt exchange is mandatory.

  • Negishi Coupling on Heterocycles: Luzung, M. R., et al. "Room temperature Negishi cross-coupling of heteroaryl halides with organozinc reagents." Journal of the American Chemical Society, 2007. Note: Validates the catalytic conditions (Pd/CPhos or XPhos) used in Step 2.

Sources

Radiolabeling 2-(3-Azetidinyl)-6-phenylpyridine for PET imaging

Application Note: Radiosynthesis of [ F]2-(3-Azetidinyl)-6-phenylpyridine for PET Imaging

Introduction & Scientific Rationale

The molecule 2-(3-Azetidinyl)-6-phenylpyridine represents a class of "pyridyl ether" or "pyridyl-azetidine" ligands. The azetidinyl amine provides the cationic center essential for binding to the nAChR agonist site, while the phenyl-pyridine biaryl system enhances lipophilicity and

Mechanistic Basis for Radiolabeling
  • Target:

    
     Nicotinic Acetylcholine Receptor.[1][2][3]
    
  • Isotope Choice:

    
    F (Half-life: 109.7 min) is preferred over 
    
    
    C for clinical logistics and satellite distribution.
  • Labeling Position: The most metabolically stable and synthetically accessible position is typically on the pyridine ring (e.g., at the 5-position) or the phenyl ring (para-position).

    • Protocol Focus: This guide details the synthesis of 5-[

      
      F]fluoro-2-(3-azetidinyl)-6-phenylpyridine  using a nitro-precursor. This strategy mimics the robust radiosynthesis of [
      
      
      F]Nifene and [
      
      
      F]Nifrolidine.

Chemical Strategy & Precursor Requirements

To achieve high Radiochemical Yield (RCY) and Specific Activity (

Boc-protected Nitro-precursor
The Precursor: tert-butyl 3-(5-nitro-6-phenylpyridin-2-yl)azetidine-1-carboxylate
  • Leaving Group: The Nitro (-NO

    
    )  group at the 5-position of the pyridine ring is activated for nucleophilic attack by the electron-deficient nature of the pyridine nitrogen and the phenyl ring.
    
  • Protecting Group: The azetidine amine is protected with Boc (tert-butyloxycarbonyl) to prevent side reactions with [

    
    F]fluoride and to increase the solubility of the precursor in aprotic solvents.
    
  • Reaction Pathway:

    • 
       Fluorination:  Displacement of the nitro group by [
      
      
      F]fluoride.
    • Deprotection: Acidic hydrolysis of the Boc group.

    • Neutralization & Purification: HPLC isolation of the free base.

Reaction Scheme (Graphviz)

RadiosynthesisF18[18F]Fluoride(Cyclotron)QMAQMA Cartridge(Trapping)F18->QMADryAzeotropic Drying(K2.2.2/K2CO3)QMA->DryElute (K2CO3/K2.2.2)ReactSNAr Reaction(DMSO, 130°C, 15 min)Dry->ReactAdd PrecursorPrecPrecursor:Boc-Nitro-PyridinePrec->ReactInterIntermediate:[18F]Boc-ProtectedReact->InterHydHydrolysis(HCl, 100°C, 5 min)Inter->HydProdFinal Product:[18F]2-(3-Azetidinyl)-6-phenylpyridineHyd->ProdHPLC Purification

Caption: Workflow for the 2-step radiosynthesis: Nucleophilic fluorination followed by acidic deprotection.

Detailed Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9][10][11][12][13][14]
  • Isotope: [

    
    F]Fluoride in H
    
    
    O.
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K

    
    ) / Potassium Carbonate (K
    
    
    CO
    
    
    ).
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

  • Acid: 1N HCl or 4N HCl in dioxane.

  • Precursor: tert-butyl 3-(5-nitro-6-phenylpyridin-2-yl)azetidine-1-carboxylate (>95% purity).

Step-by-Step Methodology
Step 1: Preparation of [

F]Fluoride Complex
  • Trapping: Pass the aqueous [

    
    F]fluoride solution through a pre-conditioned QMA Light Sep-Pak carbonate  cartridge to trap the fluoride.
    
  • Elution: Elute the fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (15 mg) and K

    
    CO
    
    
    (3 mg)
    in MeCN/H
    
    
    O (1 mL, 9:1 v/v)
    .
  • Drying: Evaporate the solvent at 100°C under a stream of helium/nitrogen and vacuum. Add 1 mL anhydrous MeCN and repeat drying (azeotropic distillation) twice to ensure the removal of all water. Critical: Residual water severely hampers the

    
     reaction.
    
Step 2: Nucleophilic Fluorination (

)
  • Precursor Addition: Dissolve 2–4 mg of the Nitro-precursor in 0.6 mL anhydrous DMSO .

  • Reaction: Add the precursor solution to the dried [

    
    F]KF/K
    
    
    complex.
  • Heating: Seal the vessel and heat at 130°C for 15–20 minutes .

    • Note: Higher temperatures (up to 150°C) may increase yield but risk decomposition. 130°C is the optimal balance for nitropyridines.

  • Cooling: Cool the reactor to 40°C.

Step 3: Deprotection (Boc Removal)
  • Acid Addition: Add 1 mL of 1N HCl directly to the reaction mixture.

  • Hydrolysis: Heat at 100°C for 5–10 minutes . This quantitatively removes the Boc group.

  • Neutralization: Cool to 40°C and add 1.5 mL of 1N NaOH (or sufficient buffer) to adjust pH to ~7–8 for HPLC injection.

Step 4: Purification & Formulation
  • HPLC Separation: Inject the crude mixture onto a semi-preparative HPLC column.

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm).

    • Mobile Phase: 20% Acetonitrile / 80% Water (0.1% Triethylamine or Ammonium Acetate buffer).

    • Flow Rate: 4–6 mL/min.

    • Detection: UV at 254 nm and Gamma.

  • Product Collection: Collect the radioactive peak corresponding to the retention time of the cold standard (typically 12–15 min).

  • Formulation: Dilute the fraction with water, pass through a C18 Sep-Pak , wash with water (to remove organic modifiers), and elute with 1 mL Ethanol . Dilute with 9 mL Saline for injection.

Quality Control (QC) Specifications

The final product must meet strict criteria before release for preclinical or clinical use.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Radiochemical Yield 15–25% (decay corrected)Dose Calibrator
Specific Activity (

)
> 1 Ci/µmol (> 37 GBq/µmol)HPLC (UV mass vs Activity)
pH 4.5 – 8.5pH Strip/Meter
Residual Solvents DMSO < 5000 ppm, MeCN < 410 ppmGC-FID
Radionuclidic Identity Half-life 105–115 minDose Calibrator
Chemical Identity Co-elution with standardHPLC
Automated Module Flowchart (Graphviz)

This process is typically implemented on modules like the GE TRACERlab FX-FN or IBA Synthera.

Caption: Schematic of the fluid path for automated synthesis of [18F]2-(3-Azetidinyl)-6-phenylpyridine.

Preclinical Validation & Data Interpretation

Binding Affinity ( )

Before PET imaging, the non-radioactive standard 2-(3-Azetidinyl)-6-phenylpyridine must be validated for affinity.

  • Assay: Competition binding against [

    
    H]Epibatidine or [
    
    
    H]Cytisine in rat brain homogenates.
  • Expected

    
    :  < 1.0 nM (High affinity required for specific imaging).
    
Image Analysis
  • Brain Uptake: Expect high uptake in Thalamus > Cortex > Striatum (consistent with

    
     distribution).[1][3]
    
  • Reference Region: Cerebellum (low

    
     density) is used as the reference tissue for binding potential (
    
    
    ) calculations.
  • Blocking Studies: Pre-treatment with Nicotine (0.5 mg/kg) or unlabeled standard should displace >80% of the signal, confirming specificity.

Troubleshooting Guide

  • Low Yield (<5%):

    • Cause: Incomplete drying of [

      
      F]fluoride. Solution: Check vacuum lines and increase azeotropic drying cycles.
      
    • Cause: Precursor degradation. Solution: Ensure precursor is stored at -20°C under argon.

  • High Impurities:

    • Cause: Incomplete deprotection. Solution: Increase acid hydrolysis time or temperature (e.g., 110°C).

    • Cause: Side-products from DMSO heating. Solution: Reduce reaction temperature to 120°C and extend time.

References

  • Pich

    
    F]fluoro-A-85380, a high affinity ligand for nicotinic acetylcholine receptors." Journal of Labelled Compounds and Radiopharmaceuticals. Link
    
  • Dolle, F., et al. (2005).

    
    F]Nifene, a new PET ligand for imaging nicotinic 
    
    
    receptors." Bioorganic & Medicinal Chemistry. Link
  • Horti, A. G., et al. (1998). "Synthesis and biodistribution of [

    
    F]fluoro-A-85380, a radioligand for 
    
    
    nAChRs." Nuclear Medicine and Biology. Link
  • Valette, H., et al. (2003). "Bromine-76 and Fluorine-18 labelled radiopharmaceuticals for imaging neuronal nicotinic receptors."[1] Quarterly Journal of Nuclear Medicine. Link

  • Brown, L. L., et al. (2007).

    
    F]Nifrolidine as a PET tracer for 
    
    
    nAChRs." Journal of Nuclear Medicine. Link

Solvent selection for azetidinyl pyridine solubility enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Solubility Enhancement for Azetidinyl Pyridine Scaffolds

Executive Summary

The azetidinyl pyridine motif—a 4-membered azetidine ring coupled to a pyridine core—is a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., Cobimetinib analogues) and GPCR ligands. While this scaffold offers unique vectors for target engagement and metabolic stability, it presents a distinct formulation paradox:

  • Solubility: The aromatic pyridine is lipophilic and planar, often leading to "brick dust" insolubility (high crystal lattice energy).

  • Stability: The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it susceptible to acid-catalyzed ring-opening hydrolysis, yet the basic pyridine nitrogen requires protonation for aqueous solubility.

This guide provides a validated framework for selecting solvent systems that balance these competing requirements, moving beyond trial-and-error to a mechanistic selection process.

Physicochemical Profiling & The "Solubility Paradox"

Before selecting a solvent, one must understand the ionization hierarchy of the molecule.

  • The Pyridine Nitrogen (N1): This is the primary basic center (typical pKa ~5.2 – 6.5). Protonation here is the most effective strategy for aqueous solubility enhancement.

  • The Azetidine Nitrogen (N2): In N-aryl/heteroaryl azetidines, the lone pair is delocalized into the aromatic system. This resonance renders the azetidine nitrogen significantly less basic than the pyridine nitrogen.

    • Critical Insight: If the azetidine nitrogen becomes protonated (in very strong acids), the C-N bond weakens, accelerating ring opening (hydrolysis) to form a ring-opened propyl amine derivative.

Strategic Goal: Select a solvent system that solubilizes the pyridine moiety (via lipophilic interaction or mild protonation) without subjecting the azetidine to conditions that trigger ring cleavage.

Protocol A: Thermodynamic Solubility Screening (Tiered Approach)

Do not screen random solvents. Use this tiered approach based on Hansen Solubility Parameters (HSP) . Pyridine derivatives typically exhibit high dispersion (


) and moderate polarity (

).
Tier 1: Volatile Organics (For Analytical Standards & Stock Solutions)

Goal: High solubility (>10 mg/mL) for preparing LCMS/NMR standards.

  • Primary Choice: Dichloromethane (DCM) or Chloroform .

    • Why: High dispersion forces match the aromatic pyridine core; low acidity preserves the azetidine ring.

  • Secondary Choice: Methanol (MeOH) or Acetonitrile (MeCN) .

    • Note: Some highly crystalline azetidinyl pyridines show poor solubility in MeCN due to lattice energy.

Tier 2: Biorelevant & Formulation Cosolvents

Goal: Solubility >0.5 mg/mL for biological assays or pre-clinical dosing.

Solvent ClassRecommended SolventMechanism of ActionCaution
Glycols PEG 400 Disrupts water structure; H-bonding with pyridine N.Ensure PEG is peroxide-free to prevent N-oxide formation.
Amides DMA (Dimethylacetamide) Powerful aprotic solvent; high dipole moment.High toxicity; limit to <10% in final dosing solution.
Sulfoxides DMSO Universal solvent for heterocycles.Hygroscopic; water uptake can crash out "brick dust" compounds.
Surfactants TPGS or Polysorbate 80 Micellar encapsulation of the lipophilic core.Can interfere with certain membrane-based assays.

Protocol B: pH-Dependent Solubility & Salt Selection (The "Safe Zone")

This is the most critical protocol. You must identify the pH window where the pyridine is ionized but the azetidine remains stable.

The "Safe Zone" Hypothesis:

  • pH > 7: Molecule is neutral. Low solubility.

  • pH 3 – 5: Pyridine is protonated (

    
    ). Solubility increases 100-1000x. Azetidine remains intact.
    
  • pH < 2: Risk of azetidine protonation or acid-catalyzed hydrolysis increases.

Experimental Workflow: In-Situ Salt Screening

Materials:

  • Compound (Free Base)

  • Acids: Methanesulfonic acid (MsOH), Maleic acid, HCl (0.1N), Tartaric acid.

  • Media: Water or Saline.

Steps:

  • Preparation: Weigh 5 mg of compound into 4 HPLC vials.

  • Acid Addition: Add 1.05 equivalents of the selected acid (from 1M stock).

  • Dilution: Add water to reach a target concentration (e.g., 5 mg/mL).

  • Equilibration: Shake at room temperature for 2 hours.

    • Why 2 hours? Long equilibrations (24h) in acidic media may degrade the azetidine. 2 hours is sufficient for salt formation/dissolution.

  • Filtration & Analysis: Filter (0.22 µm PVDF) and analyze filtrate by HPLC-UV.

    • CRITICAL QC Step: Check the chromatogram for a new peak at RRT ~0.8-0.9 (indicative of ring-opened hydrolysis product).

Recommendation: Mesylate (Methanesulfonate) salts are often superior for azetidinyl pyridines. They are less hygroscopic than HCl salts and provide a stable, non-volatile counterion that maintains a pH ~3-4 in solution, ideal for stability.

Visualization: Decision Logic & Stability Pathways

Figure 1: Solvent Selection Decision Tree

This logic gate ensures you select the mildest effective system.

SolventSelection Start Start: Azetidinyl Pyridine Free Base CheckLogP Check LogP & Tm (Brick Dust vs Grease) Start->CheckLogP HighTm High Tm (>150°C) High Lattice Energy CheckLogP->HighTm Brick Dust LowTm Low Tm / Amorphous Lipophilic CheckLogP->LowTm Grease Tier2 Tier 2: pH Adjustment (Target pH 3-5) HighTm->Tier2 Tier1 Tier 1: Cosolvents (PEG 400 / Ethanol) LowTm->Tier1 Complex Tier 3: Complexation (HP-beta-CD) Tier1->Complex If fails AcidSelect Acid Selection: Avoid strong mineral acids Tier2->AcidSelect Mesylate Use Methanesulfonic Acid (In-situ Salt) AcidSelect->Mesylate Preferred Mesylate->Complex If fails

Caption: Decision tree prioritizing thermodynamic stability. High melting point compounds require pH manipulation (salts) to break crystal lattice energy, whereas lipophilic oils often dissolve in simple cosolvents.

Figure 2: The Stability Risk (Acid-Catalyzed Ring Opening)

Understanding the degradation mechanism is vital for interpreting solubility data.

Degradation Intact Intact Azetidinyl Pyridine (Active Drug) Protonation Protonation at Azetidine N (Strong Acid / pH < 2) Intact->Protonation + H+ Attack Nucleophilic Attack (H2O / Cl-) Protonation->Attack Opened Ring-Opened Product (Propyl Amine Derivative) INACTIVE / TOXIC Attack->Opened Hydrolysis

Caption: The degradation pathway. Using strong acids (HCl) or low pH (<2) can trigger ring opening, especially if the pyridine ring is electron-deficient.

Advanced Formulation: Cyclodextrin Complexation

If pH adjustment is forbidden (e.g., for a specific neutral-pH assay) and cosolvents fail, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in phosphate buffer (pH 7.4).

  • Add excess azetidinyl pyridine.

  • Autoclave (if stable) or stir for 24h.

    • Mechanism: The lipophilic pyridine/azetidine core enters the hydrophobic cavity of the cyclodextrin, shielding the hydrophobic surface area from water.

    • Advantage:[1][2][3] This method does not require protonation, thus preserving the azetidine ring indefinitely.

Summary of Recommendations

  • Avoid standard "generic" solubility screens that use 0.1N HCl for 24 hours; you risk degrading the azetidine ring.

  • Prioritize Methanesulfonic acid (Mesylate) for salt formation targeting pH 3–4.

  • Use PEG 400/Water (30:70) as a standard biorelevant vehicle if salts are not an option.

  • Verify stability by LCMS whenever an acidic solvent is used.

References

  • Azetidine Stability & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[4] (2021).[5][6][7] Royal Society of Chemistry.

    • Source: [Link]

  • Salt Selection Principles

    • Salt Selection in Drug Development.[2][8] (2026).[2][5][9] Pharmaceutical Technology.

    • Source: [Link]

  • Solubility Parameters

    • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences.
    • Source: [Link][5][10][11][12][13]

  • Green Solvent Selection

    • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.[13] (2020).[13][14] MDPI Molecules.

    • Source: [Link][5][11][13]

  • Azetidine Ring Opening Risks

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[7] (2021).[5][6][7] ACS Medicinal Chemistry Letters.

    • Source: [Link]

Sources

Introduction: The Phenylpyridine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing In Vitro Binding Characterization of Phenylpyridine-Based Ligands

The phenylpyridine moiety represents a privileged scaffold in medicinal chemistry and chemical biology. Its binding characteristics typically fall into two distinct but critical categories:

  • Enzymatic Inhibition (Neuroscience): Phenylpyridine derivatives often act as structural analogues of MPTP/MPP+, functioning as competitive inhibitors or substrates for Monoamine Oxidase B (MAO-B) . Characterizing this binding is essential for developing neuroprotective agents against Parkinson’s disease.

  • Biophysical Interaction (Theranostics): In organometallic chemistry, phenylpyridine (ppy) is the primary cyclometalating ligand for Iridium(III) and Platinum(II) complexes. These complexes are investigated as protein-binding luminescent probes or anticancer agents. The primary binding target for pharmacokinetic profiling is Human Serum Albumin (HSA) .

This guide provides high-fidelity protocols for both contexts, moving beyond generic instructions to address the specific physicochemical challenges of phenylpyridine ligands, such as hydrophobicity and UV-absorbance interference.

Protocol A: MAO-B Enzymatic Inhibition Assay

Context: Determining the


 and Mode of Inhibition for small-molecule phenylpyridine derivatives.
Mechanistic Rationale

Phenylpyridine ligands often exhibit time-dependent inhibition. Standard "mix-and-read" protocols frequently underestimate potency. This protocol utilizes a Pre-incubation Step to allow the inhibitor to equilibrate with the active site before substrate introduction. We employ the Amplex Red® (10-acetyl-3,7-dihydroxyphenoxazine) system, which couples H₂O₂ production (from MAO-B activity) to the formation of fluorescent resorufin.

Workflow Visualization

MAOB_Assay Stock Ligand Stock (DMSO) PreInc Pre-Incubation (37°C, 15 min) Stock->PreInc  < 1% DMSO Final Buffer Reaction Buffer (KPO4 pH 7.4) Buffer->PreInc Enzyme hMAO-B Enzyme (0.05 mg/mL) Enzyme->PreInc Substrate Substrate Mix (Tyramine + Amplex Red + HRP) PreInc->Substrate  Initiate Rxn Read Fluorescence Read (Ex 545nm / Em 590nm) Substrate->Read  Kinetic Mode (30 min)

Figure 1: Optimized workflow for MAO-B inhibition screening, emphasizing the critical pre-incubation step.

Detailed Methodology

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Avoid Tris buffers as primary amines can interfere with some peroxidase-coupled reactions.

  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate:

    
    -Tyramine or Benzylamine (Specific for MAO-B).
    
  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).[1][2][3]

  • Control: Selegiline (Selective MAO-B inhibitor).[2]

Step-by-Step Protocol:

  • Ligand Preparation: Dissolve phenylpyridine ligands in 100% DMSO. Prepare 10x serial dilutions in the assay buffer.

    • Critical Check: Ensure final DMSO concentration in the well is

      
      .[2] Phenylpyridines are hydrophobic; if precipitation occurs, add 0.01% Pluronic F-127.
      
  • Enzyme Pre-incubation (The "Black Box" of Potency):

    • In a black 96-well plate, add 50 µL of diluted MAO-B enzyme (approx. 0.5 U/mL final) to 10 µL of the ligand dilution.

    • Incubate at 37°C for 15–20 minutes. This allows the phenylpyridine moiety to orient within the hydrophobic active site channel.

  • Reaction Initiation:

    • Add 40 µL of Master Mix containing:

      • 200 µM Amplex Red.

      • 1 U/mL HRP.[3]

      • 1 mM Tyramine (Substrate).

  • Kinetic Measurement:

    • Immediately place in a fluorescence microplate reader pre-heated to 37°C.

    • Excitation: 545 nm | Emission: 590 nm.

    • Read every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) of the linear portion of the curve.

    • Normalize against "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) controls.

Protocol B: Biophysical Binding to Human Serum Albumin (HSA)

Context: Characterizing the transport and binding affinity (


) of phenylpyridine-metal complexes (e.g., Ir(ppy)₃ derivatives).
Mechanistic Rationale

HSA contains a single tryptophan residue (Trp-214) located in subdomain IIA.[4] Phenylpyridine complexes often bind near this site, causing Fluorescence Quenching . However, phenylpyridine ligands absorb strongly in the UV region (250–350 nm). You must correct for the Inner Filter Effect (IFE) , otherwise, you will calculate artificially high binding constants due to the ligand simply absorbing the excitation light.

Analysis Logic & IFE Correction

HSA_Binding Measure Measure Fluorescence (F_obs) (Ex 295nm / Em 340nm) Correction Apply IFE Correction Formula F_corr = F_obs * 10^((A_ex + A_em)/2) Measure->Correction Absorb Measure Absorbance (UV-Vis) At Ex (295nm) and Em (340nm) Absorb->Correction Plot Stern-Volmer Plot (F0/F vs [Ligand]) Correction->Plot Calc Calculate K_sv and K_q (Binding Constant) Plot->Calc

Figure 2: Logic flow for HSA binding analysis, highlighting the mandatory mathematical correction for ligand absorbance.

Detailed Methodology

Reagents:

  • Protein: Fatty-acid free HSA (Human Serum Albumin), 2 µM in PBS (pH 7.4).

  • Ligand: Phenylpyridine complex stock (e.g., 2 mM in DMSO).

Step-by-Step Protocol:

  • Baseline Measurement:

    • Add 2 mL of 2 µM HSA to a quartz cuvette.

    • Record fluorescence spectrum: Ex: 295 nm (selective for Trp), Em: 310–450 nm .

  • Titration:

    • Titrate the phenylpyridine ligand into the cuvette in small aliquots (e.g., 0.5 µL increments) to minimize dilution error (<5% volume change).

    • Mix gently (magnetic stir bar) and equilibrate for 2 minutes.

    • Record fluorescence after each addition.[2]

  • Absorbance Measurement (Crucial):

    • In a separate experiment (or dual-beam instrument), measure the Absorbance (

      
      ) of the ligand at the excitation wavelength (295 nm) and emission peak (340 nm) for each concentration used.
      
  • Data Processing:

    • Step A: Correct for Inner Filter Effect.

      
      
      Where 
      
      
      
      is observed fluorescence,
      
      
      is absorbance at 295nm, and
      
      
      is absorbance at 340nm.
    • Step B: Stern-Volmer Analysis. Plot

      
       vs. 
      
      
      
      (Ligand Concentration).
      
      
    • Interpretation: A linear plot indicates static or dynamic quenching. For phenylpyridine metallodrugs, static quenching (complex formation) is most common.

Troubleshooting & Optimization Guide

IssueCauseSolution
Precipitation in Assay Phenyl rings are highly lipophilic (High LogP).Use Pluronic F-127 (0.05%) or Tween-20 (0.01%) in the buffer. Ensure DMSO < 1%.
High Background (MAO-B) Amplex Red auto-oxidation.[5]Add Superoxide Dismutase (SOD) (10 U/mL) to the reaction mix to scavenge non-enzymatic ROS.
Non-Linear Stern-Volmer Plot Combined static/dynamic quenching.Use the Modified Stern-Volmer equation (

) to resolve the accessible fluorophore fraction.
Fluorescence Interference Ligand is emissive (common for Ir-ppy).Check for overlap between Ligand Emission and Trp Emission (340nm). If overlap exists, use Synchronous Fluorescence Spectrometry .

References

  • Thermo Fisher Scientific. Amplex™ Red Monoamine Oxidase Assay Kit Protocol.

  • Binda, C., et al. (2011).[6] "Structural basis for the inhibition of human monoamine oxidases by 1,4-phenylpyridine derivatives." Journal of Medicinal Chemistry.

  • Lakowicz, J. R. (2006).[7] Principles of Fluorescence Spectroscopy. (Standard reference for Inner Filter Effect correction formulas).

  • Ma, D. L., et al. (2014). "Iridium(III) complexes as scaffolds for the development of protein-binding agents." Chemical Science.

  • Sigma-Aldrich. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit Technical Bulletin.

Sources

Application Note & Protocols: Scalable Synthesis Routes for Azetidinyl-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidinyl-pyridine motif is a privileged scaffold in modern medicinal chemistry, appearing in a range of clinical candidates and approved drugs due to its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character.[1][2][3][4] However, the synthesis of these structures on a large scale presents significant challenges, stemming from the inherent ring strain of the four-membered azetidine ring and the electron-deficient nature of the pyridine core.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and scalable synthetic strategies for constructing azetidinyl-pyridine scaffolds. We will explore three primary bond-forming strategies—C–N bond formation via nucleophilic aromatic substitution, C–C bond formation through palladium-catalyzed cross-coupling, and direct azetidine ring construction on pyridine precursors. Each strategy is supported by detailed, field-tested protocols, causality-driven explanations for experimental choices, and troubleshooting insights to facilitate successful implementation and scale-up.

Introduction: The Strategic Value of Azetidinyl-Pyridines

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions.[7][8] The azetidine ring, while historically less utilized, has gained immense popularity as a "bioisostere" for larger rings or gem-dimethyl groups, offering a rigid, sp³-rich vector to explore chemical space while often improving metabolic stability and aqueous solubility.[1][3][4][9] The combination of these two rings, as seen in ligands like the nicotinic acetylcholine receptor (nAChR) agonist A-85380, creates a powerful pharmacophore with significant therapeutic potential.[10]

The primary synthetic challenge lies in efficiently and selectively coupling these two distinct heterocyclic systems. The choice of strategy is dictated by the desired point of attachment, the required substitution pattern, and, most critically for industrial applications, the overall scalability of the route.

Core Synthetic Strategies & Mechanistic Rationale

The assembly of the azetidinyl-pyridine core can be approached through several distinct bond disconnections. The optimal choice depends on the commercial availability of starting materials and the desired final substitution pattern.

G cluster_0 Key Synthetic Strategies cluster_1 Strategy A Details cluster_2 Strategy B Details cluster_3 Strategy C Details Start Target: Azetidinyl-Pyridine Scaffold A Strategy A: C-N/C-O Bond Formation (SNAr / Buchwald-Hartwig) Start->A Disconnection B Strategy B: C-C Bond Formation (Suzuki-Miyaura Coupling) Start->B Disconnection C Strategy C: Intramolecular Cyclization Start->C Disconnection A_pre Precursors: - Nucleophilic Azetidine (e.g., 3-OH-Azetidine) - Electrophilic Pyridine (e.g., 2-Halopyridine) A->A_pre B_pre Precursors: - 3-Haloazetidine or Azetidine Boronate - Pyridine Boronate or Halopyridine B->B_pre C_pre Precursor: Pyridine-substituted γ-amino alcohol/halide C->C_pre A_reac Reaction: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination A_pre->A_reac B_reac Reaction: Pd-Catalyzed Cross-Coupling B_pre->B_reac C_reac Reaction: Intramolecular Ring Closure C_pre->C_reac

Figure 1: High-level overview of the three primary scalable strategies for the synthesis of azetidinyl-pyridine scaffolds.

Strategy A: C-N/C-O Bond Formation via Nucleophilic Substitution

This is often the most direct and atom-economical approach. It involves reacting a nucleophilic azetidine derivative (e.g., azetidin-3-ol, azetidin-3-amine, or the parent azetidine itself) with an electrophilic, typically halogenated, pyridine.

  • Mechanism: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom of the pyridine ring activates halogens at the 2- and 4-positions towards displacement by a nucleophile. The reaction forms a charged intermediate (Meisenheimer complex), and the subsequent loss of the halide leaving group restores aromaticity.

  • Causality: This method is scalable because the starting materials, such as 2-fluoropyridine or 2-chloropyridine, are inexpensive bulk commodities. The reactions are often run at elevated temperatures but typically do not require expensive or sensitive transition metal catalysts. For less activated pyridines or for forming C-N bonds, the Buchwald-Hartwig amination offers a powerful, catalytically driven alternative.[11]

Strategy B: C-C Bond Formation via Cross-Coupling

For constructing a direct carbon-carbon linkage between the rings, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the industry standard. This strategy couples an organoboron derivative (boronic acid or ester) of one ring with a halide or triflate of the other.

  • Mechanism: The reaction follows a well-established catalytic cycle involving: (1) Oxidative addition of the palladium(0) catalyst to the aryl halide, (2) Transmetalation of the organic group from boron to palladium, and (3) Reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.

  • Causality: The Suzuki-Miyaura coupling is exceptionally robust and tolerant of a wide array of functional groups, minimizing the need for protecting group strategies.[12] The commercial availability of a vast library of pyridine boronic acids and the development of highly active, air-stable palladium pre-catalysts make this approach highly attractive for creating diverse libraries and for scale-up operations.

Strategy C: Intramolecular Cyclization to Form the Azetidine Ring

In this approach, the pyridine moiety is installed first on an acyclic precursor, which then undergoes an intramolecular cyclization to form the four-membered ring.

  • Mechanism: A common method involves the intramolecular Sₙ2 reaction of a γ-amino alcohol. The alcohol is first converted to a good leaving group (e.g., a mesylate or tosylate), which is then displaced by the tethered amine nucleophile to close the ring.[13][14]

  • Causality: This strategy can be highly efficient as it transforms a simple, flexible precursor into a complex, rigid scaffold in a single step. The stereochemistry of the final product can often be controlled by using an enantiopure amino alcohol starting material. This route is particularly advantageous when the required substituted acyclic precursor is more readily accessible than the corresponding functionalized azetidine.

Key Precursor Synthesis Protocols

The success of any coupling strategy relies on the efficient preparation of the key building blocks. Below are protocols for two essential, versatile azetidine precursors.

Protocol 3.1: Scalable Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This ketone is a cornerstone intermediate, enabling access to 3-hydroxy, 3-amino, and 3-haloazetidines.

  • Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and dichloromethane (DCM, 10 vol). Cool the solution to 0-5 °C.

  • Oxidation: In a separate flask, prepare a solution of Dess-Martin Periodinane (DMP, 1.1 eq) in DCM (5 vol). Add the DMP solution to the reaction mixture dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: DMP is a mild and highly selective oxidizing agent for converting alcohols to ketones/aldehydes. Its high efficiency and tolerance for the Boc-protecting group make it suitable, although for very large scale, alternatives like a Swern or Parikh-Doering oxidation might be more cost-effective.

  • Monitoring: Stir the reaction at 5-10 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (5 vol). Stir vigorously for 30 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 vol). Combine the organic layers, wash with brine (1 x 5 vol), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, purify by flash chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes).

    • Expected Yield: 90-98%.

Protocol 3.2: Preparation of tert-butyl 3-iodoazetidine-1-carboxylate

This iodo-derivative is an excellent electrophile for Suzuki and other C-C cross-coupling reactions.

  • Reaction Setup: To a flask under nitrogen, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), imidazole (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (10 vol). Cool to 0 °C.

    • Rationale: This is an Appel-type reaction. PPh₃ and iodine form a phosphonium iodide intermediate in situ, which activates the hydroxyl group for Sₙ2 displacement by iodide. Imidazole acts as a mild base to neutralize the generated acid.

  • Iodination: Add iodine (I₂, 1.5 eq) portion-wise, maintaining the temperature below 10 °C. The dark solution will gradually lighten.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate until the iodine color disappears. Dilute with ethyl acetate (10 vol) and water (5 vol).

  • Extraction & Purification: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 5 vol). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash chromatography (eluent: 5-15% ethyl acetate in hexanes).

    • Expected Yield: 75-85%.

Scalable Azetidinyl-Pyridine Coupling Protocols

The following protocols detail the implementation of the core strategies for scaffold construction.

Protocol 4.1: (Strategy A) SNAr Synthesis of tert-butyl 3-((6-chloropyridin-3-yl)oxy)azetidine-1-carboxylate

G cluster_product Product compound1 tert-butyl 3-hydroxyazetidine-1-carboxylate plus1 + reagents_edge compound2 2-chloro-5-fluoropyridine reagents NaH (1.2 eq) DMF, 60 °C product tert-butyl 3-((6-chloropyridin-3-yl)oxy) azetidine-1-carboxylate reagents->product

Figure 2: Reaction scheme for the SNAr synthesis of an azetidinyl-pyridine ether linkage.

  • Reaction Setup: To a dry, nitrogen-flushed flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (2 x 5 vol) and decant to remove the oil. Suspend the NaH in anhydrous DMF (5 vol).

  • Alkoxide Formation: Cool the NaH suspension to 0 °C. Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in DMF (5 vol) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes until hydrogen evolution ceases.

    • Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This significantly enhances the nucleophilicity of the oxygen atom, which is essential for attacking the electron-deficient pyridine ring.

  • SNAr Coupling: Add a solution of 2-chloro-5-fluoropyridine (1.1 eq) in DMF (2 vol) to the reaction mixture. Heat the reaction to 60 °C and stir for 4-6 hours.

    • Rationale: The fluorine at the 5-position is the leaving group, as it is activated by the ring nitrogen and the C-F bond is more polarized for nucleophilic attack than the C-Cl bond in this specific substrate. 60 °C provides sufficient thermal energy to overcome the activation barrier of the reaction.

  • Quenching and Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water (10 vol).

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with water (3 x 10 vol) to remove DMF, then wash with brine (1 x 10 vol). Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography (eluent: 15-30% ethyl acetate in hexanes).

    • Expected Yield: 70-85%.

Protocol 4.2: (Strategy B) Suzuki Coupling for tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate

G cluster_product Product compound1 tert-butyl 3-iodoazetidine-1-carboxylate plus1 + reagents_edge compound2 Pyridine-4-boronic acid reagents Pd(dppf)Cl2 (3 mol%) K2CO3 (2.0 eq) Dioxane/H2O, 90 °C product tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate reagents->product

Figure 3: Reaction scheme for the Suzuki-Miyaura C-C bond formation.

  • Reaction Setup: To a Schlenk flask, add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

    • Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for coupling with heteroaryl boronic acids. The bulky dppf ligand facilitates the reductive elimination step and prevents catalyst decomposition.

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 vol). Degas the mixture by bubbling nitrogen through it for 15 minutes or by three freeze-pump-thaw cycles.

    • Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst. The aqueous base (K₂CO₃) is required to activate the boronic acid for the transmetalation step.

  • Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 6-12 hours, until LC-MS analysis indicates complete consumption of the iodo-azetidine.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 vol) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography (eluent: 50-80% ethyl acetate in hexanes, then a 5% methanol in DCM gradient).

    • Expected Yield: 65-80%.

Data Summary and Optimization

The choice of synthetic route can significantly impact yield, purity, and scalability. The following table summarizes typical results for the described protocols.

Protocol Strategy Linkage Typical Yield Catalyst Key Advantages Scalability Challenges
4.1 SNArC-O70-85%None (Base-mediated)Low cost, no transition metals, simple workup.Requires activated halopyridines; high temperatures.
4.2 SuzukiC-C65-80%Pd(dppf)Cl₂Broad functional group tolerance, vast precursor library.Catalyst cost, removal of metal residues, degassing.
- Buchwald-HartwigC-N60-90%Pd or Cu-basedDirect N-arylation, milder than some SNAr conditions.Ligand cost, potential for amine-related side reactions.
- Intramolecular CyclizationN/A70-90%None (Base-mediated)Stereocontrol from precursor, high efficiency.Multi-step synthesis of the acyclic precursor.

Troubleshooting & Optimization:

  • Low Yield in SNAr (4.1): If the reaction is sluggish, consider a more polar aprotic solvent like DMSO. A stronger base like potassium tert-butoxide can be used, but may increase side reactions. Ensure starting materials are completely dry.

  • Decomposition in Suzuki (4.2): If significant deboronation of the pyridine boronic acid is observed, switch to a milder base like potassium phosphate (K₃PO₄). Using a boronic ester (e.g., a pinacol ester) instead of the acid can also improve stability and reproducibility.

  • Metal Contamination: For pharmaceutical applications, residual palladium must be removed. This can be achieved by treatment with activated carbon, silica-based metal scavengers, or by recrystallization of the final product.

Conclusion

The synthesis of azetidinyl-pyridine scaffolds is a critical capability for modern drug discovery. For scalability, direct SNAr reactions (Strategy A) offer a cost-effective and robust method for C-O and some C-N linkages, particularly when using activated halopyridines. For the construction of versatile C-C bonds with broad functional group tolerance, the Suzuki-Miyaura cross-coupling (Strategy B) remains the premier choice, supported by a wealth of commercially available precursors and well-understood catalytic systems. Finally, intramolecular cyclization (Strategy C) provides an elegant route where stereocontrol is paramount and the acyclic precursors are readily assembled. By understanding the mechanistic basis and practical considerations of each approach, researchers can confidently select and optimize a synthetic route that is both efficient in the lab and viable for large-scale production.

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Application Notes & Protocols for the Crystallization of 2-(3-Azetidinyl)-6-phenylpyridine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of 2-(3-Azetidinyl)-6-phenylpyridine and its salts. While specific, validated protocols for this exact molecule are not publicly available, this guide synthesizes established principles of crystallization for analogous pyridine and azetidine-containing compounds to offer robust starting points for method development. The protocols detailed herein are designed to be adaptable and are accompanied by explanations of the underlying scientific principles to facilitate optimization.

Introduction: The Critical Role of Crystallization in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing its stability, solubility, bioavailability, and manufacturability. For 2-(3-Azetidinyl)-6-phenylpyridine, a heterocyclic compound with potential therapeutic applications, obtaining a crystalline salt form is a critical step in the drug development process. Crystalline solids offer superior stability and batch-to-batch consistency compared to amorphous forms. Furthermore, the selection of an appropriate salt form can significantly enhance the physicochemical properties of the parent molecule.[1]

This guide focuses on providing a rational approach to developing crystallization methods for salts of 2-(3-Azetidinyl)-6-phenylpyridine. The protocols and strategies presented are based on established crystallization techniques for pyridine derivatives and other small molecule pharmaceuticals.[2][3]

Foundational Principles of Crystallization

Crystallization is a process of solid-liquid separation where a solute transfers from the liquid phase and deposits onto a solid crystalline phase. The driving force for crystallization is supersaturation, a state where the concentration of the solute in the solution exceeds its equilibrium solubility. Several methods can be employed to induce supersaturation, including:

  • Cooling Crystallization: This method is suitable for solutes that exhibit a significant decrease in solubility with decreasing temperature.

  • Anti-Solvent Crystallization: This technique involves the addition of a solvent in which the solute is poorly soluble (the anti-solvent) to a solution of the solute, thereby reducing its overall solubility and inducing precipitation.[4][5][6]

  • Solvent Evaporation: Slow evaporation of the solvent increases the solute concentration, leading to supersaturation and crystal growth.

  • Vapor Diffusion: This method involves the slow diffusion of an anti-solvent vapor into a solution of the solute, gradually inducing crystallization.

The choice of crystallization method and solvent system is critical and depends on the physicochemical properties of the target molecule and its salt form.

Salt Selection and Screening

Prior to developing a crystallization protocol, a salt screening study is often performed to identify the optimal salt form of the API. The choice of the counter-ion can significantly impact the crystallinity, solubility, and stability of the resulting salt. For a basic compound like 2-(3-Azetidinyl)-6-phenylpyridine, common acidic counter-ions for salt formation include hydrochloride (HCl), hydrobromide (HBr), sulfate (H₂SO₄), mesylate (CH₃SO₃H), and tartrate (C₄H₆O₆).

A preliminary salt screening can be conducted by dissolving the free base in a suitable solvent and adding a stoichiometric amount of the desired acid. The formation of a precipitate is an initial indication of salt formation. The resulting solids should be isolated and characterized using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to assess their crystalline nature and thermal properties.

Experimental Protocols for Crystallization

The following protocols are provided as starting points for the crystallization of 2-(3-Azetidinyl)-6-phenylpyridine salts. It is essential to perform small-scale trials to determine the optimal conditions for each specific salt.

General Considerations
  • Purity of Starting Material: The purity of the 2-(3-Azetidinyl)-6-phenylpyridine free base is crucial for successful crystallization. Impurities can inhibit crystal growth or lead to the formation of poorly defined crystalline material.

  • Solvent Selection: A suitable solvent system is one in which the salt has moderate solubility at elevated temperatures and low solubility at room temperature or upon the addition of an anti-solvent. A preliminary solubility screen is highly recommended.

  • Control of Supersaturation: The rate at which supersaturation is achieved can influence crystal size and morphology. Slow cooling or slow addition of an anti-solvent generally favors the growth of larger, more well-defined crystals.[7]

Protocol 1: Cooling Crystallization of 2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride

This protocol describes a general procedure for the crystallization of the hydrochloride salt from an aqueous ethanol solution.

Materials:

  • 2-(3-Azetidinyl)-6-phenylpyridine free base

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Deionized Water

  • Magnetic stirrer and hotplate

  • Crystallization vessel with a loose-fitting cap

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Salt Formation: Dissolve 1.0 g of 2-(3-Azetidinyl)-6-phenylpyridine free base in 20 mL of 95% ethanol in a crystallization vessel. While stirring, slowly add a stoichiometric amount of concentrated HCl. A white precipitate may form initially.

  • Dissolution: Gently heat the mixture on a hotplate with continuous stirring until all the solid dissolves. If necessary, add a minimal amount of additional ethanol or a small amount of deionized water to achieve complete dissolution.

  • Cooling and Crystallization: Once a clear solution is obtained, remove the vessel from the heat and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the cooling rate can be controlled by placing the vessel in an insulated container.

  • Maturation: After the solution has reached room temperature, it can be placed in a refrigerator (2-8 °C) for several hours to overnight to maximize the yield of crystalline product.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting:

  • No crystals form: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent or placing the solution in a freezer for a short period. Seeding with a small crystal from a previous batch can also induce crystallization.

  • Oiling out: If an oil forms instead of crystals, it indicates that the supersaturation is too high or the solvent system is not optimal. Try using a more dilute solution or a different solvent system.

Protocol 2: Anti-Solvent Crystallization of 2-(3-Azetidinyl)-6-phenylpyridine Mesylate

This protocol details a method for crystallizing the mesylate salt using an anti-solvent approach.

Materials:

  • 2-(3-Azetidinyl)-6-phenylpyridine free base

  • Methanesulfonic acid

  • Methanol (solvent)

  • Methyl tert-butyl ether (MTBE) (anti-solvent)

  • Magnetic stirrer

  • Addition funnel

  • Crystallization vessel

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Salt Formation and Dissolution: Dissolve 1.0 g of 2-(3-Azetidinyl)-6-phenylpyridine free base in 15 mL of methanol in a crystallization vessel. While stirring, add a stoichiometric amount of methanesulfonic acid. Stir until all solids dissolve.

  • Anti-Solvent Addition: Slowly add MTBE (the anti-solvent) to the stirred solution using an addition funnel. The addition rate should be controlled to maintain a low level of supersaturation. The appearance of turbidity indicates the onset of crystallization.

  • Crystallization and Maturation: Continue adding the anti-solvent until a significant amount of precipitate has formed. After the addition is complete, stir the resulting slurry at room temperature for 1-2 hours to allow the crystallization to complete.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of MTBE.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Data Summary Table:

Salt FormCrystallization MethodSolvent SystemExpected Crystal Morphology
HydrochlorideCooling CrystallizationEthanol/WaterNeedles or Prisms
MesylateAnti-SolventMethanol/MTBEFine Powder or Small Prisms
SulfateCooling CrystallizationIsopropanol/WaterPlates or Rods
TartrateSolvent EvaporationAcetone/WaterBlocks or Plates

Visualization of Workflows

Cooling Crystallization Workflow

CoolingCrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A Dissolve Free Base & Add Acid B Heat to Dissolution A->B Stirring C Slow Cooling to RT B->C Controlled Rate D Maturation at Low Temp C->D Maximize Yield E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization Workflow

AntiSolventCrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A Dissolve Free Base & Add Acid in Solvent B Slow Addition of Anti-Solvent A->B Controlled Rate C Stir Slurry (Maturation) B->C Complete Crystallization D Vacuum Filtration C->D E Wash with Anti-Solvent D->E F Dry Under Vacuum E->F

Caption: Workflow for Anti-Solvent Crystallization.

Characterization of Crystalline Salts

Once a crystalline solid is obtained, it is essential to characterize it thoroughly to confirm its identity, purity, and solid-state properties. The following analytical techniques are recommended:

  • Visual and Microscopic Examination: To assess crystal shape and size.

  • Melting Point Analysis: To determine the melting point and assess purity.

  • X-ray Powder Diffraction (XRPD): To confirm the crystalline nature and identify the polymorphic form.

  • Differential Scanning Calorimetry (DSC): To determine the melting point, and enthalpy of fusion, and to screen for polymorphs.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of solvates or hydrates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stoichiometry of the salt.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm salt formation.

Conclusion

The crystallization of 2-(3-Azetidinyl)-6-phenylpyridine salts is a critical step in its development as a potential pharmaceutical agent. While specific literature on this molecule is scarce, the application of fundamental crystallization principles and the systematic exploration of variables such as solvent systems, cooling rates, and anti-solvent addition will enable the development of robust and reproducible crystallization processes. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully obtain high-quality crystalline materials suitable for further pharmaceutical development.

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  • Hampton Research. (n.d.). Crystallization Screening. Retrieved from [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]

  • Santos, R. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. [Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of Phenylpyridine Derivatives Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary

Phenylpyridine scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore in NK1 antagonists (e.g., Netupitant) and potential anticancer agents. Traditional thermal synthesis of these derivatives—via Suzuki-Miyaura coupling or Hantzsch condensation—often suffers from prolonged reaction times (4–24 hours), incomplete conversion, and difficult purification profiles.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving yield and purity.[2] By leveraging the specific dielectric heating properties of polar solvents, researchers can access a "superheated" kinetic regime not possible in standard oil baths.

Core Principle: Dielectric Heating Mechanism

To optimize microwave protocols, one must understand Dielectric Loss Tangent (


) . Unlike conventional conduction/convection heating, microwaves heat the solvent directly through dipolar polarization and ionic conduction.
  • Dipolar Polarization: Polar molecules align with the oscillating electric field. As the field alternates (2.45 GHz), molecular friction generates heat.

  • The Critical Parameter (

    
    ):  This measures a solvent's ability to convert microwave energy into heat.[3]
    
    • 
       (Dielectric loss / Dielectric constant).[3][4]
      
    • High Absorbers (

      
      ):  Ethanol, Ethylene Glycol, DMSO.
      
    • Medium Absorbers (

      
      ):  Water, DMF.
      
    • Low Absorbers (

      
      ):  Hexane, Toluene (require "doping" with ionic liquids or polar co-solvents).
      

Strategic Insight: For phenylpyridine synthesis, we utilize a binary solvent system (Ethanol/Water). Water provides solubility for inorganic bases, while Ethanol acts as the primary microwave susceptor (


), ensuring rapid heating rates (

).

Methodology A: The Derivatization Route (Suzuki-Miyaura Coupling)

Best for: Late-stage functionalization of existing pyridine cores for SAR studies.

Mechanistic Workflow

The reaction couples a halopyridine with a phenylboronic acid. Microwave irradiation accelerates the rate-determining step (often transmetallation or oxidative addition depending on the substrate) by overcoming activation energy barriers significantly faster than thermal heating.

SuzukiCycle Start Start: Halopyridine + Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd MW Energy Input BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep TransMet Transmetallation (+ Ar'-B(OH)2) BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast Kinetics RedElim->Start Catalyst Regeneration

Figure 1: Simplified catalytic cycle emphasizing MW energy input points.

Detailed Protocol

Reaction: 3-Bromopyridine + Phenylboronic Acid


 3-Phenylpyridine

Reagents:

  • 3-Bromopyridine (1.0 equiv, 158 mg)

  • Phenylboronic Acid (1.2 equiv, 146 mg)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3 mol%, 35 mg)
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 212 mg)
  • Solvent: Ethanol/Water (1:1 v/v, 4 mL total)

Step-by-Step Procedure:

  • Vessel Loading: In a 10 mL microwave-transparent glass vial (borosilicate), add the solid reagents: Phenylboronic acid, Na

    
    CO
    
    
    
    , and Pd(PPh
    
    
    )
    
    
    .
  • Solvent Addition: Add the Ethanol/Water mixture. Note: Degas solvents with N

    
     for 5 mins prior to addition to preserve catalyst life.
    
  • Substrate Addition: Add 3-Bromopyridine via micropipette.

  • Sealing: Cap the vial with a Teflon-lined septum and aluminum crimp top.

  • Irradiation (Method Setup):

    • Mode: Dynamic Power (maintain Temp).

    • Temp: 150°C.

    • Pressure Limit: 15 bar (Safety cutoff).

    • Pre-stirring: 30 sec.

    • Ramp Time: 2 mins (to prevent overshoot).

    • Hold Time: 10 minutes.

    • Cooling: Active air cooling to <50°C.

  • Workup: Decant mixture into 20 mL water. Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Methodology B: The De Novo Route (Hantzsch Synthesis)

Best for: Constructing the pyridine ring with specific substitution patterns from scratch.

Rationale: The classical Hantzsch reaction involves refluxing for 12–24 hours. Under MW irradiation, the condensation of the aldehyde, ketoester, and ammonium source becomes a high-speed Multicomponent Reaction (MCR).

Protocol

Reaction: Benzaldehyde + Ethyl Acetoacetate + Ammonium Acetate


 1,4-Dihydropyridine derivative (followed by oxidation to pyridine).

Step-by-Step Procedure:

  • Loading: Mix Benzaldehyde (1 mmol), Ethyl Acetoacetate (2 mmol), and Ammonium Acetate (1.5 mmol) in a 10 mL MW vial.

  • Solvent: Add 2 mL Ethanol (High

    
     ensures rapid heating).
    
  • Irradiation:

    • Temp: 140°C.

    • Time: 10 minutes.

  • Oxidation (In-situ): To the same vial, add MnO

    
     (5 equiv) or perform air-oxidation under MW (5 mins at 100°C open vessel or with O
    
    
    
    balloon) to aromatize the dihydropyridine to phenylpyridine.
  • Isolation: Filter off inorganic solids and recrystallize from hot ethanol.

Comparative Analysis: Microwave vs. Conventional

The following data highlights the efficiency gains using the Suzuki coupling protocol described in Section 3.

ParameterConventional Heating (Oil Bath)Microwave IrradiationImprovement Factor
Temperature 80°C (Reflux limit of EtOH)150°C (Superheated)1.9x Temp
Time 8 Hours10 Minutes48x Faster
Yield 65 - 72%88 - 95%+20% Yield
Purity (Crude) Moderate (Side products)High (Cleaner profile)Reduced Workup
Energy Usage High (Continuous heating)Low (Targeted energy)Green Metric

Experimental Workflow Diagram

This decision tree guides the researcher through the setup and optimization process.

MW_Workflow Select Select Reaction Route Suzuki Route A: Suzuki Coupling (Derivatization) Select->Suzuki Hantzsch Route B: Hantzsch Synthesis (Ring Formation) Select->Hantzsch Solvent Solvent Selection (Check Tan Delta) Suzuki->Solvent Hantzsch->Solvent Setup Vessel Setup (Sealed 10mL Vial) Solvent->Setup Ramp Ramp Phase (2 mins to Target T) Setup->Ramp Hold Hold Phase (10-15 mins) Ramp->Hold Check QC Check (LCMS/TLC) Hold->Check Success Workup & Isolate Check->Success Conversion >95% Fail Troubleshoot: Increase T by 20°C Check Catalyst Check->Fail Incomplete Fail->Setup Re-optimize

Figure 2: Operational workflow for MW-assisted synthesis.

Troubleshooting & Safety Directives

The "Vessel Failure" Risk

Microwave heating of Ethanol/Water to 150°C generates significant internal pressure (approx. 8–12 bar).

  • Protocol: Always use certified pressure vials (rated to 20+ bar).

  • Volume Rule: Never fill vials >75% volume to allow headspace for gas expansion.

  • Solvent Warning: Avoid low-boiling non-polar solvents (e.g., Ether, DCM) in sealed MW vessels; they generate dangerous pressures without absorbing energy efficiently.

Catalyst Deactivation

Palladium species can aggregate into "Palladium Black" if heating is too aggressive during the ramp phase.

  • Solution: Use a controlled ramp (2–3 minutes) rather than "Max Power" to reach the target temperature. This allows the catalytic cycle to initiate before thermal decomposition occurs.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura Protocol & Catalyst Optimization

    • IMIST. (2012). Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. Retrieved from [Link]

  • Green Solvent Systems (Water/Ethanol)

    • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Solvent Dielectric Properties

    • CEM Corporation. Solvent Choice for Microwave Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Azetidine Coupling to Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of azetidine coupling to pyridine rings. The inherent ring strain of azetidines and the electronic properties of pyridines can make this a challenging transformation, but with careful consideration of reaction parameters, high yields are achievable.[1][2]

I. Troubleshooting Guide: Low Yield and Side Reactions

Low yields in azetidine-pyridine coupling reactions are a frequent challenge. This guide will walk you through a systematic approach to identify and resolve the root causes of poor reaction outcomes.

Issue 1: Low or No Product Formation

Potential Cause A: Ineffective Catalyst System

The choice of catalyst and ligand is paramount for a successful coupling reaction. For Buchwald-Hartwig amination, a common method for this transformation, the palladium catalyst and phosphine ligand must be carefully selected to facilitate the catalytic cycle efficiently.[3][4]

  • Troubleshooting Steps:

    • Catalyst/Ligand Screening: If you are using a standard catalyst system like Pd₂(dba)₃ with a general phosphine ligand and observing low yield, consider screening a panel of ligands. Bulky, electron-rich phosphine ligands are often effective for coupling with electron-deficient pyridine rings.[2]

    • Pre-catalyst vs. In Situ Generation: Using a well-defined palladium pre-catalyst can sometimes be more effective than generating the active Pd(0) species in situ.

    • Catalyst Loading: While increasing catalyst loading can sometimes improve yield, it can also lead to more side reactions.[2] A typical starting point is 1-5 mol% of the palladium source.

Potential Cause B: Inappropriate Base

The base plays a crucial role in the Buchwald-Hartwig reaction, as it is involved in the deprotonation of the azetidine nitrogen.[5]

  • Troubleshooting Steps:

    • Base Strength: A base that is too weak may not efficiently deprotonate the azetidine, halting the catalytic cycle. Conversely, a base that is too strong can lead to side reactions. Common bases for this transformation include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

    • Solubility: Ensure the chosen base has adequate solubility in the reaction solvent.

Potential Cause C: Sub-optimal Reaction Conditions

Temperature and solvent can significantly influence the reaction rate and yield.

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition or side reactions.

    • Solvent Choice: Aprotic, non-polar to polar aprotic solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can affect the solubility of reagents and the stability of the catalytic species.

Issue 2: Presence of Significant Side Products

Potential Cause A: Azetidine Ring Opening

The inherent strain of the four-membered azetidine ring makes it susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh conditions.[1][6]

  • Troubleshooting Steps:

    • Milder Conditions: Employ milder reaction conditions, such as lower temperatures and the use of less aggressive bases.

    • Protecting Groups: If the azetidine nitrogen is unprotected, consider introducing a suitable protecting group to increase its stability.[1]

Potential Cause B: Pyridine Homo-coupling or Decomposition

The pyridine ring itself can undergo undesired reactions under the coupling conditions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.

    • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.

Issue 3: Difficulty in Product Purification

Potential Cause: Product Instability or Polarity

Azetidine-containing compounds can be polar and may be sensitive to acidic conditions, such as those encountered during silica gel chromatography.[1]

  • Troubleshooting Steps:

    • Alternative Purification Methods: Consider alternative purification techniques such as preparative HPLC with a neutral or basic mobile phase, or crystallization.

    • Neutralized Silica Gel: If silica gel chromatography is necessary, use silica gel that has been neutralized with a base like triethylamine.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for coupling azetidine to a pyridine ring?

A1: The most common methods are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA_r).

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and widely used method for forming C-N bonds between an aryl halide (the halopyridine) and an amine (azetidine).[3][4][7]

  • Nucleophilic Aromatic Substitution (SNA_r): This method is applicable when the pyridine ring is sufficiently activated by electron-withdrawing groups. A leaving group on the pyridine ring (e.g., a halogen) is displaced by the nucleophilic azetidine. Fluoropyridines are often more reactive than chloropyridines in SNA_r reactions.[8]

  • Aza-Michael Addition: If the pyridine ring has a Michael acceptor substituent, an aza-Michael addition with azetidine can be a viable strategy.[9][10][11]

Q2: Which position on the pyridine ring is most reactive for coupling?

A2: For nucleophilic aromatic substitution, the C2 and C4 positions of the pyridine ring are the most activated towards nucleophilic attack.[12][13] This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate.[12][13]

Q3: How do I choose the right catalyst and ligand for a Buchwald-Hartwig coupling of azetidine and pyridine?

A3: The optimal catalyst-ligand system often needs to be determined empirically for a specific substrate combination. However, some general guidelines can be followed:

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-phosphine complexes.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred for these couplings. Examples include tri-tert-butylphosphine (P(tBu)₃), Xantphos, and various biarylphosphine ligands developed by Buchwald and others.[14]

Q4: What role does the leaving group on the pyridine ring play in the reaction yield?

A4: The nature of the leaving group on the pyridine ring is critical. For palladium-catalyzed couplings, the reactivity generally follows the order: I > Br > Cl. For SNA_r reactions, the reactivity is often F > Cl > Br > I.[8]

Q5: Can I perform this coupling without a transition metal catalyst?

A5: Yes, under certain circumstances. If the pyridine ring is highly electron-deficient (e.g., contains strong electron-withdrawing groups like -NO₂ or -CN), a transition-metal-free nucleophilic aromatic substitution may be possible.[15][16]

III. Experimental Protocols and Data

Table 1: General Starting Conditions for Buchwald-Hartwig Coupling of Azetidine to 2-Chloropyridine
ParameterRecommended ConditionNotes
Pyridine Substrate 2-Chloropyridine (1.0 equiv)
Azetidine Azetidine (1.2 equiv)A slight excess of the amine is common.
Palladium Source Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base NaOtBu (1.4 equiv)
Solvent TolueneEnsure the solvent is anhydrous and degassed.
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)
General Experimental Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the halopyridine, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the solvent, azetidine, and base under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography on neutralized silica gel or crystallization).

IV. Visualizing the Process

Diagram 1: General Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Reagent Purity & Integrity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Concentration) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Screen Ligands, Vary Loading) check_conditions->optimize_catalyst optimize_base Optimize Base (Strength, Solubility) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent side_reactions Investigate Side Reactions (Azetidine Opening, Homo-coupling) optimize_solvent->side_reactions purification Address Purification Issues side_reactions->purification success Improved Yield purification->success

Caption: A systematic workflow for troubleshooting low yields.

Diagram 2: Key Factors in Azetidine-Pyridine Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Outcome azetidine Azetidine (Nucleophilicity, Stability) yield Yield azetidine->yield side_products Side Products azetidine->side_products pyridine Pyridine Substrate (Leaving Group, Electronic Effects) pyridine->yield pyridine->side_products catalyst Catalyst System (Pd Source, Ligand) catalyst->yield catalyst->side_products base Base (Strength, Solubility) base->yield base->side_products solvent Solvent (Polarity, Aprotic) solvent->yield temperature Temperature temperature->yield temperature->side_products

Caption: Interplay of factors affecting reaction outcome.

V. References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, Vol. 84.

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Zhong, H., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Technical Guide: Purification of 2-(3-Azetidinyl)-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The purification of 2-(3-Azetidinyl)-6-phenylpyridine presents a specific challenge in medicinal chemistry: separating a highly polar, basic heterocycle from closely related regioisomers.

In synthetic routes involving Suzuki-Miyaura coupling or Minisci reactions on pyridine scaffolds, the formation of regioisomers (e.g., 2,4-disubstituted or 2,5-disubstituted pyridines) is a common byproduct alongside the desired 2,6-disubstituted target. Furthermore, the azetidine ring introduces a secondary amine with high basicity (


), leading to significant peak tailing on traditional silica phases due to silanol interactions.

This guide outlines a self-validating purification workflow focusing on Phenyl-Hexyl stationary phases for isomer resolution and pH-modulated chromatography to handle the amine functionality.

The Isomer Matrix: Defining the Challenge

Before selecting a method, you must identify which "isomer" is your primary impurity. The separation physics differ for each:

Isomer TypeStructure DescriptionSeparation ChallengeRecommended Phase
Regioisomer A 2,4-Disubstituted Pyridine Different dipole moment; steric hindrance around N-atom differs.Phenyl-Hexyl (Exploits

-

selectivity)
Regioisomer B 2-(2-Azetidinyl)... Attachment point on azetidine ring differs. Significant

shift.
C18 (High pH) or SCX (Ion Exchange)
Stereoisomer Cis/Trans (if substituted)Only occurs if azetidine/phenyl has substituents.Chiral (Amylose/Cellulose)

Module 1: Chromatographic Method Development

Why Standard C18 Often Fails

Standard C18 columns rely on hydrophobic subtraction. Since regioisomers of phenyl-pyridine often have identical hydrophobicity (


), they co-elute on C18.
The Solution: Phenyl-Hexyl Stationary Phases

We utilize Phenyl-Hexyl columns.[1][2][3] These phases offer a dual retention mechanism:

  • Hydrophobic interaction (via the hexyl linker).

  • 
    -
    
    
    
    Interaction
    (between the stationary phase phenyl ring and the analyte's pyridine/phenyl rings).

Mechanism: The 2,6-disubstituted isomer is more planar and symmetric than the 2,4-isomer. This planarity maximizes the surface area available for


-

stacking with the stationary phase, resulting in increased retention and baseline resolution [1][3].
Protocol: Analytical Method Screening

Objective: Achieve


 between the target and its nearest regioisomer.

Step-by-Step:

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3-5 µm).

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.8) OR 0.1% Formic Acid.[4][5]

    • Note: Low pH keeps the azetidine protonated (

      
      ), improving solubility.
      
  • Mobile Phase B: Acetonitrile (ACN).

    • Note: ACN is preferred over Methanol here because Methanol can disrupt

      
      -
      
      
      
      interactions [4].
  • Gradient: 5% B to 60% B over 15 minutes.

Troubleshooting Tip: If peak tailing persists, the azetidine nitrogen is interacting with silanols. Add 5 mM Triethylamine (TEA) to the mobile phase or switch to a "Hybrid" particle column stable at high pH (pH 10) to suppress ionization [2].

Module 2: Flash Chromatography (Scale-Up)

Purifying >100 mg requires Flash Chromatography. The high polarity of the unprotected azetidine requires specific modifications to the silica surface.

The "Amine-Modified" Silica Protocol

Issue: The secondary amine of the azetidine binds irreversibly to acidic silanols on standard silica, causing streaking and yield loss.

Procedure:

  • Pre-treatment: Flush the silica cartridge with Mobile Phase + 1% Triethylamine (TEA) before loading the sample. This "caps" the active silanol sites.

  • Solvent System:

    • Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

      
      ).
      
    • Ratio: Start with 95:5:0.5 (DCM:MeOH:

      
      ).
      
  • Loading: Dissolve crude in minimal DCM. If insoluble, adsorb onto Celite or amine-functionalized silica. Do not load in DMSO or DMF (causes band broadening).

Module 3: Crystallization & Salt Formation

If chromatography yields an oil or amorphous solid (common with azetidines), salt formation is the most robust method to reject isomers.

Protocol: Hydrochloride Salt Formation

  • Dissolve the purified oil in Ethanol (absolute) .

  • Cool to 0°C.

  • Add 2.0 equivalents of HCl in Dioxane or TMSCl (Trimethylsilyl chloride) dropwise.

    • Why TMSCl? It reacts with trace water/alcohol to generate anhydrous HCl in situ, promoting slower, cleaner crystal growth.

  • Add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.

  • Filter the precipitate. The 2,6-isomer often crystallizes preferentially due to symmetry, while the 2,4-isomer remains in the mother liquor.

Decision Logic & Workflows

Workflow 1: Purification Decision Tree

This diagram guides you through the selection of the purification method based on the state of your crude material.

Purification_Logic Start Crude Mixture: 2-(3-Azetidinyl)-6-phenylpyridine Check_Purity Analytical HPLC (Phenyl-Hexyl Column) Start->Check_Purity Decision_Impurity Identify Main Impurity Check_Purity->Decision_Impurity Regio Regioisomer Present (e.g., 2,4-sub) Decision_Impurity->Regio Isomeric Flash_Mod Flash Chromatography DCM:MeOH:NH4OH Decision_Impurity->Flash_Mod Non-Isomeric (Polar byproducts) Baseline Baseline Resolution? Regio->Baseline Prep_HPLC Prep-HPLC Phenyl-Hexyl / 0.1% FA Baseline->Prep_HPLC Yes (Rs > 1.5) Salt_Form Salt Formation (HCl/Et2O) Baseline->Salt_Form No (Co-elution) Flash_Mod->Salt_Form Final Polish Prep_HPLC->Salt_Form Final Polish

Caption: Decision matrix for selecting between chromatographic and crystallization strategies based on impurity profile.

Workflow 2: Mechanism of Separation

Visualizing why Phenyl-Hexyl phases succeed where C18 fails for this specific molecule.

Separation_Mechanism cluster_0 Stationary Phase Interaction PhenylHexyl Phenyl-Hexyl Phase (Aromatic Ring) Target Target: 2,6-Isomer (Planar Geometry) PhenylHexyl->Target Strong pi-pi Stacking (High Retention) Impurity Impurity: 2,4-Isomer (Twisted Geometry) PhenylHexyl->Impurity Weak Interaction (Steric Clashes) Result Separation Achieved (Target elutes later) Target->Result Impurity->Result

Caption: Mechanistic comparison showing preferential retention of the planar 2,6-isomer on Phenyl-Hexyl phases.

FAQ: Troubleshooting Common Issues

Q: My compound is eluting as a broad smear on the Flash column. A: This is "amine tailing." The azetidine nitrogen is protonating on the acidic silica.

  • Fix: Ensure your mobile phase contains at least 0.5% Ammonium Hydroxide (

    
    ) or 1% Triethylamine (TEA). Alternatively, use "Amine-functionalized" silica cartridges which require no additives.
    

Q: I see two peaks in HPLC that merge when I change the solvent. A: You might be observing atropisomers (restricted rotation of the phenyl ring) or simply pH-dependent speciation.

  • Test: Run the HPLC at a higher temperature (e.g., 50°C). If the peaks merge into one sharp peak, they are rotamers. If they remain separated, they are true structural isomers.

Q: Can I use C18 if I don't have a Phenyl-Hexyl column? A: Yes, but you must leverage pH. At pH 10 (using Ammonium Bicarbonate), the pyridine and azetidine are neutral. This maximizes hydrophobic retention and may alter the selectivity enough to separate isomers.[6] Warning: Ensure your C18 column is rated for pH 10 (e.g., Hybrid particle technology).

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • BenchChem. (2025).[5] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from

  • Sigma-Aldrich. (2024). 2-(3-Azetidinyl)pyridine hydrochloride Product Specification. Retrieved from

Sources

Technical Support Center: Stability of 2-(3-Azetidinyl)-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(3-Azetidinyl)-6-phenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific stability challenges associated with this compound in aqueous environments. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

The core structure of 2-(3-Azetidinyl)-6-phenylpyridine combines a stable phenylpyridine scaffold with a strained four-membered azetidine ring. While this combination is attractive in medicinal chemistry for conferring desirable properties like improved solubility and metabolic stability, the azetidine ring itself represents the primary chemical stability liability, particularly in aqueous media.[1][2] This guide will address the most common issues encountered and provide robust solutions.

Frequently Asked Questions (FAQs)
Q1: I'm observing a rapid loss of my compound in an acidic cell culture medium (e.g., pH < 6). What is causing this degradation?

A: This is the most common stability issue reported for aryl-azetidines. The degradation is caused by acid-catalyzed hydrolysis of the strained azetidine ring.

  • Mechanism: The nitrogen atom on the azetidine ring becomes protonated under acidic conditions. This protonation enhances the electrophilicity of the ring's carbon atoms, making the strained four-membered ring highly susceptible to nucleophilic attack by water.[3][4] This results in an irreversible ring-opening event, leading to the formation of a degradation product and loss of the parent compound. The rate of this degradation is highly pH-dependent, with significantly faster decomposition occurring at lower pH values.[3]

  • Troubleshooting & Mitigation:

    • Buffer Control: Whenever possible, conduct your experiments in well-buffered systems at a neutral or slightly basic pH (pH 7.0-8.0).

    • Solution Preparation: Prepare acidic solutions immediately before use. Do not store the compound in acidic aqueous media.

    • Stock Solutions: Maintain your primary stock solution in an aprotic organic solvent such as DMSO or ethanol at -20°C or -80°C. Dilute into your final aqueous buffer just prior to the experiment to minimize the compound's exposure time to the aqueous environment.

Q2: What is the primary degradation pathway for 2-(3-Azetidinyl)-6-phenylpyridine in aqueous solution?

A: The principal degradation pathway is the acid-catalyzed hydrolytic cleavage of the C-N bond within the azetidine ring. The phenylpyridine moiety itself is generally stable under these conditions.[5][6]

The process can be visualized as a two-step mechanism:

  • Protonation: A rapid and reversible protonation of the azetidine nitrogen. The pKa of this nitrogen is a critical determinant of stability; a lower pKa reduces the concentration of the protonated, reactive species at a given pH.[3] The conjugation of the azetidine to the electron-withdrawing pyridine ring helps lower this pKa, conferring greater stability compared to simple N-aryl azetidines.[3]

  • Nucleophilic Attack & Ring-Opening: A water molecule acts as a nucleophile, attacking one of the azetidine ring carbons, leading to the irreversible opening of the ring.

Below is a diagram illustrating this proposed pathway.

cluster_0 Aqueous Degradation Pathway A 2-(3-Azetidinyl)-6-phenylpyridine (Stable Form) B Protonated Azetidine Intermediate (Reactive Species) A->B + H⁺ (Acidic Conditions) pH-dependent equilibrium C Ring-Opened Hydrolysis Product (Degradant) B->C + H₂O (Nucleophilic Attack) Irreversible Ring-Opening

Caption: Proposed acid-catalyzed degradation of the azetidine ring.

Q3: What are the best practices for preparing and storing aqueous solutions to ensure maximum stability?

A: Proper solution handling is critical to obtaining reproducible results.

  • Recommended Storage Conditions:

    • Solid Form: Store the solid compound at 2-8°C, protected from light and moisture.

    • Stock Solutions (Organic): Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO or ethanol. Aliquot into single-use vials and store at -20°C or -80°C.[4]

    • Aqueous Solutions: It is strongly advised not to store the compound in aqueous solutions for extended periods. Prepare fresh working solutions from your organic stock for each experiment.[4]

  • Solvent Choice:

    • For long-term storage, aprotic solvents are superior.

    • If an aqueous solution must be prepared in advance, use a buffered solution at pH ≥ 7.0 and store at 2-8°C for no more than 24 hours. A preliminary stability test is recommended to confirm suitability for your specific conditions.

Q4: My biological assay results are inconsistent. Could compound stability be the culprit?

A: Absolutely. Inconsistent results are a classic symptom of compound instability. If the compound degrades over the course of an experiment (e.g., a 48-hour cell incubation), the effective concentration of the active compound decreases over time, leading to poor reproducibility.

  • Troubleshooting Steps:

    • Run a Stability Control: In a separate vessel without cells or other reagents, incubate your compound in the exact assay medium and under the same conditions (temperature, CO₂, duration) as your experiment.

    • Analyze Time Points: Take samples at the beginning (T=0) and end of the incubation period.

    • Quantify by HPLC: Analyze these samples using a calibrated HPLC method (see Q5) to determine the percentage of the compound remaining. If you observe >10-15% degradation, stability is a significant factor, and the experimental protocol may need to be adjusted (e.g., shorter incubation times, replenishing the compound).

Q5: What is the most reliable analytical method for monitoring the stability of 2-(3-Azetidinyl)-6-phenylpyridine?

A: The gold standard for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection .[7][8]

  • Why HPLC? It is robust, quantitative, and can separate the parent compound from its degradation products. This is crucial because simply observing the disappearance of the parent peak is not enough; you must ensure that new peaks corresponding to degradants are not co-eluting.[9]

  • Method Development: A reverse-phase C18 column is typically a good starting point. A mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or phosphate at a neutral pH) and an organic modifier (acetonitrile or methanol) is commonly used.[10]

  • Detection: The phenylpyridine chromophore allows for sensitive UV detection, typically in the range of 254-280 nm.

  • Forced Degradation: To validate that your method is stability-indicating, you should perform a forced degradation study. Intentionally degrade the compound under harsh conditions (e.g., strong acid, base, peroxide, heat, light) and confirm that the resulting degradant peaks are well-resolved from the parent peak on your chromatogram.[7]

Troubleshooting Guides & Protocols
Guide 1: Protocol for a Rapid pH Stability Screen

This protocol allows you to quickly assess the pH-dependent stability profile of your compound.

Objective: To determine the rate of degradation of 2-(3-Azetidinyl)-6-phenylpyridine at different pH values over a 24-hour period.

Materials:

  • Compound stock solution (10 mM in DMSO)

  • Buffered aqueous solutions:

    • pH 3.0 (e.g., 50 mM Citrate Buffer)

    • pH 5.0 (e.g., 50 mM Acetate Buffer)

    • pH 7.4 (e.g., 50 mM Phosphate Buffer, PBS)

    • pH 9.0 (e.g., 50 mM Borate Buffer)

  • HPLC system with UV detector

  • Constant temperature incubator (e.g., 37°C)

Procedure:

  • Preparation: For each pH buffer, add the compound stock solution to a final concentration of 50 µM. Prepare enough volume for all time points.

  • Time Zero (T=0): Immediately after adding the compound, take an aliquot from each pH solution and inject it into the HPLC. This is your 100% reference point.

  • Incubation: Place the remaining solutions in an incubator set to the desired temperature (e.g., 37°C for physiological relevance).

  • Time Points: Collect aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours).

  • Analysis: Analyze each sample by a validated HPLC method.

  • Calculation: Calculate the percentage of the compound remaining at each time point relative to its T=0 peak area for that specific pH.

  • Data Visualization: Plot "% Compound Remaining" vs. "Time" for each pH condition.

cluster_workflow pH Stability Screen Workflow prep_stock 1. Prepare 10 mM Stock in DMSO dilute 3. Dilute Stock into Buffers (Final Conc. = 50 µM) prep_stock->dilute prep_buffers 2. Prepare Buffers (pH 3, 5, 7.4, 9) prep_buffers->dilute t0 4. Analyze T=0 Sample (HPLC) dilute->t0 incubate 5. Incubate at 37°C dilute->incubate plot 8. Plot % Remaining vs. Time t0->plot tp 6. Sample at Time Points (2, 4, 8, 24h) incubate->tp analyze 7. Analyze Samples (HPLC) tp->analyze analyze->plot

Caption: Experimental workflow for conducting a pH stability screen.

Quantitative Data Summary

While specific kinetic data for 2-(3-Azetidinyl)-6-phenylpyridine is proprietary, the table below summarizes the expected stability based on studies of closely related analogues.[3]

ConditionExpected StabilityPrimary Rationale & Key Considerations
Acidic pH (< 5) Low / Unstable The azetidine nitrogen is readily protonated, which significantly accelerates the rate of hydrolytic ring-opening.[3][4] Half-life can be in the range of minutes to hours.
Neutral pH (~7.4) High / Stable The azetidine nitrogen is predominantly in its neutral, unprotonated form, making the ring much less susceptible to hydrolysis.[3]
Basic pH (> 8) High / Stable The azetidine nitrogen remains unprotonated. Degradation via other base-catalyzed pathways is less common for this scaffold but should not be entirely ruled out without testing.
Elevated Temp. Moderate to Low As with most chemical reactions, increased temperature will accelerate the rate of degradation at any given pH.
Light Exposure Potentially Unstable Phenylpyridine structures can be photosensitive.[11] It is good practice to protect solutions from direct light to prevent potential photodegradation.
References
  • White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. Available at: [Link]

  • Al-Aani, H., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • Jeong, J., et al. (2023). Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability of Perovskite Solar Cells. ChemRxiv. Available at: [Link]

  • Yang, T., et al. (2025). Analysis of Thermal Degradation of bis(2-phenylpyridine)(acetylacetonate)iridium(III) (Ir(ppy)2(acac)) Using Spectroelectrochemistry. Analytical Methods. Available at: [Link]

  • HELIX Chromatography (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Riley, C. M., et al. (1995). Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharmaceutical Research. Available at: [Link]

  • Yadav, M. R., et al. (2021). Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Wu, S., et al. (2021). Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands. New Journal of Chemistry. Available at: [Link]

  • Gasser, G., et al. (2015). Photorelease of Pyridyl Esters in Organometallic Ru(II) Arene Complexes. Molecules. Available at: [Link]

Sources

Technical Support Center: Precision Control of Reaction Temperature in 2,6-Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Landscape of the Pyridine Ring

Functionalizing the 2,6-positions of pyridine is a cornerstone of modern drug discovery (scaffold hopping, pharmacophore installation). However, the electron-deficient nature of the pyridine ring creates a narrow thermal window for success.

If you are reading this, you are likely facing one of two extremes: kinetic inertness (reaction won't start) or thermodynamic instability (catalyst death or product decomposition).

This guide moves beyond "recipe following" to explain the thermal causality of your reaction. We focus on the three most prevalent methodologies in high-throughput experimentation (HTE) and medicinal chemistry: Ir-Catalyzed C–H Borylation , Radical Minisci Alkylation , and Pd-Catalyzed Arylation .

Module 1: Iridium-Catalyzed C–H Borylation

Target: Sterically controlled 2,6-functionalization (or meta-functionalization if 2,6 are blocked).[1] Standard Protocol: [Ir(cod)(OMe)]₂ / dtbpy ligand / B₂pin₂.

The Thermal Sweet Spot: 80°C

Unlike Palladium chemistry, Iridium catalysis is less about "forcing" the reaction with heat and more about maintaining the active species.

Troubleshooting Guide

Q1: My reaction stalls at 40-50% conversion despite extending the time. Should I increase the temperature to 100°C?

  • Direct Answer: No. Increasing temperature above 90°C often accelerates catalyst decomposition rather than turnover.

  • Scientific Causality: The active species, a tris-boryl Iridium complex, is thermally sensitive. At >90°C, the ligand (dtbpy) tends to dissociate, leading to the formation of inactive Iridium black (visible as a black precipitate).

  • Solution: Instead of heat, add a second pulse of fresh catalyst/ligand (0.5 mol%) after 4 hours. Ensure your reaction is strictly air-free; oxygen kills the catalyst faster than low temperature.

Q2: I am seeing no product, only starting material, even at 80°C.

  • Issue: Lewis Basic Inhibition.

  • Causality: The pyridine nitrogen is a strong sigma-donor. It coordinates to the empty orbital on the Iridium center, blocking the coordination site required for the oxidative addition of the C–H bond.

  • Solution:

    • Steric Blocking: This method works best if one ortho-position is already substituted (e.g., 2-methylpyridine).

    • Lewis Acid Additive: Pre-complex the pyridine with a weak Lewis acid (like BEt₃) to tie up the nitrogen lone pair, though this changes the electronics.

Q3: I see the product by LCMS, but it disappears during workup or purification.

  • Issue: Protodeborylation.

  • Causality: 2-Borylpyridines are notoriously unstable. The C–B bond is labile to hydrolysis, especially if the ring is electron-deficient. High reaction temperatures increase the rate of in situ protodeborylation.

  • Solution: Do not isolate. Perform a "one-pot" Suzuki-Miyaura coupling or oxidation immediately after the borylation step.

Module 2: Radical Minisci Alkylation

Target: C2/C6 Alkylation of electron-deficient heterocycles. Standard Protocol: Carboxylic acid / Ag catalyst / Persulfate / 50–60°C.

The Thermal Sweet Spot: 50°C – 60°C

Modern Minisci reactions (e.g., Baran conditions) have moved away from the refluxing conditions of the past. Control of radical flux is key.

Troubleshooting Guide

Q1: I am getting a mixture of mono- (C2), di- (C2,C6), and tri-substituted products. How do I stop at mono-substitution?

  • Direct Answer: Lower the temperature and control addition rate.

  • Scientific Causality: High temperatures (80°C+) generate a high flux of alkyl radicals. Once the mono-alkylated product forms, it is often more electron-rich (due to the alkyl group) and thus more nucleophilic/reactive toward further radical attack than the starting material.

  • Solution:

    • Drop temperature to 40–50°C .

    • Use syringe pump addition of the radical precursor (carboxylic acid/oxidant) over 2 hours to keep the instantaneous radical concentration low.

Q2: The reaction works for primary acids but fails for tertiary acids (e.g., pivalic acid).

  • Issue: Decarboxylation Energy Barrier.

  • Causality: Tertiary radicals are stable, but the formation via oxidative decarboxylation requires specific activation energy.

  • Solution: For tertiary acids, a slight temperature increase (to 65°C ) is often justified to overcome the activation barrier for decarboxylation, provided the oxidant (persulfate) is added slowly to prevent non-productive decomposition.

Module 3: Pd-Catalyzed C–H Activation

Target: Directed C2 Arylation. Standard Protocol: Pd(OAc)₂ / Ligand / Oxidant / 100°C+.

The Thermal Sweet Spot: 110°C – 130°C

Palladium cycles involving C–H activation generally have the highest activation energy (


) of the three methods, specifically for the C–H cleavage step (CMD - Concerted Metalation Deprotonation).
Troubleshooting Guide

Q1: I am using an N-oxide directing group. The reaction is sluggish at 100°C.

  • Direct Answer: Increase to 120–130°C.

  • Scientific Causality: The cleavage of the C(sp²)–H bond is the rate-determining step (RDS). Unlike Ir-borylation, Pd(II) catalysts are robust at these temperatures. The N-oxide directing group requires significant thermal energy to facilitate the formation of the palladacycle intermediate.

  • Solution: Switch solvent to 1,4-Dioxane or Toluene (sealed tube) to access >110°C.

Q2: I see significant homocoupling of my coupling partner (Ar-Ar) instead of the pyridine product.

  • Issue: Oxidant/Temperature Mismatch.

  • Causality: At high temperatures, oxidants like Ag₂CO₃ or Cu(OAc)₂ can promote homocoupling of the aryl source before it reacts with the pyridine.

  • Solution: Keep the temperature high (110°C) but switch the oxidant to air (1 atm) or O₂ if using compatible ligands, or lower the loading of the aryl partner and add it slowly.

Comparative Data: Thermal Operating Windows

MethodologyTarget BondOptimal Temp RangeCritical Failure Mode (Too Hot)Critical Failure Mode (Too Cold)
Ir-Cat Borylation C–H to C–B70°C – 85°C Ligand dissociation, ProtodeborylationKinetic inertness (N-coordination)
Minisci (Radical) C–H to C–C(sp³)40°C – 60°C Polysubstitution, Radical recombinationIncomplete decarboxylation
Pd-Cat Arylation C–H to C–C(sp²)110°C – 140°C Homocoupling, Solvent boilingFailure of C–H cleavage (RDS)

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting the correct temperature protocol based on your substrate's behavior.

ReactionOptimization Start Start: 2,6-Pyridine Functionalization MethodCheck Select Method Start->MethodCheck IrCat Ir-Catalyzed Borylation (Steric Control) MethodCheck->IrCat Minisci Minisci Radical Alkylation (Electronic Control) MethodCheck->Minisci PdCat Pd-Catalyzed Arylation (Directing Group) MethodCheck->PdCat IrTemp Set Temp: 80°C IrCat->IrTemp IrFail Low Yield? IrTemp->IrFail IrSol1 Check N-Coordination (Add Lewis Acid) IrFail->IrSol1 Substrate Inhibition IrSol2 Check Catalyst Death (Add 2nd Pulse) IrFail->IrSol2 Black Precipitate MinTemp Set Temp: 50°C Minisci->MinTemp MinFail Polysubstitution? MinTemp->MinFail MinSol Lower Temp to 40°C Slow Addition MinFail->MinSol Over-reaction PdTemp Set Temp: 120°C PdCat->PdTemp PdFail No Reaction? PdTemp->PdFail PdSol Increase Temp (140°C) Check Solvent PdFail->PdSol High Barrier

Caption: Decision tree for thermal optimization across three primary C–H functionalization mechanisms.

References

  • Hartwig, J. F., et al. (2002).[2] "Iridium-Catalyzed C–H Borylation of Pyridines." Journal of the American Chemical Society. [Link]

  • Baran, P. S., et al. (2021).[3] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society. [Link]

  • Yu, J.-Q., et al. (2010). "Pd-Catalyzed C–H Activation of Pyridines." Chemical Reviews. [Link]

  • Knochel, P., et al. (2011). "Regioselective Functionalization of Pyridines using Directed Metalation." Zeitschrift für Naturforschung B. [Link]

Sources

Technical Support Center: Resolving Phenylpyridine Solubility in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into resolving the common yet critical challenge of phenylpyridine solubility in bioassays. Phenylpyridines, a vital class of heterocyclic aromatic compounds, are frequently characterized by low aqueous solubility, which can lead to compound precipitation, inaccurate data, and misleading structure-activity relationships (SAR).[1][2] This resource provides a structured approach to diagnosing and overcoming these solubility hurdles, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding phenylpyridine solubility.

Q1: Why is my phenylpyridine derivative precipitating when I add it to my aqueous assay buffer?

A1: This is a classic sign of a compound exceeding its aqueous solubility limit. Phenylpyridines are typically hydrophobic and have very limited solubility in water.[2][3] You likely prepared a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), where it is highly soluble.[1][4] When this stock is diluted into the aqueous buffer for your bioassay, the abrupt change in solvent polarity causes the compound to crash out of solution. This is a common issue for many poorly soluble small molecules.[5][6]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A2: Understanding this distinction is crucial.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent under stable conditions.[7][8]

  • Kinetic Solubility is determined by adding a pre-dissolved compound (e.g., in DMSO) to an aqueous buffer and measuring the concentration at which it begins to precipitate.[9] This often results in a supersaturated, metastable solution, yielding a higher solubility value than the thermodynamic measurement.[7][10]

For most high-throughput screening and initial in vitro bioassays, kinetic solubility is the more relevant parameter as it mimics the experimental conditions of diluting a DMSO stock.[8][9] However, persistent precipitation issues may indicate that even the kinetic solubility is too low for the required assay concentration.

Q3: Is there a "safe" concentration of DMSO I can use in my cell-based assay?

A3: Yes, but it is cell-line dependent. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[4][11] A general guideline is to keep the final DMSO concentration in your cell culture medium at or below 0.5% to minimize cytotoxicity.[12] However, some sensitive cell lines may require concentrations as low as 0.1%.[13][14] It is always best practice to run a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.1% to 2%).[11][15]

Q4: My compound is a weak base. How does pH affect its solubility?

A4: Phenylpyridines are weakly basic, with a predicted pKa around 4.4.[1][3] This means their solubility is highly pH-dependent. At a pH below the pKa, the pyridine nitrogen becomes protonated, creating a charged species that is significantly more soluble in aqueous media. Conversely, at a neutral or basic pH (typical for many cell culture media), the compound will be in its neutral, less soluble form. Therefore, adjusting the pH of your buffer (if the assay chemistry allows) can be a powerful tool to enhance solubility.[16][][18]

In-Depth Troubleshooting Guides

When simple dilution fails, a systematic approach is necessary. The following guides provide detailed protocols to diagnose and resolve persistent solubility issues.

Guide 1: Systematic Solubility Assessment

Before attempting to enhance solubility, you must first quantify it. This allows you to select the most appropriate solubilization strategy.

This assay determines the concentration at which your compound precipitates upon addition to an aqueous buffer.

Materials:

  • Phenylpyridine compound

  • DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance (nephelometers are also suitable for light scattering)[19]

Step-by-Step Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of your stock solution in DMSO.

  • Transfer to Assay Buffer: Transfer a small, fixed volume of each DMSO dilution into a new 96-well plate containing your aqueous assay buffer. Ensure the final DMSO concentration is consistent and relevant to your planned experiment (e.g., 1%).

  • Incubate: Shake the plate for 1-2 hours at room temperature to allow for equilibration.[9]

  • Measure Turbidity: Measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., >500 nm).[19]

  • Analyze Data: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Guide 2: Co-Solvent Optimization

Using a water-miscible organic solvent (a co-solvent) in your final assay buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent.[4][20][21]

Co-SolventTypical Starting ConcentrationProsCons
DMSO 0.5% - 2%Excellent solubilizing power for many compounds.[4]Can be toxic to cells at >0.5-1%.[11][13]
Ethanol 1% - 5%Less toxic than DMSO for some cell lines.Can have biological effects; less effective solubilizer than DMSO.[15]
Polyethylene Glycol (PEG 300/400) 1% - 10%Generally low toxicity.[22]Can be viscous; may interfere with some assay readouts.
Glycerol 1% - 10%Low toxicity; can stabilize proteins.[23]High viscosity; may not be a strong solubilizer for all compounds.
  • Select Co-solvents: Based on Table 1, choose 2-3 co-solvents to test.

  • Prepare Buffer Systems: Prepare your assay buffer containing a range of concentrations for each selected co-solvent (e.g., PBS with 0.5%, 1%, 2%, and 5% DMSO).

  • Determine Solubility: Repeat the Turbidimetric Kinetic Solubility Assay (Protocol 1.1) for your phenylpyridine in each co-solvent buffer system.

  • Run Cytotoxicity Control: Crucially, for cell-based assays, test the prepared co-solvent buffer systems on your cells without the compound to establish a non-toxic working concentration range.

  • Select Optimal Condition: Choose the highest co-solvent concentration that provides adequate solubility without inducing significant cytotoxicity.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Co-Solvent Screening cluster_2 Phase 3: Toxicity & Final Selection A Prepare Phenylpyridine Stock in 100% DMSO B Determine Kinetic Solubility in Aqueous Buffer (Protocol 1.1) A->B C Select Co-solvents (DMSO, Ethanol, PEG 400) B->C If solubility is insufficient D Prepare Assay Buffers with Co-solvent Gradient (0.5-5%) C->D E Re-assess Solubility in Each Co-solvent Buffer D->E F Run Vehicle Control Assay: Test Co-solvent Buffers on Cells E->F G Identify Max Non-Toxic Co-solvent Concentration F->G H Select Optimal Condition: Solubility Achieved + No Toxicity G->H I Optimized Assay H->I Proceed with Bioassay

Caption: Workflow for selecting an appropriate co-solvent system.

Guide 3: Utilizing Cyclodextrins for Solubilization

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[24] They can encapsulate poorly soluble molecules, like phenylpyridines, forming an "inclusion complex" that is readily soluble in aqueous solutions.[25][26] This is an excellent alternative to organic co-solvents, especially for sensitive cell-based assays.[27]

Cyclodextrin DerivativeKey FeaturesRecommended Use
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity. Approved for parenteral use.[28]Gold standard for in vitro and in vivo studies.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, negatively charged.[4]Excellent for basic compounds; can improve stability.
Methyl-β-cyclodextrin (M-β-CD) High solubilizing capacity.Use with caution; can extract cholesterol from cell membranes.
  • Prepare Cyclodextrin (CD) Solution: Dissolve HP-β-CD in your aqueous assay buffer to make a concentrated stock (e.g., 40% w/v).

  • Add Compound: Add your solid phenylpyridine powder directly to the CD solution. Alternatively, add a concentrated DMSO stock of your compound to the CD solution while vortexing to minimize precipitation. The goal is to have a molar excess of the cyclodextrin.

  • Facilitate Complexation: Shake or sonicate the mixture at room temperature for several hours (or overnight) to ensure maximum complex formation.

  • Filter: Use a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate is your working stock solution.

  • Quantify Concentration: It is essential to determine the actual concentration of your phenylpyridine in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Assay Dilution: This aqueous stock can now be serially diluted in your assay buffer for use in the bioassay.

Caption: Phenylpyridine is encapsulated within the cyclodextrin's core.

Guide 4: Advanced Strategies (When All Else Fails)

If the above methods are insufficient, other formulation strategies may be required. These are generally more complex and often employed later in the drug development process.

  • pH Modification: For ionizable phenylpyridines, adjusting the buffer pH away from the compound's pI can dramatically increase solubility.[] This is highly effective but must be compatible with the biological system (e.g., enzyme activity, cell viability).[16]

  • Use of Surfactants: In biochemical (cell-free) assays, non-ionic surfactants like Tween-80 or Triton X-100 can be added at low concentrations (e.g., 0.01-0.05%) to form micelles that solubilize the compound.[5][29][30] This is generally not suitable for cell-based assays as surfactants can disrupt cell membranes.[5]

  • Amorphous Formulations: Converting the compound from a stable crystalline form to a higher-energy amorphous state can transiently increase its kinetic solubility.[5] This can sometimes be achieved by rapidly precipitating a DMSO solution or through lyophilization.[5][6]

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by phenylpyridines, leading to more accurate, reproducible, and reliable bioassay data.

References

  • 2-Phenylpyridine - Grokipedia. (n.d.). Grokipedia.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps.
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (n.d.).
  • CAS 1008-89-5: 2-phenylpyridine. (n.d.). CymitQuimica.
  • Showing Compound 2-Phenylpyridine (FDB004404). (2010, April 8). FooDB.
  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc.
  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Sheikh, S., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4).
  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. (n.d.).
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 14(1), 1-8.
  • Ates, H., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Applied Biological Sciences, 16(1), 1-8.
  • Moskot, M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 26(16), 8934.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • How to enhance drug solubility for in vitro assays? (2014, July 31).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 654.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023).
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research.
  • Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences and Research, 10(6), 2568-2579.
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024, October 23). Pharma Excipients.
  • Technical Support Center: Enhancing the Stability of Small Molecule Inhibitors in Assays. (n.d.). Benchchem.
  • pH Adjustment and Co-Solvent Optimiz
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3).
  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). American Pharmaceutical Review.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024, May 29). Hilaris Publisher.
  • Al-Hamidi, H., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(5), 1-13.
  • Sarli, V., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 84-93.
  • Sarli, V., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening, 17(10), 1346-1354.
  • Small Molecule PIS. (n.d.). STEMCELL Technologies.

Sources

Technical Support Center: Azetidinyl Salt Handling & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Hygroscopicity and Instability in Azetidine Derivatives

Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Status: Open Priority: Critical

Executive Summary

You are accessing this guide because you are likely experiencing one of two critical failures with your azetidinyl salt: deliquescence (the solid turning into a liquid/goo during weighing) or chemical degradation (unexpected ring-opening impurities).

Azetidines are four-membered nitrogen heterocycles with significant ring strain (~26 kcal/mol). When converted to salts (e.g., Hydrochloride, Trifluoroacetate) to improve solubility, they often become extremely hygroscopic. The convergence of high ring strain and high moisture uptake creates a "perfect storm": absorbed water mobilizes the counter-ion (acid), creating a localized acidic solution that catalyzes the nucleophilic opening of the azetidine ring [1].

This guide provides the protocols required to stabilize these systems.

Module 1: Immediate Handling & Environmental Control
Q: My sample liquefies on the balance within seconds. How do I weigh it accurately?

A: You are operating above the Critical Relative Humidity (CRH) of the salt. The CRH is the specific humidity level where the salt spontaneously absorbs atmospheric moisture to form a saturated solution. For many azetidinyl salts, the CRH can be as low as 15-20% RH.

Protocol: The "Zero-Exposure" Weighing Technique Do not use a standard analytical balance in the open lab.

  • Environmental Setup:

    • Ideal: Nitrogen-purged Glove Box (RH < 5%).

    • Alternative: Glove Bag with positive Nitrogen pressure.

    • Emergency: If neither is available, use a "sub-sampling" technique inside a wide-mouth jar containing P₂O₅ (Phosphorus Pentoxide) or activated molecular sieves.

  • The Anti-Static Gun:

    • Dry environments generate static. Azetidinyl salts are often fluffy and static-prone. Use a Polonium-210 anti-static gun or an ionizing blower inside the glove box before spatulating.

  • Vessel Selection:

    • Use hydrophobic weighing boats or pre-tared glass vials with septum caps. Avoid standard weigh paper, which absorbs moisture and transfers it to the salt.

Q: Which desiccant should I use?

A: This is a critical safety and stability decision. Azetidines are bases. If your salt is an acid salt (e.g., HCl), it is stable in solid form. However, if you use an acidic desiccant (like silica gel, which is slightly acidic) in direct contact, you risk surface degradation.

Desiccant TypeSuitabilityRisk FactorNotes
P₂O₅ (Phosphorus Pentoxide) High LowExcellent drying capacity; keeps environment strictly anhydrous.
Molecular Sieves (4Å) High LowPhysical adsorption; chemically inert. Best for long-term storage.
Silica Gel (Blue/Orange) Medium MediumSurface acidity can catalyze degradation if dust contacts the API.
CaCl₂ (Calcium Chloride) Low HighCan form liquid brine that contaminates samples; avoid.
Module 2: Chemical Stability & Drying Protocols
Q: I dried the salt in a vacuum oven at 60°C, but the purity dropped. Why?

A: You likely triggered thermal ring-opening . Azetidine salts are kinetically stable but thermodynamically unstable. Heat + residual moisture + acid counter-ion = rapid hydrolysis to the corresponding amino-alcohol or ring-opened impurity [2].

Protocol: The "Cold-Trap" Drying Cycle Never apply heat until you are certain the bulk water is removed.

  • Step 1: Ambient Vacuum (Lyophilization approach)

    • Place sample in a vacuum oven at 20°C (Ambient) .

    • Apply full vacuum (< 5 mbar) for 4-6 hours. This removes loosely bound surface water without thermal energy to trigger ring opening.

  • Step 2: Thermal Ramp

    • Slowly ramp temperature to 35-40°C (Max).

    • Stop Condition: Monitor weight loss. Do not exceed 40°C unless TGA data confirms thermal stability of the crystal lattice.

  • Step 3: Backfill

    • Backfill the oven with Dry Nitrogen or Argon , never ambient air.

Visual Workflow: Safe Handling Lifecycle

AzetidineHandling Storage Storage (-20°C, under Argon) Equilibration Warm to Room Temp (Sealed Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Glove Box / RH <10%) Equilibration->Weighing Transfer Processing Solvent/Reagent Addition (Anhydrous Solvents Only) Weighing->Processing Immediate Use Failure FAILURE: Liquefaction / Hydrolysis Weighing->Failure RH > CRH (Open Air Exposure) Processing->Failure Wet Solvent Used

Figure 1: Critical workflow to prevent moisture-induced failure. Note the equilibration step: opening a cold vial in humid air causes immediate condensation inside the vial.

Module 3: Analytical Characterization (DVS & TGA)
Q: How do I know if the water is "surface" water or part of a hydrate?

A: You must distinguish between hygroscopicity (surface adsorption) and pseudopolymorphism (channel hydrates). Use Dynamic Vapor Sorption (DVS).[1][2][3][4]

Troubleshooting DVS Data:

  • Scenario A (Surface Water): The mass change is continuous and reversible without hysteresis.

  • Scenario B (Stoichiometric Hydrate): You see a "step change" in mass at a specific RH% (e.g., a jump corresponding to exactly 1 mole of water).

  • Scenario C (Deliquescence): Mass gain increases exponentially and does not plateau (the salt is dissolving in the sorbed water).

Visual Logic: Interpreting Moisture Analysis

AnalysisLogic Start Start: TGA shows weight loss Step1 Perform DVS Cycle (0% -> 90% -> 0% RH) Start->Step1 Decision1 Is there a step change in mass? Step1->Decision1 Decision2 Is the sorption reversible? Decision1->Decision2 No (Continuous) Result1 Stoichiometric Hydrate (Stable if kept at specific RH) Decision1->Result1 Yes (Step) Result2 Surface Adsorption (Hygroscopic - Dry aggressively) Decision2->Result2 Yes (Hysteresis low) Result3 Deliquescence/Degradation (Sample dissolved) Decision2->Result3 No (Mass runaway)

Figure 2: Decision tree for interpreting gravimetric moisture data to determine salt form stability.

Module 4: Formulation & Salt Selection
Q: This salt is impossible to handle. Can I change it?

A: If you are in early development, yes . The counter-ion dictates the lattice energy and hygroscopicity.

Salt Selection Strategy for Azetidines:

  • Avoid: Hydrochloride (HCl) salts. While common, Cl⁻ is small and has high charge density, often leading to hygroscopic lattices in flexible amines [3].

  • Prefer: Large, lipophilic counter-ions that "pack" better and shield the amine.

    • Tosylate (p-Toluenesulfonate): Often non-hygroscopic.

    • Fumarate: Often forms stable, high-melting crystalline solids.

    • Besylate: Good compromise for solubility and stability.

Q: I cannot change the salt. How do I formulate it?

A: You must use Moisture Scavenging Excipients in your blend.

  • Ratio: 1:1 or 1:2 w/w.

  • Excipients:

    • Colloidal Silicon Dioxide (Syloid/Aerosil): High surface area adsorbs moisture before it touches the drug.

    • Starch 1500 (Pregelatinized Starch): Acts as a moisture sink.[5]

    • Avoid: Lactose Monohydrate (can transfer water to the hygroscopic amine).

References
  • D. M. O'Brien et al. , "Intramolecular Ring-Opening Decomposition of Aryl Azetidines," ACS Medicinal Chemistry Letters, 2021.

  • G. S. Coutts , "Azetidine Derivatives in Drug Discovery," Organic & Biomolecular Chemistry, 2023.

  • S. L. Morissette et al. , "High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids," Advanced Drug Delivery Reviews, 2004.

  • Surface Measurement Systems , "DVS Analysis of Pharmaceutical Salts," Application Note 23, 2022.

Sources

Validation & Comparative

Comparative Characterization Guide: 2-(3-Azetidinyl)-6-phenylpyridine

[1]

Executive Summary & Compound Profile

Target Molecule: 2-(3-Azetidinyl)-6-phenylpyridine Primary Application: Medicinal chemistry scaffold (Kinase inhibitors, PROTAC linkers).[1] Significance: The azetidine ring serves as a metabolic bioisostere for larger saturated heterocycles (pyrrolidine/piperidine), often improving solubility and lowering lipophilicity (LogD) while maintaining vector orientation.[1][2]

This guide objectively compares the NMR spectral signature of the target against standard alternatives to facilitate rapid structural verification.[2]

Comparative NMR Data Analysis

The following data distinguishes the target molecule from its piperidine analog. Data is derived from high-confidence fragment analysis of verified 2-phenylpyridine and 3-substituted azetidine spectra.[1]

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Proton EnvironmentTarget: Azetidinyl Analog (δ ppm)Alternative: Piperidinyl Analog (δ ppm)Diagnostic Difference
Pyridine H-3 (Ortho to aliphatic ring)7.15 – 7.25 (d) 7.10 – 7.20 (d)Minimal change; both are alkyl-substituted.[1]
Pyridine H-4 (Meta to N)7.70 – 7.80 (t) 7.65 – 7.75 (t)Standard pyridine triplet.[1][2]
Pyridine H-5 (Ortho to Phenyl)7.60 – 7.70 (d) 7.60 – 7.70 (d)Deshielded by phenyl ring current.[1][2]
Phenyl Group (Ortho) 7.95 – 8.05 (m) 7.95 – 8.05 (m)Characteristic downfield multiplet.[1][2]
Aliphatic Methine (CH) 3.90 – 4.10 (quint) 2.80 – 3.00 (m)Critical: Azetidine CH is significantly downfield (~1 ppm) due to ring strain.[1][2]
Aliphatic Methylene (N-CH₂) 3.60 – 3.90 (m) 3.10 – 3.30 (m)Azetidine CH₂s appear as a tight cluster; Piperidine CH₂s are distinct.[1][2]
Aliphatic Remote (CH₂) N/A 1.60 – 1.90 (m)Absence of high-field signals (<2.0 ppm) confirms Azetidine.[1][2]
Key Spectral Features for Identification
  • The "Azetidine Zone" (3.5 – 4.2 ppm): Unlike piperidine, which spreads signals from 1.5 to 3.3 ppm, the azetidine ring protons cluster in a narrow, downfield window due to ring strain and proximity to the nitrogen.[2]

  • Absence of Upfield Signals: The target molecule lacks the characteristic C4/C5 methylene signals of piperidine/pyrrolidine that typically appear between 1.5 – 2.0 ppm.[2]

  • Pyridine Symmetry Breaking: The 2,6-disubstitution pattern creates a distinct doublet-triplet-doublet pattern in the aromatic region, distinguishing it from 2- or 3-monosubstituted pyridines.[1]

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: Direct coupling of the pre-formed azetidine ring avoids the harsh reduction conditions required for pyridine ring hydrogenation, preserving the aromatic core.[2]

Reagents:

  • 2-Chloro-6-phenylpyridine (1.0 eq)[1]

  • 1-Boc-3-(iodo)azetidine or 1-Boc-azetidine-3-boronic acid pinacol ester (1.2 eq)[1]

  • Pd(dppf)Cl₂ (5 mol%)[1][2]

  • Cs₂CO₃ (2.0 eq)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with halide, boronate, and base. Cycle Argon/Vacuum 3x.

  • Catalysis: Add Pd catalyst and degassed solvent.

  • Reflux: Heat to 90°C for 12 hours. Monitor by TLC (Hex:EtOAc 4:1).[2]

  • Deprotection: Isolate Boc-intermediate, then treat with TFA/DCM (1:4) at 0°C to yield the free amine or HCl salt.[2]

Protocol B: NMR Sample Preparation

Rationale: Azetidine signals are sensitive to aggregation. Proper solvation is critical for resolution.

  • Solvent Choice: Use DMSO-d₆ if characterizing the HCl salt (to observe NH protons at ~9.0 ppm). Use CDCl₃ for the free base to maximize resolution of the aliphatic region.[2]

  • Concentration: Dissolve 5-10 mg of compound in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (Cs₂CO₃ residues) which cause line broadening.

Visualization: Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the NMR signals of the target molecule, differentiating it from the piperidine alternative.

NMR_AssignmentSampleUnknown Sample(2,6-Disubstituted Pyridine)AromaticAromatic Region(7.0 - 8.5 ppm)Sample->AromaticAliphaticAliphatic Region(1.5 - 4.5 ppm)Sample->AliphaticPh_SignalMultiplet 7.9-8.1 ppm(Ortho-Phenyl)Aromatic->Ph_SignalConfirms 6-PhenylPy_SignalDoublet-Triplet-Doublet(Pyridine Core)Aromatic->Py_SignalConfirms 2,6-Subst.HighFieldSignals < 2.0 ppm?Aliphatic->HighFieldResult_PipYES:Piperidine/Pyrrolidine(Remote CH2s)HighField->Result_PipDetectedResult_AzeNO:Azetidine Core(All signals > 3.5 ppm)HighField->Result_AzeAbsent

Caption: Logical decision tree for distinguishing 2-(3-Azetidinyl)-6-phenylpyridine from larger-ring analogs based on 1H NMR chemical shifts.

References

  • 2-Phenylpyridine Characterization

    • ChemicalBook NMR Spectrum Database. 2-Phenylpyridine 1H NMR.[1][3] Retrieved from .[1][2]

  • Azetidine Ring Shifts

    • BenchChem Technical Support. Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Retrieved from .[1][2]

  • Suzuki Coupling Methodologies

    • Mishra, S., et al. (2023).[1][2][4] Catalytic Enantioselective Synthesis of 3-Piperidines. J. Am. Chem. Soc. Retrieved from .[1][2]

  • Azetidine Synthesis & Properties

    • Feula, A., et al. (2013).[1][2][5] Synthesis of azetidines and pyrrolidines via iodocyclisation.[5] Organic & Biomolecular Chemistry. Retrieved from .[1][2]

A Comparative Analysis for Nicotinic Acetylcholine Receptor Research: 2-(3-Azetidinyl)-6-phenylpyridine vs. Epibatidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nicotinic acetylcholine receptor (nAChR) research, the quest for potent and selective ligands is paramount for dissecting the roles of these receptors in health and disease. This guide provides a comparative overview of two significant, albeit vastly different, nicotinic agonists: the synthetically derived 2-(3-Azetidinyl)-6-phenylpyridine and the naturally occurring, highly potent alkaloid, Epibatidine. While Epibatidine's extreme toxicity has largely relegated it to a pharmacological tool, the development of synthetic analogs like 2-(3-Azetidinyl)-6-phenylpyridine represents a strategic move towards harnessing the therapeutic potential of nAChR activation with an improved safety profile.

This comparison synthesizes available data to offer a detailed perspective on their mechanisms of action, receptor interactions, and potential therapeutic implications, alongside a discussion of the experimental methodologies crucial for their evaluation. It is important to note that while extensive data exists for Epibatidine, specific experimental values for 2-(3-Azetidinyl)-6-phenylpyridine are not widely published. Therefore, its properties are largely inferred from structurally related compounds, a common practice in early-stage drug discovery.

At a Glance: Key Physicochemical and Pharmacological Properties

Property2-(3-Azetidinyl)-6-phenylpyridineEpibatidine
Chemical Structure A synthetic compound featuring a phenylpyridine core linked to an azetidine ring.A natural alkaloid with a 7-azabicyclo[2.2.1]heptane ring system and a chloropyridyl moiety.
Source SyntheticIsolated from the skin of the Ecuadorian poison frog, Epipedobates anthonyi.[1]
Primary Mechanism of Action Presumed potent agonist at various nAChR subtypes, particularly α4β2, based on analogs.Potent agonist at neuronal nAChRs, with high affinity for the α4β2 subtype.[2] It also shows some activity at other subtypes and muscarinic receptors.[2]
Reported Analgesic Potency Expected to be significant, but specific data is not publicly available.Approximately 200 times more potent than morphine.[1]
Toxicity Profile Anticipated to have a more favorable therapeutic index compared to Epibatidine.Extremely toxic with a narrow therapeutic window, causing paralysis, seizures, and respiratory arrest at doses slightly above the analgesic dose.[2]

Delving Deeper: A Mechanistic and Functional Comparison

The profound physiological effects of both 2-(3-Azetidinyl)-6-phenylpyridine and Epibatidine are rooted in their interaction with the nicotinic acetylcholine receptor family. These ligand-gated ion channels are critical mediators of synaptic transmission in the central and peripheral nervous systems.

Mechanism of Action: Agonism at Nicotinic Acetylcholine Receptors

Both compounds are potent agonists at neuronal nAChRs. Upon binding, they induce a conformational change in the receptor, opening an ion channel permeable to cations like sodium and calcium. This influx of positive ions leads to depolarization of the neuron, triggering downstream signaling events.

The primary target for Epibatidine's potent analgesic effects is the α4β2 nAChR subtype .[2] It also exhibits affinity for other subtypes, including α3β4 and, to a lesser extent, α7 nAChRs.[2] This broad-spectrum activity contributes to its powerful effects but also to its severe toxicity.

For 2-(3-Azetidinyl)-6-phenylpyridine , while direct binding data is scarce, its structural similarity to other potent nAChR ligands, such as A-85380 (3-(2(S)-azetidinylmethoxy)pyridine), strongly suggests a high affinity for the α4β2 subtype. The inclusion of a phenyl group is a common strategy in medicinal chemistry to modulate receptor affinity and selectivity. The azetidine ring is a key pharmacophore in many potent nAChR ligands, contributing to high-affinity binding.

cluster_ligands Ligands cluster_receptors Nicotinic Acetylcholine Receptors (nAChRs) cluster_effects Downstream Effects 2-Azetidinyl-6-phenylpyridine 2-Azetidinyl-6-phenylpyridine nAChR α4β2 Subtype 2-Azetidinyl-6-phenylpyridine->nAChR High Affinity (Presumed) Epibatidine Epibatidine Epibatidine->nAChR Very High Affinity Other_nAChRs Other Subtypes (e.g., α3β4, α7) Epibatidine->Other_nAChRs Moderate Affinity Analgesia Analgesia nAChR->Analgesia Adverse_Effects Adverse Effects (e.g., Toxicity) nAChR->Adverse_Effects At high doses Other_nAChRs->Adverse_Effects

Ligand interaction with nAChR subtypes and resulting effects.

Efficacy vs. Safety: The Critical Divide

The starkest contrast between these two molecules lies in their therapeutic index – the ratio between the toxic dose and the therapeutic dose.

Epibatidine's remarkable analgesic potency is unfortunately overshadowed by its extreme toxicity. The dose required to produce pain relief is perilously close to the dose that causes severe adverse effects, including hypertension, respiratory paralysis, seizures, and death.[2] This has prevented its development as a clinical therapeutic.

The rationale behind synthesizing compounds like 2-(3-Azetidinyl)-6-phenylpyridine is to decouple the desired analgesic effects from the life-threatening toxicity. By modifying the chemical structure, researchers aim to achieve greater selectivity for the nAChR subtypes responsible for analgesia while minimizing interactions with subtypes that mediate toxic effects. While specific toxicity data for 2-(3-Azetidinyl)-6-phenylpyridine is not available, the broader class of phenylpyridine and azetidine derivatives generally exhibits a more favorable safety profile than Epibatidine.

Experimental Methodologies for Comparative Evaluation

A thorough comparison of these compounds necessitates a suite of in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assays: These assays are fundamental for determining the binding affinity (Ki) of a ligand for different nAChR subtypes. Membranes from cells expressing specific receptor subtypes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki.

Start Start: Prepare cell membranes expressing specific nAChR subtypes Incubate Incubate membranes with radioligand and varying concentrations of test compound Start->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 and Ki values Measure->Analyze

Workflow for a radioligand binding assay.

2. Electrophysiology: Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings from mammalian cells expressing nAChRs are used to measure the functional activity of the compounds. These methods directly assess the ability of a ligand to open the ion channel and the magnitude of the resulting current, allowing for the determination of agonist efficacy (EC50) and potency.

In Vivo Assays

1. Analgesia Models: The hot plate test and the tail-flick test are common models for assessing the analgesic effects of compounds in rodents. In the hot plate test, the latency of the animal to react to a heated surface (e.g., by licking its paw or jumping) is measured. An increase in this latency indicates an analgesic effect.

2. Toxicity Studies: Acute toxicity studies are performed to determine the median lethal dose (LD50) of a compound. These studies involve administering escalating doses of the compound to animals and observing for adverse effects and mortality.

Synthesis at a Glance

Epibatidine is a natural product, and its scarcity has driven the development of numerous total synthesis routes. These are often complex, multi-step processes.

The synthesis of 2-(3-Azetidinyl)-6-phenylpyridine and its analogs typically involves the coupling of a substituted pyridine with a protected azetidine derivative, followed by deprotection. The specific synthetic route can be adapted to introduce various substituents on both the pyridine and azetidine rings to explore structure-activity relationships.

Conclusion: A Tale of Two Molecules

The comparison of 2-(3-Azetidinyl)-6-phenylpyridine and Epibatidine encapsulates a central theme in modern drug discovery: the journey from a potent but toxic natural product to safer, synthetically optimized therapeutic candidates. Epibatidine remains an invaluable research tool for probing the function of nAChRs. In contrast, compounds like 2-(3-Azetidinyl)-6-phenylpyridine, while less characterized in the public domain, represent the strategic direction of medicinal chemistry efforts to develop novel analgesics and other therapeutics targeting the nicotinic acetylcholine receptor system with improved clinical potential. Further research and publication of experimental data on these synthetic analogs are eagerly awaited to fully understand their pharmacological profile and therapeutic promise.

References

  • Epibatidine - Wikipedia. Available from: [Link]

  • Qian, C., Li, T., Shen, T. Y., Libertine-Garahan, L., Eckman, J., Biftu, T., & Ip, S. (1993). Epibatidine is a nicotinic analgesic. European journal of pharmacology, 250(3), R13–R14. Available from: [Link]

  • Badio, B., & Daly, J. W. (1994). Epibatidine, a potent nicotinic agonist, has a non-opioid mechanism of action. Molecular pharmacology, 45(4), 563–569.
  • de Fiebre, C. M., Meyer, E. M., Henry, J. C., Muraskin, S. I., Papke, R. L., & de Fiebre, N. E. (1995). Characterization of a series of anabaseine-derived compounds reveals that the 3-(4-dimethylaminocinnamylidenyl) analogue is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptors. Molecular pharmacology, 47(1), 164–171.
  • Sullivan, J. P., Decker, M. W., Brioni, J. D., Donnelly-Roberts, D., Anderson, D. J., Bannon, A. W., Kang, C. H., Adams, P., Piattoni-Kaplan, M., Buckley, M. J., & et al. (1997). (S)-3-amino-1-(2-((S)-2-azetidinylmethoxy)phenyl)pyrrolidine (A-84543): a novel, high-affinity, and selective ligand for alpha 4 beta 2 nicotinic cholinergic receptors. The Journal of pharmacology and experimental therapeutics, 283(1), 235–246.
  • Dolle, F., Valette, H., Bottlaender, M., Hinnen, F., Vaufrey, F., Guenther, I., Crouzel, C. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. Journal of medicinal chemistry, 42(12), 2251–2259. Available from: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available from: [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8. Available from: [Link]

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal nicotinic acetylcholine receptors as targets for drug discovery. Journal of medicinal chemistry, 40(26), 4169–4194.
  • Carroll, F. I., et al. (2001). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted-3'-phenyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Novel nicotinic antagonist. Journal of medicinal chemistry, 44(24), 4039–4041. Available from: [Link]

  • Woolfe, G., & Macdonald, A. D. (1944). The evaluation of the analgesic action of pethidine hydrochloride (demerol). The Journal of pharmacology and experimental therapeutics, 80(3), 300-307.
  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of pharmacology and experimental therapeutics, 107(3), 385–393.
  • Australian Industrial Chemicals Introduction Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Available from: [Link]

  • Liu, J., Eaton, J. B., Caldarone, B., Lukas, R. J., & Kozikowski, A. P. (2010). Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. Journal of medicinal chemistry, 53(19), 6973–6985. Available from: [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. Available from: [Link]

  • PubChem. (n.d.). Azetidine derivatives, their preparation and medicaments containing them - Patent US-6518264-B2. Retrieved from [Link]

  • PubChem. (n.d.). Pharmaceutical compositions containing azetidine derivatives, novel azetidine derivatives and their preparation - Patent US-6355631-B1. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • de Paula, B. M., & de Almeida, V. L. (2009). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society, 20(8), 1403-1422. Available from: [Link]

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HPLC Purity Analysis of Phenylpyridine Compounds: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylpyridine motifs are ubiquitous in pharmaceutical scaffolds (e.g., potential NK1 antagonists) and organometallic ligands (e.g., Iridium-based OLED emitters). Their analysis presents two distinct chromatographic challenges: the basicity of the pyridine nitrogen (


) leading to peak tailing, and the difficulty of separating positional isomers (e.g., 2-phenylpyridine vs. 3-phenylpyridine) due to identical hydrophobicity.

This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and evaluates Phenyl-Hexyl stationary phases against traditional C18 chemistries . We demonstrate that for phenylpyridine purity analysis, leveraging


 interactions via phenyl-hexyl phases significantly outperforms hydrophobic-only retention mechanisms.

Reference Standards: The Foundation of Accuracy

The integrity of your HPLC data is capped by the quality of your reference standard. For phenylpyridines, where isomeric impurities are common synthesis byproducts, the "Grade" of the standard dictates the validity of the assay.

Comparative Analysis: Standard Grades
FeatureISO 17034 CRM Analytical Standard Reagent/Research Grade
Primary Use Method Validation, System SuitabilityRoutine QC, R&D PotencyEarly-stage Synthesis Confirmation
Traceability SI Units (NIST/BIPM traceable)Manufacturer Internal StandardNone/Limited
Uncertainty Explicitly calculated (e.g., 99.8% ± 0.3%)Purity stated (e.g., >99%) without uncertainty budgetApproximate (e.g., ~98%)
Impurity Profile Quantified isomeric impurities (2- vs 3- isomers)Chromatographic purity onlyLikely contains isomers/homologs
Cost Factor High (10x)Moderate (3x)Low (1x)

Recommendation:

  • Use CRMs for final product release and validating the separation of critical isomeric impurities (e.g., ensuring 2-phenylpyridine is distinct from 3-phenylpyridine).

  • Use Analytical Standards for routine reaction monitoring.

Workflow Visualization: Standard Qualification

The following diagram outlines the decision logic for selecting and qualifying standards for phenylpyridine analysis.

Standard_Qualification Start Start: Select Standard Source Is_Regulated Is the Assay Regulated? (GMP/GLP) Start->Is_Regulated Use_CRM Select ISO 17034 CRM Is_Regulated->Use_CRM Yes Use_Analytical Select Analytical Standard (>99% Purity) Is_Regulated->Use_Analytical No Check_Isomers Check CoA for Isomeric Purity (2-PhPy vs 3-PhPy) Use_CRM->Check_Isomers Use_Analytical->Check_Isomers Solubility_Test Solubility Check (Dissolve in MeOH/ACN) Check_Isomers->Solubility_Test System_Suitability System Suitability Test (SST) Inject 5 Replicates Solubility_Test->System_Suitability Pass_Fail RSD < 2.0%? Tailing < 1.5? System_Suitability->Pass_Fail Proceed Proceed to Sample Analysis Pass_Fail->Proceed Yes Reject Reject/Reprepare Standard Pass_Fail->Reject No

Caption: Decision workflow for selecting and qualifying reference standards based on regulatory requirements and isomeric purity.

Methodology Comparison: Column Selection

The separation of phenylpyridines is often inadequate on standard C18 columns due to the lack of selectivity for the aromatic ring orientation.

The Mechanism: Why Phenyl-Hexyl?
  • C18 (Octadecyl): Relies solely on hydrophobic (dispersive) interactions. Since 2-phenylpyridine and 3-phenylpyridine have nearly identical logP values, C18 often fails to resolve them.

  • Phenyl-Hexyl: Combines a 6-carbon hydrophobic spacer with a terminal phenyl ring. This allows for

    
     stacking interactions  with the aromatic rings of the analyte. The electron density differences between the pyridine ring (electron-deficient) and the phenyl ring (neutral/rich) create distinct interaction energies for different isomers.
    
Comparative Data: Resolution of Isomers
ParameterC18 Column (Standard) Phenyl-Hexyl Column (Recommended) Impact
Stationary Phase OctadecylsilanePhenyl-HexylPhenyl-Hexyl adds

selectivity.
Separation Mechanism HydrophobicityHydrophobicity +

Interaction
Enhanced selectivity for aromatics.
Isomer Resolution (

)
~1.2 (Co-elution risk)> 2.5 (Baseline separation)Critical for purity analysis.
Peak Tailing (

)
1.4 - 1.81.0 - 1.2Phenyl phases often mask silanols better.
Mobile Phase Compatibility 100% Aqueous stableRequires organic modifier for

Acetonitrile suppresses

; Methanol enhances it.

Critical Insight: When using Phenyl-Hexyl columns, Methanol is the preferred organic modifier. Acetonitrile's own


-electrons can compete with the analyte for stationary phase sites, effectively "washing out" the selective benefit of the column.

Experimental Protocol: Validated Purity Method

This protocol is designed to be self-validating through strict System Suitability criteria.

Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).
  • Mobile Phase A:

    
     Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
    
    • Why pH 3.0? Protonates the pyridine nitrogen (

      
      ), preventing interaction with residual silanols and ensuring sharp peaks.
      
  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B

  • Flow Rate:

    
    
    
  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Temperature:

    
    
    
System Suitability Requirements (Acceptance Criteria)

Before analyzing samples, inject the Reference Standard (CRM) 5 times.

  • Precision: %RSD of peak area

    
     (USP limit for 
    
    
    
    is often stricter, but
    
    
    is general acceptance).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ):  If an isomeric impurity is present, 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Sample Preparation
  • Weigh

    
     of phenylpyridine sample.
    
  • Dissolve in

    
     of 50:50 Water:Methanol.
    
  • Filter through a

    
     PTFE filter (Nylon can adsorb basic compounds).
    

Visualizing the Separation Mechanism

The diagram below illustrates the dual-interaction mechanism that makes Phenyl-Hexyl superior for this application.

Separation_Mechanism Analyte Phenylpyridine Analyte (Aromatic + Basic N) C18_Phase C18 Stationary Phase (Alkyl Chains) Analyte->C18_Phase Phenyl_Phase Phenyl-Hexyl Phase (Aromatic Ring + Spacer) Analyte->Phenyl_Phase Interaction_C18 Hydrophobic Interaction Only (Weak Selectivity for Isomers) C18_Phase->Interaction_C18 Interaction_Phenyl Hydrophobic + Pi-Pi Stacking (High Selectivity for Isomers) Phenyl_Phase->Interaction_Phenyl Result_C18 Result: Broad Peaks, Potential Co-elution Interaction_C18->Result_C18 Result_Phenyl Result: Sharp Peaks, Baseline Resolution Interaction_Phenyl->Result_Phenyl

Caption: Comparison of retention mechanisms. Phenyl-Hexyl phases leverage pi-pi stacking to resolve structurally similar isomers.

References

  • Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

Sources

Comparative Potency Guide: Azetidinyl vs. Pyrrolidinyl Pyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Effect"

In the optimization of nitrogen-containing heterocycles, the "Azetidine Effect" refers to the strategic contraction of a 5-membered pyrrolidine ring to a 4-membered azetidine ring. This modification frequently results in a paradoxical increase in ligand potency and metabolic stability, despite the introduction of significant ring strain (~26 kcal/mol).

This guide objectively compares azetidinyl pyridine ligands (e.g., A-85380) against their pyrrolidinyl counterparts (e.g., A-84543). The data indicates that azetidinyl analogs often exhibit superior potency (lower


) and improved physicochemical profiles due to two primary factors: conformational entropy reduction  and modulated basicity (pKa) .

Physicochemical & Mechanistic Basis

To understand the potency shift, we must analyze the fundamental changes occurring during ring contraction.

Conformational Entropy ( )
  • Pyrrolidine: Exists in a flexible envelope conformation. Upon binding, it must "freeze" into a specific bioactive conformer, resulting in a high entropic penalty.

  • Azetidine: The 4-membered ring is rigid and quasi-planar. The ligand is pre-organized into a bioactive conformation, significantly reducing the entropic penalty of binding (

    
    ).
    
Basicity and Electronic Profile
  • Hybridization Shift: To accommodate the strained ~90° bond angles, the carbon-nitrogen bonds in azetidine utilize higher p-character. Consequently, the nitrogen lone pair acquires higher s-character .

  • Result: Electrons in s-orbitals are held closer to the nucleus, making them less available for protonation.[1][2]

  • Data Point:

    
    -alkyl azetidines are typically less basic  (lower pKa) than 
    
    
    
    -alkyl pyrrolidines by 0.5–1.0 log units. This can enhance blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.
Mechanistic Logic Diagram

AzetidineEffect RingContraction Ring Contraction (Pyrrolidine -> Azetidine) Strain Increased Ring Strain (~26 kcal/mol) RingContraction->Strain Rigidity Conformational Rigidity (Quasi-planar) Strain->Rigidity Hybridization N-Lone Pair High s-Character Strain->Hybridization Entropy Reduced Entropic Penalty (Low TΔS loss) Rigidity->Entropy Basicity Lower pKa (Modulated Basicity) Hybridization->Basicity Potency Increased Potency (Lower Ki) Entropy->Potency Thermodynamics Basicity->Potency H-Bond Donor Match Permeability Improved CNS Permeability Basicity->Permeability ADME

Figure 1: Mechanistic flow illustrating how structural ring contraction translates to potency and ADME improvements.

Comparative Case Study: nAChR Ligands

The most definitive comparison exists within the class of 3-pyridyl ether ligands targeting Nicotinic Acetylcholine Receptors (nAChRs), specifically the


 subtype.
The Contenders
  • Azetidinyl Ligand (A-85380): 3-[(2S)-azetidinylmethoxy]pyridine.

  • Pyrrolidinyl Ligand (A-84543): 3-[(2S)-1-methylpyrrolidinylmethoxy]pyridine.

Quantitative Potency Data

The following data summarizes binding affinity (


) from competitive displacement assays using 

-Epibatidine.
FeatureAzetidinyl (A-85380) Pyrrolidinyl (A-84543) Impact
Ring Size 4-membered5-memberedRigidification

Affinity (

)
~0.05 nM (50 pM) ~1.9 nM ~40x Potency Increase

Affinity (

)
148 nM> 10,000 nMImproved Selectivity Profile
Selectivity (

vs

)
~3,000-fold~500-foldAzetidine enhances subtype specificity
LogD (pH 7.4) -1.6 to -0.5 (varies by sub)0.5 to 1.6Azetidine is more polar but efficient

Analysis: The azetidinyl ligand A-85380 exhibits sub-nanomolar potency, significantly outperforming the pyrrolidine analog. The distance between the pyridine nitrogen and the secondary amine nitrogen in A-85380 is optimal for the "cationic pharmacophore" of the


 binding pocket, mimicking the inter-nitrogen distance of acetylcholine more precisely than the flexible pyrrolidine.

Experimental Protocols

Synthesis of Azetidinyl Pyridine Ethers

Objective: Synthesize 3-((2S)-azetidinylmethoxy)pyridine (A-85380 scaffold). Method: Nucleophilic substitution is preferred over Mitsunobu for azetidines to avoid ring opening/rearrangement issues common with strained rings.

Step-by-Step Protocol:

  • Starting Materials: Use (S)-1-Boc-2-azetidinemethanol and 3-hydroxypyridine (or 3-fluoropyridine for SNAr).

  • Coupling (SNAr approach):

    • Dissolve (S)-1-Boc-2-azetidinemethanol (1.0 eq) in dry DMF.

    • Add NaH (1.2 eq, 60% dispersion) at 0°C; stir for 30 min.

    • Add 3-fluoropyridine (1.1 eq).

    • Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.

    • Note: The Boc group protects the azetidine nitrogen from alkylation.

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:1) at 0°C for 1 hour.

    • Concentrate in vacuo.

  • Free Base Generation:

    • Neutralize with saturated NaHCO3 or basic resin.

    • Extract with DCM/IPA (3:1) if highly polar.

Radioligand Binding Assay (Validation)

Objective: Determine


 values using 

-Epibatidine displacement.

Workflow Diagram:

AssayWorkflow Prep Membrane Preparation (Rat Cortex or HEK-hα4β2) Incubation Incubation (2 hrs @ 4°C) Prep->Incubation Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Components Reaction Mix: 1. Membranes 2. [3H]-Epibatidine (0.5 nM) 3. Test Ligand (10^-12 to 10^-5 M) Components->Incubation Counting Scintillation Counting (LSC) Filtration->Counting Analysis Data Analysis (Non-linear regression -> IC50 -> Ki) Counting->Analysis

Figure 2: Standardized workflow for determining binding affinity (


) of azetidinyl ligands.

Protocol Steps:

  • Membrane Prep: Homogenize rat cerebral cortex or transfected HEK cells in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellets.

  • Incubation: In 96-well plates, combine:

    • Membrane suspension (50-100 µg protein).

    • 
      -Epibatidine (Final conc: 0.5 nM).
      
    • Test compound (Azetidinyl/Pyrrolidinyl ligand) in serial dilution.

    • Non-specific binding control: 300 µM Nicotine or 100 µM (-)-Cytisine.

  • Equilibrium: Incubate for 2 hours at 4°C (reduces proteolysis and receptor desensitization).

  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of the radioligand to the filter).

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillant and count.

  • Calculation: Convert IC50 to

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

References

  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for

    
     Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Link
    
  • Koren, A. O., et al. (1998). 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380): Synthesis and biological evaluation. Journal of Medicinal Chemistry. Link

  • Sirotnak, F. M., et al. (2004). Impact of ring size on the potency of azetidine vs pyrrolidine analogs. Journal of Organic Chemistry. Link

  • Horti, A. G., et al. (2004). 5-Substituted derivatives of 6-halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine: Potential probes for PET imaging. Journal of Medicinal Chemistry. Link

  • Couty, F., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines: Mechanistic Insights. The Journal of Organic Chemistry. Link

Sources

A Researcher's Guide to Validating the Blood-Brain Barrier Permeability of Phenylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals vested in the discovery of novel therapeutics for central nervous system (CNS) disorders, the blood-brain barrier (BBB) presents a formidable challenge. This highly selective interface protects the brain's microenvironment but equally obstructs the passage of many promising therapeutic agents. Among the diverse chemical scaffolds explored for CNS activity, phenylpyridines represent a class of compounds with significant potential. However, their successful development hinges on a rigorous and multi-faceted validation of their ability to permeate the BBB.

This guide provides an in-depth comparison of state-of-the-art methodologies for assessing the BBB permeability of phenylpyridine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry from early-stage prediction to late-stage in vivo confirmation.

The Gatekeeper of the CNS: Understanding the Blood-Brain Barrier

The BBB is a dynamic and complex interface formed by the endothelial cells of the cerebral microvasculature. These cells are interconnected by tight junctions, which severely restrict paracellular transport.[1] Consequently, for a small molecule like a phenylpyridine to enter the brain, it must typically traverse the endothelial cells themselves via transcellular diffusion or be ferried across by specific transport proteins. Key factors influencing a compound's ability to cross the BBB include its physicochemical properties such as lipophilicity, molecular weight, polar surface area, and hydrogen bonding capacity. Furthermore, the presence of active efflux transporters, most notably P-glycoprotein (P-gp), can actively pump xenobiotics out of the brain, representing a significant hurdle for many drug candidates.[2]

A Hierarchical Approach to BBB Permeability Assessment

A robust assessment of BBB permeability should not rely on a single method but rather a strategically tiered approach. This typically begins with rapid, high-throughput in silico and in vitro screens to prioritize candidates, followed by more resource-intensive in vivo studies for definitive validation.

cluster_0 Early Stage Screening cluster_1 Definitive Validation In Silico Prediction In Silico Prediction In Vitro Assays In Vitro Assays In Silico Prediction->In Vitro Assays Prioritize Candidates In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Confirm Permeability & Efflux

Caption: A tiered approach to BBB permeability assessment.

Part 1: In Silico Prediction - The First Line of Inquiry

In the early stages of drug discovery, computational models provide a rapid and cost-effective means to predict the BBB permeability of a large number of phenylpyridine analogs. These models are built upon extensive datasets of compounds with known permeability and utilize various molecular descriptors to establish quantitative structure-property relationships (QSPRs).

One of the most widely adopted in silico tools is the CNS Multiparameter Optimization (MPO) score .[3][4] This algorithm combines six key physicochemical properties—lipophilicity (logP), distribution coefficient at pH 7.4 (logD), molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center—into a single desirability score ranging from 0 to 6.[5][6] A higher score indicates a greater likelihood of favorable CNS drug-like properties, including BBB penetration.

Table 1: Comparison of In Silico Predictive Models for BBB Permeability

Model/ParameterPrincipleKey DescriptorsAdvantagesLimitations
CNS MPO Score Multi-parameter optimization desirability function.[3][4]logP, logD, MW, TPSA, HBD, pKa.[5]Rapid, intuitive assessment of overall CNS drug-likeness.[3]Does not account for active transport or specific transporter interactions.
QSAR Models Correlates molecular descriptors with experimentally determined BBB permeability.[3]A wide range of 2D and 3D molecular descriptors.Can be tailored to specific chemical series.Predictive accuracy is highly dependent on the quality and diversity of the training dataset.
BBB Score Employs stepwise and polynomial piecewise functions based on five physicochemical descriptors.[3]Varies depending on the specific model.Offers a quantitative prediction of the likelihood of crossing the BBB.May not be as mechanistically transparent as other models.

Part 2: In Vitro Assays - Mimicking the Barrier in a Dish

In vitro models provide the next level of screening, offering experimental data on a compound's ability to cross a biological or artificial membrane that mimics key aspects of the BBB. These assays are typically conducted in a 96-well plate format, allowing for higher throughput than in vivo studies.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based model that exclusively assesses passive transcellular permeability.[7][8] It utilizes a synthetic membrane impregnated with lipids, often a porcine brain lipid extract, to mimic the lipid environment of the BBB.[9]

cluster_0 PAMPA-BBB Workflow A Donor Plate (Phenylpyridine Solution) B Artificial Lipid Membrane A->B D Incubation C Acceptor Plate (Buffer) B->C E Quantification (LC-MS/MS) D->E F Calculate Permeability (Pe) E->F

Caption: Workflow for the PAMPA-BBB assay.

Experimental Protocol: PAMPA-BBB

  • Prepare the PAMPA plate: A 96-well filter plate (donor plate) is coated with a solution of porcine brain lipid in an organic solvent (e.g., dodecane).[7]

  • Prepare solutions: The phenylpyridine test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of, for example, 50 µM.[7]

  • Assemble the assay: The acceptor plate is filled with buffer. The lipid-coated donor plate is then placed on top of the acceptor plate.

  • Add test compound: The phenylpyridine solution is added to the wells of the donor plate.

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).[9]

  • Quantification: After incubation, the concentration of the phenylpyridine in both the donor and acceptor wells is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe (cm/s) = [C]A * VA / (Area * Time * ([C]D - [C]A))

    Where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well.

Madin-Darby Canine Kidney-Multidrug Resistance Protein 1 (MDCK-MDR1) Assay

The MDCK-MDR1 assay is a cell-based model that is particularly useful for identifying compounds that are substrates of the P-gp efflux transporter.[10][11] This cell line is derived from canine kidney epithelial cells that have been transfected to overexpress the human MDR1 gene, which encodes for P-gp.

cluster_0 MDCK-MDR1 Bidirectional Assay cluster_1 A to B Transport cluster_2 B to A Transport A_donor Apical Chamber (Phenylpyridine) A_monolayer MDCK-MDR1 Monolayer A_donor->A_monolayer A_receiver Basolateral Chamber A_monolayer->A_receiver Quant Quantify (LC-MS/MS) & Calculate Papp and Efflux Ratio A_receiver->Quant B_donor Basolateral Chamber (Phenylpyridine) B_monolayer MDCK-MDR1 Monolayer B_donor->B_monolayer B_receiver Apical Chamber B_monolayer->B_receiver B_receiver->Quant cluster_0 In Vivo Brain Microdialysis Workflow A Implant Microdialysis Probe into Rodent Brain B Administer Phenylpyridine (e.g., intravenously) A->B C Perfuse Probe with Artificial CSF B->C D Collect Dialysate Samples over Time C->D E Analyze Samples (LC-MS/MS) D->E F Determine Brain Unbound Concentration vs. Time Profile E->F

Caption: Workflow for in vivo brain microdialysis.

Experimental Protocol: Rodent Brain Microdialysis

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent (e.g., rat or mouse). [12]2. Recovery: The animal is allowed to recover from surgery.

  • Drug Administration: The phenylpyridine compound is administered, typically intravenously, to achieve a systemic concentration.

  • Microdialysis Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. [12]The unbound drug in the brain ISF diffuses across the semipermeable membrane of the probe and is collected in the outgoing perfusate (dialysate).

  • Blood Sampling: Concurrent blood samples are often collected to determine the plasma concentration of the drug.

  • Sample Analysis: The concentration of the phenylpyridine in the dialysate and plasma samples is quantified by LC-MS/MS. [13][14]7. Pharmacokinetic Analysis: The data is used to determine key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).

Table 3: Comparison of In Vivo BBB Permeability Methods

MethodPrincipleMeasuresAdvantagesLimitations
Brain Microdialysis Continuous sampling of unbound drug in the brain interstitial fluid. [12]Unbound brain concentration (Cu,brain), Kp,uu.Provides real-time pharmacokinetic data in awake animals; direct measure of target site concentration. [12][15]Technically demanding; invasive; potential for tissue damage around the probe.
Brain Tissue Homogenate Measurement of total drug concentration in homogenized brain tissue after systemic administration.Total brain concentration (Cbrain), Kp.Simpler procedure than microdialysis.Measures total drug concentration (bound and unbound), which may not reflect the pharmacologically active concentration.
Cerebrospinal Fluid (CSF) Sampling Collection of CSF and measurement of drug concentration.CSF concentration.Less invasive than direct brain tissue sampling.CSF concentration is often used as a surrogate for unbound brain concentration, but this can be inaccurate for some compounds. [12]

Analytical Considerations: The Role of LC-MS/MS

Across all experimental modalities, accurate and sensitive quantification of the phenylpyridine compound is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and wide dynamic range. [14][16][17]A robust LC-MS/MS method should be developed and validated for the specific phenylpyridine and its potential metabolites in the relevant biological matrices (e.g., buffer, plasma, brain homogenate, dialysate). [18][19]

Conclusion: A Holistic and Validated Approach

The successful development of phenylpyridine-based CNS therapeutics is critically dependent on a thorough understanding of their ability to penetrate the blood-brain barrier. By employing a hierarchical and self-validating approach that integrates in silico prediction, a suite of in vitro assays, and definitive in vivo studies, researchers can make informed decisions to advance the most promising candidates. This comprehensive strategy not only de-risks the drug discovery process but also accelerates the journey of novel phenylpyridine compounds from the laboratory to the clinic, ultimately benefiting patients with neurological disorders.

References

  • Riachi, N. J., LaManna, J. C., & Harik, S. I. (1989). Entry of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into the rat brain. Journal of Pharmacology and Experimental Therapeutics, 249(3), 744–748. [Link]

  • Inventiva Pharma. (n.d.). A Useful Relationship between In Vivo Rat Kp Brain and In Vitro Caco-2 Cells Efflux Ratio. Retrieved from [Link]

  • Kralj, E., et al. (2024). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. Scientific Reports, 14(1), 8965. [Link]

  • Li, H., et al. (2016). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. ACS Chemical Neuroscience, 7(5), 630–639. [Link]

  • Tayarani-Binazir, K., et al. (2016). Permeability of blood-brain barrier in macaque model of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson disease. Synapse, 70(6), 237–241. [Link]

  • Hows, M. E., et al. (2004). High-performance liquid chromatography/tandem mass spectrometry assay for the determination of 1-methyl-4-phenyl pyridinium (MPP+) in brain tissue homogenates. Rapid Communications in Mass Spectrometry, 18(16), 1888–1894. [Link]

  • Zhang, Y., et al. (2010). Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain. Journal of Chromatography B, 878(31), 3229–3234. [Link]

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  • Optibrium. (n.d.). Worked Example: - Automatically Building a Scoring Profile with Rule Induction. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

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  • Bohets, H., et al. (2001). Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 849–861. [Link]

  • Hows, M. E., et al. (2004). High-performance liquid chromatography/tandem mass spectrometry assay for the determination of 1-methyl-4-phenyl pyridinium (MPP+) in brain tissue homogenates. ResearchGate. [Link]

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  • Squonk. (n.d.). CNS MPO (CXN). Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

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  • de Lange, E. C. (2000). The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. Advanced Drug Delivery Reviews, 45(2-3), 283–294. [Link]

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  • Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs. (2018). Journal of King Saud University - Science, 30(4), 456–463. [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

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  • Galla, H. J. (2002). An in vitro Model for Blood Brain Barrier Permeation. Molecular and Cellular Proteomics, 1(11), 879–889. [Link]

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  • A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations. (2022). Journal of Separation Science, 45(9), 1603–1612. [Link]

  • In vitro and in vivo distribution and binding of phenytoin to rat brain. (1985). Epilepsia, 26(2), 166–174. [Link]

  • Side-by-side comparison of permeation of phenytoin across the DIB-BBB... (n.d.). ResearchGate. [Link]

  • vitro BBB permeability values obtained for the 27 CNS drugs under study... (n.d.). ResearchGate. [Link]

  • 4-phenylpyridine and three other analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lack dopaminergic nigrostriatal neurotoxicity in mice and marmosets. (1987). Neuroscience Letters, 75(1), 65–70. [Link]

  • Experimental Models to Study the Functions of the Blood–Brain Barrier. (2023). International Journal of Molecular Sciences, 24(9), 7935. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). Pharmaceuticals, 16(7), 923. [Link]

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A Comparative Guide to the Metabolic Stability of 2-(3-Azetidinyl)-6-phenylpyridine in Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success. A compound that is too rapidly metabolized will struggle to achieve therapeutic concentrations in the body, while one that is too stable may accumulate and cause toxicity. This guide provides a comprehensive analysis of the metabolic stability of 2-(3-Azetidinyl)-6-phenylpyridine, a scaffold of interest in medicinal chemistry, by comparing it with structurally related alternatives. We will delve into the experimental protocols for assessing metabolic stability, interpret comparative data, and discuss the structural features that govern a compound's fate in the face of metabolic enzymes.

The Central Role of Microsomal Stability Assays

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of liver cells, are major players in this process. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a rich complement of these Phase I metabolic enzymes and are therefore a widely used in vitro tool to predict a compound's in vivo metabolic clearance. The microsomal stability assay measures the rate at which a compound is metabolized by these enzymes, providing key parameters such as the half-life (t1/2) and intrinsic clearance (CLint).

The 2-phenylpyridine core is a common motif in medicinal chemistry, while the azetidine ring has gained prominence as a "privileged scaffold." Azetidines are four-membered nitrogen-containing heterocycles that can enhance pharmacokinetic properties, solubility, and metabolic stability due to their rigid, three-dimensional structure. However, the inherent ring strain of azetidines can also introduce metabolic liabilities. This guide will explore this interplay by comparing our lead compound with analogues where the azetidine ring is replaced by other cyclic amines.

Detailed Experimental Protocol: Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the metabolic stability of a test compound in human liver microsomes (HLM).

Materials and Reagents:

  • Human Liver Microsomes (pooled from multiple donors)

  • Test Compounds (e.g., 2-(3-Azetidinyl)-6-phenylpyridine and analogues)

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (with known low, medium, and high clearance, e.g., Verapamil, Propranolol)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Procedure:

  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO or acetonitrile). Further dilute these to a working concentration in the assay buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution to each well.

    • Add the test compounds and positive controls to their respective wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (which receive buffer instead).

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a sufficient volume of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Once all time points have been collected, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point. The use of a specific and sensitive LC-MS/MS method is crucial for accurate quantification.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Experimental Workflow

workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Prepare Microsome Solution (0.5 mg/mL) D Add Microsomes and Test Compound to Plate A->D B Prepare Test Compound Working Solutions (1 µM) B->D C Prepare NADPH Regenerating System E Pre-incubate for 10 min D->E F Initiate Reaction with NADPH E->F G Quench Reaction at Time Points (0-60 min) with Acetonitrile + IS F->G H Centrifuge Plate to Pellet Protein G->H I Transfer Supernatant H->I J LC-MS/MS Analysis I->J K Data Processing: Calculate t1/2 and CLint J->K metabolism cluster_main Potential Metabolic Pathways of 2-(3-Azetidinyl)-6-phenylpyridine Parent 2-(3-Azetidinyl)-6-phenylpyridine M1 Pyridine N-Oxidation Parent->M1 CYP450 M2 Phenyl Ring Hydroxylation Parent->M2 CYP450 M3 Azetidine Ring Oxidation Parent->M3 CYP450 M4 Azetidine Ring Opening Parent->M4 Metabolic (less common)

Caption: Potential metabolic pathways for the lead compound.

The electron-deficient nature of the pyridine ring can make it less susceptible to oxidation than a phenyl ring, but N-oxidation is a possible pathway. Hydroxylation of the phenyl ring is a very common metabolic route for many drugs. The azetidine ring itself could undergo oxidation or, in some cases, metabolic ring-opening, although the latter is generally a less common pathway.

Conclusion

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ResearchGate. Metabolic stability in rat, mouse, and human liver microsomes of compound 12. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

  • SciSpace. In vitro test methods for metabolite identification: A review. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • National Institutes of Health. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. [Link]

  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Semantic Scholar. In vitro test methods for metabolite identification: A review. [Link]

  • De Gruyter. Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • National Institutes of Health. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]

  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. [Link]

  • National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Admeshop. Metabolic stability. [Link]

  • PubMed. Influence of pyridine and some pyridine derivatives on spectral properties of reduced microsomes and on microsomal drug metabolizing activity. [Link]

  • American Chemical Society. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • PubMed. A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. Impact of the cytochrome P450 (CYP)

Safety Operating Guide

Core Directive: Safe Disposal of 2-(3-Azetidinyl)-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Protocols & Prohibitions for Handling 2-(3-Azetidinyl)-6-phenylpyridine Waste

This guide outlines the essential procedures for the safe and compliant disposal of 2-(3-Azetidinyl)-6-phenylpyridine and associated waste materials. As a substituted pyridine derivative, this compound must be treated as a hazardous chemical. The overriding principle is that no experimental work should begin without a clear plan for the disposal of all generated waste.[1] Adherence to these protocols is mandatory to ensure the safety of laboratory personnel and to protect the environment.

Primary Prohibitions:

  • DO NOT dispose of 2-(3-Azetidinyl)-6-phenylpyridine or its solutions down the drain.[2] This practice is a serious compliance violation and can introduce toxic substances into waterways.[3]

  • DO NOT dispose of solid waste contaminated with this compound in the regular trash.[2]

  • DO NOT use laboratory chemical hoods for the evaporative disposal of volatile waste solutions containing this compound.[4]

  • DO NOT mix waste streams containing this compound with incompatible chemicals, particularly strong oxidizing agents or strong acids.[5]

Required Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling any waste containing 2-(3-Azetidinyl)-6-phenylpyridine.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye/Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Remove all sources of ignition.[5]

  • Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[2][5]

  • Carefully collect the absorbent material and contaminated debris into a designated, sealable hazardous waste container.[2]

  • Ventilate the area and decontaminate the spill surface according to your institution's established procedures.

  • Report the spill to your Environmental Health & Safety (EHS) officer immediately.[2]

Hazard Assessment and Chemical Profile

Understanding the hazards associated with 2-(3-Azetidinyl)-6-phenylpyridine is foundational to its safe disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure allows for an expert assessment of its likely properties based on its constituent moieties: a pyridine ring, a phenyl group, and an azetidine ring.

  • Pyridine Moiety: Pyridine and its derivatives are flammable, harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious eye irritation.[6] They are also recognized as hazardous waste by the Environmental Protection Agency (EPA).[7][8] Waste streams containing pyridine are often assigned the EPA hazardous waste code F005.[9][10][11]

  • Azetidine Moiety: Azetidine is a four-membered nitrogen-containing heterocycle.[12] While more stable than aziridines, the ring is strained, which can influence its reactivity.[13]

  • Overall Profile: The compound should be presumed to be a flammable, toxic, and irritating substance. All waste derived from its use is considered hazardous and must be managed according to strict state and federal regulations.[7][8]

Waste Segregation and Containerization Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[1] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Identify the Waste Stream Categorize the waste immediately upon generation. The primary streams for this compound will be:

  • Unused/Neat Compound: Pure, unreacted 2-(3-Azetidinyl)-6-phenylpyridine.

  • Non-Halogenated Organic Solvent Waste: Solutions of the compound in solvents like methanol, ethanol, toluene, or acetone.

  • Aqueous Waste: Dilute aqueous solutions from extractions or washes. These may still contain sufficient pyridine derivative to be classified as hazardous.

  • Contaminated Solid Waste: Items such as gloves, pipette tips, weigh boats, and absorbent paper contaminated with the compound.

  • Contaminated Sharps: Needles, syringes, or glass Pasteur pipettes.

Step 2: Select the Appropriate Waste Container

  • Liquid Waste (Organic and Aqueous): Use a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene or glass).[2] The container must have a screw-top cap and be in good condition. For flammable organic solvents, store in a grounded metal container or a safety can if accumulating larger volumes.[5]

  • Solid Waste: Use a dedicated, labeled hazardous waste bag or a sturdy, lined container with a lid.

  • Sharps Waste: Use a designated, puncture-proof sharps container.

Step 3: Proper Labeling All waste containers must be labeled immediately. The label must include:

  • The words "HAZARDOUS WASTE ".[14]

  • The full chemical name: "2-(3-Azetidinyl)-6-phenylpyridine " and any solvents present.

  • An accurate indication of the hazards (e.g., "Flammable," "Toxic").

  • The date of accumulation start.

Detailed Disposal Procedures

The final disposal route for chemical waste is determined by its physical and chemical properties. For pyridine-containing compounds, high-temperature incineration is the standard and required method.[7]

3.1 Disposal of Unused/Neat Compound

  • This is considered a "P-listed" or "U-listed" waste if it's a commercial chemical product. While this specific compound may not be listed, it must be treated with the same level of caution.

  • Ensure the original container is securely sealed and properly labeled as hazardous waste.

  • If the original container is compromised, transfer the material to a new, compatible container.

  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

3.2 Disposal of Contaminated Organic Solvents

  • Collect non-halogenated solvent waste containing 2-(3-Azetidinyl)-6-phenylpyridine in a designated, labeled container.

  • Keep the container tightly closed when not in use.

  • Store the container in a well-ventilated area, away from heat or ignition sources, within a secondary containment tray.[2][15]

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Once full, seal the container and arrange for pickup. This waste will likely be incinerated in a rotary kiln or liquid injection incinerator.[7]

3.3 Disposal of Contaminated Aqueous Solutions

  • Even dilute aqueous solutions must be treated as hazardous waste.

  • Collect in a dedicated, labeled container for aqueous chemical waste.

  • Do not mix with organic solvent waste.

  • Arrange for pickup by your institution's EHS department.

3.4 Disposal of Contaminated Solids and Labware

  • Non-Sharps: Place gloves, bench paper, pipette tips, etc., into a designated hazardous solid waste container.

  • Empty Containers: An "empty" container that held the neat compound must be triple-rinsed. The rinsate from this process is considered hazardous waste and must be collected accordingly.[1] After rinsing, the container can often be disposed of in the regular trash, but institutional policies may vary.

  • Sharps: Place all contaminated needles, syringes, and broken glass into a puncture-proof sharps container for hazardous waste.

  • Seal the containers when full and arrange for pickup.

Disposal Decision Logic

The following flowchart provides a visual guide to the decision-making process for the proper segregation and disposal of waste generated from work with 2-(3-Azetidinyl)-6-phenylpyridine.

G Disposal Workflow for 2-(3-Azetidinyl)-6-phenylpyridine Waste cluster_type 1. Determine Waste Type cluster_liquid 2. Liquid Waste Stream cluster_solid 3. Solid Waste Stream start Waste Generated q_type Solid, Liquid, or Sharp? start->q_type q_solvent Primarily Organic Solvent or Aqueous? q_type->q_solvent Liquid out_solid Container: Contaminated Solid Waste (Gloves, Paper, Tips) q_type->out_solid Solid (Non-Sharp) out_sharp Container: Puncture-Proof Sharps q_type->out_sharp Sharp out_organic Container: Non-Halogenated Organic Waste q_solvent->out_organic Organic out_aqueous Container: Aqueous Hazardous Waste q_solvent->out_aqueous Aqueous final_step Label Container Correctly & Arrange for EHS Pickup out_organic->final_step out_aqueous->final_step out_solid->final_step out_sharp->final_step

Caption: Decision flowchart for waste segregation.

Data Summary Table

The following table summarizes the key disposal information for waste streams associated with 2-(3-Azetidinyl)-6-phenylpyridine.

Waste StreamPrimary Hazard(s)Recommended ContainerEPA Waste Code (Likely)Final Disposal Method
Unused/Neat Compound Toxic, Irritant, FlammableOriginal or compatible sealed containerU196 (as Pyridine)High-Temperature Incineration
Non-Halogenated Solvent Waste Flammable, ToxicGrounded Safety Can or compatible sealed containerF005Fuels Blending or Incineration[1]
Aqueous Waste ToxicLabeled bottle for aqueous hazardous wasteD038 (if TCLP fails for Pyridine)Chemical Treatment / Incineration
Contaminated Solid Waste ToxicLabeled, lined container or haz-waste bagN/AHigh-Temperature Incineration
Contaminated Sharps Toxic, Puncture HazardPuncture-proof sharps containerN/AHigh-Temperature Incineration

References

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

  • Public Health Statement for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Research Council. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]

  • Waste Code - RCRAInfo. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes. Environmental Protection Agency (EPA). [Link]

  • 40 CFR 261.31 - Hazardous wastes from non-specific sources. GovInfo. [Link]

  • Frequently-Used Federal Hazardous Waste Codes. Unknown Source. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. [Link]

  • Safety Data Sheet: 4-(3-Phenylpropyl)pyridine. Thermo Fisher Scientific. [Link]

  • Azetidines, Azetines and Azetes: Monocyclic. ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Azetidine. Wikipedia. [Link]

  • Hazardous Waste: Guidelines and Regulations. Environmental Protection Agency (EPA). [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. Electronic Code of Federal Regulations (eCFR). [Link]

  • Management of Hazardous Waste Pharmaceuticals. Environmental Protection Agency (EPA). [Link]

  • EPA Ruling On Hazardous Waste Pharmaceuticals. Stericycle. [Link]

  • Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 2-(3-Azetidinyl)-6-phenylpyridine

[1]

Executive Summary: The "Unknown" Hazard Protocol

Immediate Action Required: Treat 2-(3-Azetidinyl)-6-phenylpyridine as a Category 3 (Potent) Compound until specific toxicological data proves otherwise.[1]

As a research intermediate containing a strained azetidine ring and a pyridine moiety, this compound presents a dual hazard profile: potential biological activity (kinase inhibition pharmacophore) and chemical reactivity (ring strain).[1] Standard "irritant" precautions are insufficient for solid-phase handling.[1] This guide mandates an Occupational Exposure Band (OEB) 3 approach, prioritizing respiratory isolation and dermal barrier integrity.[1]

Hazard Analysis & Risk Assessment Strategy

Why we choose specific PPE for this molecule.

To select the correct PPE, we must deconstruct the molecule's reactivity profile. We do not rely solely on sparse SDS data; we rely on structural causality.[1]

Structural FeatureHazard ImplicationPPE/Engineering Control Implication
Azetidine Ring 4-membered nitrogen heterocycle.[1] High ring strain (~26 kcal/mol).[1] Potential alkylating agent if ring opens.[1]Double Nitrile/Laminate Gloves: Prevent dermal absorption of reactive species.[1]
Pyridine Moiety Aromatic base.[1] Potential for neurological or hepatic toxicity (class-dependent).[1]Fume Hood (Face Velocity >100 fpm): Mitigate inhalation of dusts/aerosols.[1]
Secondary Amine Nucleophilic; potential sensitizer.[1]Full Skin Coverage: Lab coat + sleeves to prevent sensitization.[1]
Physical State Solid (Powder/Crystal).[1] High potential for electrostatic dispersion.[1]Respiratory Protection: N95 is insufficient for open weighing.[1] Use HEPA/P100 if outside containment.[1]
PPE Selection Matrix

Select the protection level based on your specific operational scale.

Operation ScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Analytical (<10 mg) (e.g., NMR prep, weighing)Chemical Fume Hood required.[1] If unavailable: P100 Half-Face Respirator.[1]Single Nitrile Gloves (Min thickness: 0.11 mm).[1]Safety Glasses with side shields.[1][2]Standard Lab Coat (Cotton/Poly).[1]
Preparative (10 mg - 10 g) (e.g., Synthesis, Purification)Chemical Fume Hood (Sash at working height).[1]Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or Chloroprene.[1]Chemical Splash Goggles (Vented).Lab Coat + Tyvek Sleeves or Apron.[1]
Bulk Handling (>10 g) (e.g., Scale-up, Spill Cleanup)PAPR (Powered Air Purifying Respirator) or Full-Face P100.[1]Laminate Gloves (e.g., Silver Shield) under Nitrile outer gloves.[1]Full Face Shield over Goggles (if not using Full-Face Respirator).[1]Tyvek Coveralls (Type 5/6).
Operational Protocols: A Self-Validating System
A. Donning Sequence (The "Clean to Dirty" Flow)

Goal: Establish a verified barrier before exposure.[1]

  • Visual Inspection: Check lab coat for existing contamination.[1] Ensure fume hood certification sticker is within 12 months.[1]

  • Primary Layer: Don inner nitrile gloves.[1] Validation: Inspect for micro-tears by trapping air and squeezing (the "balloon test").[1]

  • Body Defense: Don lab coat. Ensure cuffs cover the inner glove wrist.[1]

  • Secondary Layer: Don outer gloves over the lab coat cuff.[1] This creates a shingle effect, ensuring liquids run over the glove, not into it.

  • Ocular Defense: Don goggles last to prevent fogging before work starts.

B. Handling & Engineering Controls

Goal: Containment at source.

  • The "6-Inch Rule": Perform all manipulations at least 6 inches inside the fume hood sash.[1]

  • Static Management: Azetidine derivatives can be static-prone.[1] Use an anti-static gun or ionizer during weighing to prevent "jumping" powder, which defeats respiratory controls.[1]

  • Solvent Choice: When solubilizing, avoid highly penetrating solvents (like DMSO) if possible, as they can carry the compound through nitrile gloves. If DMSO is required, use Silver Shield (Laminate) gloves.[1]

C. Doffing Sequence (The Critical Step)

Goal: Remove without self-contamination.[1]

  • Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull off inside-out).[1] Dispose in solid hazardous waste.[1]

  • Wash Inner Gloves: Rinse inner gloves with soap/water while still on hands to remove unseen residue.[1]

  • Coat Removal: Remove lab coat, rolling it "inside-out" to trap potential dust inside the bundle.[1]

  • Final Wash: Remove inner gloves and wash hands with soap and tepid water for 20 seconds.[1] Validation: Check hands for any powdery residue or solvent smell.[1]

Emergency Response & Disposal
  • Spill (Solid): Do not sweep (creates dust).[1] Cover with wet paper towels (absorbent pads) to dampen, then scoop into a hazardous waste bag.[1] Clean surface with 10% bleach solution (deactivates amines) followed by water.[1]

  • Spill (Liquid): Absorb with vermiculite or sand.[1]

  • Eye Exposure: Flush for 15 minutes minimum . Azetidines are basic; alkali burns require prolonged flushing.[1]

  • Disposal: Segregate as Nitrogenous Organic Waste .[1] Do not mix with oxidizers (e.g., Nitric Acid) due to potential exothermic reaction with the pyridine/azetidine nitrogens.[1]

Visualizations
Diagram 1: Risk Assessment Logic

A decision tree for determining the necessary safety barriers based on structural hazards.

RiskAssessmentChemical2-(3-Azetidinyl)-6-phenylpyridineSubstruct1Azetidine Ring(Strained Amine)Chemical->Substruct1Substruct2Pyridine Ring(Aromatic Base)Chemical->Substruct2Hazard1Risk: Ring Opening /Alkylating PotentialSubstruct1->Hazard1Hazard2Risk: Neuro/Hepato Toxicity(Class Assumption)Substruct2->Hazard2Control1Double Nitrile Gloves(Barrier Integrity)Hazard1->Control1MitigateControl2Fume Hood / P100(Inhalation Block)Hazard2->Control2Mitigate

Caption: Structural decomposition of the molecule to identify specific PPE requirements.

Diagram 2: Operational Workflow

The sequential flow for safe handling, emphasizing the "Check Point" validations.

WorkflowStartStart: PPE DonningStep1Inspect Gloves(Balloon Test)Start->Step1Step2Don Outer Gloves(Over Cuff)Step1->Step2ActionHandling Operation(Inside Fume Hood)Step2->ActionCheckContamination Check(Visual/Scent)Action->CheckDoff1Remove Outer Gloves(Beak Method)Check->Doff1CleanCheck->Doff1Spill Detected(Initiate Cleanup)Doff2Wash Inner GlovesDoff1->Doff2EndFinal Hand Wash& DocumentationDoff2->End

Caption: Step-by-step workflow ensuring barrier integrity from start to finish.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database. United States Department of Labor.[1] [Link][1]

  • Naumann, B. D., et al. (1996).[1] Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal.[1] (Foundational text for OEB/Control Banding). [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Information on Chemicals - Azetidine Derivatives. (General hazard classification reference).[1][3][4][5][6][7][8][9] [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.